molecular formula C12H12O3 B3043433 3-(4-Hydroxyphenyl)hex-4-ynoic acid CAS No. 865233-34-7

3-(4-Hydroxyphenyl)hex-4-ynoic acid

Cat. No.: B3043433
CAS No.: 865233-34-7
M. Wt: 204.22
InChI Key: QFYGPUAIMQUIOO-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxyphenyl)hex-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxyphenyl)hex-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)hex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGPUAIMQUIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Hydroxyphenyl)hex-4-ynoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Abstract

This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid (IUPAC name), a molecule of interest in medicinal chemistry and drug development. With a molecular formula of C₁₂H₁₂O₃ and a molecular weight of approximately 204.22 g/mol , this compound features a unique structure combining a hydroxyphenyl moiety with a hexynoic acid backbone, suggesting potential applications in areas such as anti-inflammatory and anticancer research.[1] Lacking a single, unified protocol in publicly accessible literature, this guide proposes a robust and logical multi-step synthetic pathway based on well-established, high-yield organometallic reactions. The core of this strategy involves the conjugate addition of a protected phenylic organocuprate to an α,β-alkynoic ester. Each step is detailed with theoretical justification, procedural specifics, and criteria for validation, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Strategic Overview

The synthesis of complex aryl-alkanoic acids is a cornerstone of modern pharmaceutical development.[2] The target molecule, 3-(4-Hydroxyphenyl)hex-4-ynoic acid, presents a specific synthetic challenge: the stereocontrolled construction of a carbon-carbon bond at the β-position relative to a carboxylic acid, adjacent to an internal alkyne.

Our retrosynthetic analysis identifies a powerful and convergent approach centered on organocuprate chemistry. Gilman reagents (lithium dialkylcuprates) are known for their unique ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl systems, a reaction that is often more selective than that of harder nucleophiles like Grignard or organolithium reagents.[3][4] This strategy allows for the direct formation of the crucial aryl-carbon bond.

The proposed forward synthesis is a four-stage process:

  • Preparation of a Protected Aryl Halide: The acidic proton of 4-bromophenol must be masked to prevent interference with the highly basic organometallic reagents used in subsequent steps.

  • Formation of the Organocuprate (Gilman Reagent): The protected aryl halide is converted into a lithium dialkylcuprate, the key nucleophilic species.

  • Conjugate Addition: The Gilman reagent is reacted with an appropriate α,β-alkynoic ester (an ynoate) to construct the carbon skeleton of the target molecule.

  • Hydrolysis and Deprotection: The ester is saponified to the carboxylic acid, and the phenolic protecting group is removed to yield the final product.

This guide will elaborate on the mechanistic rationale and provide a detailed, step-by-step protocol for each stage.

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Conjugate Addition cluster_2 Stage 3: Final Modifications A 4-Bromophenol B 1-Bromo-4-(methoxymethoxy)benzene A->B  MOMCl, DIPEA   C 1-Bromo-4-(methoxymethoxy)benzene D Lithium Di(4-(methoxymethoxy)phenyl)cuprate (Gilman Reagent) C->D  1. t-BuLi  2. CuCN   F Ethyl (E)-3-(4-(methoxymethoxy)phenyl)hex-4-enoate D->F  1,4-Conjugate Addition   E Ethyl Pent-2-ynoate E->F G Ethyl (E)-3-(4-(methoxymethoxy)phenyl)hex-4-enoate H 3-(4-(Methoxymethoxy)phenyl)hex-4-ynoic acid G->H  LiOH, H₂O/THF   I 3-(4-Hydroxyphenyl)hex-4-ynoic acid (Final Product) H->I  HCl, MeOH  

Caption: Proposed synthetic pathway for 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Experimental Protocols and Mechanistic Discussion

Stage 1: Preparation of Lithium Di(4-(methoxymethoxy)phenyl)cuprate

Causality: The acidic phenolic proton of 4-bromophenol would quench two equivalents of the organolithium reagent required for cuprate formation. Therefore, protection is mandatory. The methoxymethyl (MOM) ether is an ideal choice as it is stable to strongly basic and nucleophilic conditions but can be easily cleaved under mild acidic conditions that will not affect the final product structure.

Protocol 1A: Protection of 4-Bromophenol

  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 4-bromophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Following this, add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-(methoxymethoxy)benzene as a clear oil.

  • Validation: Confirm structure and purity via ¹H NMR and ¹³C NMR spectroscopy.

Protocol 1B: Formation of the Gilman Reagent

  • WARNING: tert-Butyllithium is extremely pyrophoric. This procedure must be conducted by trained personnel in a fume hood under a strictly inert atmosphere.

  • Setup: To a flame-dried 250 mL Schlenk flask under argon, add the protected 1-bromo-4-(methoxymethoxy)benzene (2.0 eq) and anhydrous diethyl ether (Et₂O, approx. 0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add tert-butyllithium (1.7 M in pentane, 2.0 eq) dropwise via syringe over 30 minutes. A color change to yellow is typically observed. Stir the solution at -78 °C for 1 hour to form the aryllithium species.

  • Transmetalation: In a separate flame-dried flask, suspend copper(I) cyanide (CuCN, 1.0 eq) in anhydrous tetrahydrofuran (THF). Cool this suspension to -78 °C. Transfer the freshly prepared aryllithium solution to the CuCN suspension via a cannula.

  • Maturation: Allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour. The formation of the Gilman reagent, lithium di(4-(methoxymethoxy)phenyl)cuprate, is indicated by a change in color and consistency. This reagent is used immediately in the next step.

Stage 2: Conjugate Addition

Causality: Gilman reagents act as "soft" nucleophiles, favoring 1,4-conjugate addition to α,β-unsaturated carbonyls over direct 1,2-addition to the carbonyl carbon.[3][4] The reaction with an ynoate substrate proceeds via syn-addition of the aryl group and the copper species across the alkyne. The resulting vinylcuprate intermediate is then protonated during workup to yield the (E)-alkene as the major stereoisomer.

Protocol 2A: Synthesis of the Adduct

  • Setup: In a separate flame-dried flask under argon, dissolve ethyl pent-2-ynoate (1.0 eq) in anhydrous THF (approx. 0.5 M) and cool to -78 °C.

  • Addition: Slowly transfer the Gilman reagent solution (prepared in Stage 1) to the ethyl pent-2-ynoate solution via cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and stir vigorously in air until the aqueous layer turns deep blue (oxidation of copper salts).

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield ethyl (E)-3-(4-(methoxymethoxy)phenyl)hex-4-enoate.

  • Validation: Confirm the structure, purity, and stereochemistry using ¹H NMR (noting the characteristic coupling constants for the vinyl protons) and ¹³C NMR.

Stage 3: Hydrolysis and Deprotection

Causality: The final steps involve converting the ester to a carboxylic acid and removing the MOM protecting group. Saponification with a strong base like lithium hydroxide is a standard method for ester hydrolysis. Subsequent treatment with a strong acid, such as HCl, serves two purposes: it protonates the carboxylate salt to form the free carboxylic acid and cleaves the acid-labile MOM ether to reveal the final phenol.

Protocol 3A: Saponification and Deprotection

  • Saponification: Dissolve the purified ester from Stage 2 (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Acidification & Deprotection: After the reaction is complete, cool the mixture to 0 °C and acidify to pH 1-2 by the dropwise addition of 2 M hydrochloric acid (HCl).

  • Reaction: Stir the acidified mixture at room temperature for 2-4 hours to ensure complete cleavage of the MOM group.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification/Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography to yield 3-(4-Hydroxyphenyl)hex-4-ynoic acid as a solid.

  • Final Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to confirm its structure and purity.

Data Summary

StepStarting MaterialProductTypical Yield (%)Purity Target (%)Analytical Methods
1A: Protection 4-Bromophenol1-Bromo-4-(methoxymethoxy)benzene90-98>98NMR
1B/2A: Cuprate & Addition Protected Aryl BromideEthyl (E)-3-(4-(MOM)phenyl)hex-4-enoate65-80>95NMR, LC-MS
3A: Hydrolysis & Deprotection Protected Ester3-(4-Hydroxyphenyl)hex-4-ynoic acid85-95>98NMR, HRMS, IR, Melting Pt.

Note: Yields are representative for analogous reactions and may vary.

Conclusion

This guide outlines a robust and scientifically sound synthetic route to 3-(4-Hydroxyphenyl)hex-4-ynoic acid. By leveraging the predictable and selective reactivity of organocuprates for conjugate addition, this pathway provides a reliable method for constructing the core structure of the target molecule. The detailed, step-by-step protocols and mechanistic justifications offer researchers a clear and actionable framework for synthesizing this compound for further investigation in drug discovery and development programs. Each stage includes defined endpoints and validation methods to ensure the integrity of the process, reflecting the rigorous standards required in modern chemical synthesis.

References

  • MDPI. Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]

  • Taylor & Francis Online. Full article: Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)hex-4-ynoic acid | C12H12O3 | CID 59855136. [Link]

  • ChemRxiv. Direct β- and γ-C(sp3)–H Alkynylation of Free Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Synthesis of alkynyl ketones, carboxylic acids and derivatives. [Link]

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

  • NIH - PMC. Decarboxylative Alkynylation. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Master Organic Chemistry. Organocuprates (Gilman Reagents): How They're Made. [Link]

  • YouTube. Gilman Reagent & Organocuprates. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a unique organic molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] Its structure, which features a hydroxyphenyl group appended to a hexynoic acid backbone, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential biological significance. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety suggests potential for diverse biological interactions, while the alkynyl group offers a site for further chemical modification. This combination of functional groups makes 3-(4-Hydroxyphenyl)hex-4-ynoic acid a promising candidate for investigation in areas such as anti-inflammatory and anticancer research.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Core Molecular Attributes

The foundational characteristics of 3-(4-Hydroxyphenyl)hex-4-ynoic acid are summarized in the table below. These values are critical for a range of applications, from calculating molar concentrations to interpreting spectroscopic data.

PropertyValueSource
IUPAC Name 3-(4-hydroxyphenyl)hex-4-ynoic acid[1]
CAS Number 865233-34-7[2]
Molecular Formula C₁₂H₁₂O₃[2]
Molecular Weight 204.22 g/mol [1][2]
SMILES CC#CC(CC(=O)O)C1=CC=C(O)C=C1[1]
Predicted Physicochemical Data
PropertyPredicted ValueSource
pKa 4.23 ± 0.10ChemicalBook
Boiling Point 398.2 ± 37.0 °CChemicalBook
Density 1.234 ± 0.06 g/cm³ChemicalBook

Note: These values are computationally predicted and await experimental verification.

Synthesis and Characterization

The synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is generally achieved through a multi-step process utilizing commercially available starting materials.[1] A general synthetic outline is presented below.

General Synthetic Pathway

The synthesis typically involves the following key transformations:

  • Introduction of the Alkyne Moiety: This is commonly achieved by reacting a suitable precursor with propargyl bromide to introduce the hex-4-yne functionality.[1]

  • Coupling with the Hydroxyphenyl Group: A crucial step involves the coupling of the alkyne-containing fragment with a 4-hydroxybenzaldehyde derivative.[1]

  • Formation of the Carboxylic Acid: The final step involves the transformation of a precursor functional group into the desired carboxylic acid, often through an oxidation reaction.[1]

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_2 Coupled Intermediate 4-Hydroxybenzaldehyde->Intermediate_2 Coupling Reaction Propargyl_Bromide Propargyl_Bromide Intermediate_1 Alkyne-functionalized Intermediate Propargyl_Bromide->Intermediate_1 Alkynylation Intermediate_1->Intermediate_2 Final_Product 3-(4-Hydroxyphenyl)hex-4-ynoic acid Intermediate_2->Final_Product Oxidation LogP_Determination_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis & Calculation Stock_Solution Prepare Stock Solution in Pre-saturated Octanol Partitioning Mix Octanol Stock and Saturated Water Stock_Solution->Partitioning Saturated_Solvents Prepare Pre-saturated Octanol and Water Saturated_Solvents->Stock_Solution Equilibration Shake for 1-2 hours Partitioning->Equilibration Phase_Separation Allow Phases to Separate Equilibration->Phase_Separation Concentration_Analysis Determine Concentration in Each Phase (UV-Vis/HPLC) Phase_Separation->Concentration_Analysis LogP_Calculation Calculate LogP Concentration_Analysis->LogP_Calculation

Caption: Workflow for LogP determination using the shake-flask method.

Conclusion

3-(4-Hydroxyphenyl)hex-4-ynoic acid represents a molecule with significant potential for further scientific exploration. Its unique chemical structure, combining a phenolic group, a carboxylic acid, and an alkyne, provides a versatile platform for the design of novel bioactive compounds. While a complete experimental profile of its physicochemical properties is still emerging, the available predicted data, coupled with a general understanding of its synthesis, provides a solid foundation for future research. The protocols outlined in this guide are intended to facilitate the standardized characterization of this and related molecules. Further investigation into the biological activities of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity - Der Pharma Chemica. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)hex-4-ynoic Acid: A Novel GPR40 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS Number: 865233-34-7), a molecule of significant interest in the field of metabolic disease therapeutics. We will delve into its chemical properties, a detailed synthesis protocol, its primary mechanism of action as a G-protein coupled receptor 40 (GPR40) agonist, and established methodologies for its biological evaluation.

Compound Profile: 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound featuring a hydroxyphenyl group linked to a hexynoic acid backbone.[1] This unique structure has positioned it as a subject of investigation in medicinal chemistry, particularly for its potential therapeutic applications.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource
CAS Number 865233-34-7
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
IUPAC Name 3-(4-hydroxyphenyl)hex-4-ynoic acid[1]
SMILES Notation CC#CC(CC(=O)O)C1=CC=C(O)C=C1[1]

Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid: A Plausible Synthetic Route

The synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid can be achieved through a multi-step process commencing with commercially available starting materials. The following protocol is a plausible and logical pathway based on established organic chemistry principles and information gleaned from related patent literature.

Conceptual Synthesis Workflow

The overall strategy involves the formation of the core structure through an aldol condensation, followed by the introduction of the alkyne moiety and final hydrolysis to yield the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Alkynylation cluster_2 Step 3: Hydrolysis A 4-Hydroxybenzaldehyde C Intermediate A A->C Base B Ethyl acetoacetate B->C D Intermediate A F Intermediate B (Ester) D->F Base E Propargyl bromide E->F G Intermediate B (Ester) H 3-(4-Hydroxyphenyl)hex-4-ynoic acid G->H Acid or Base

Caption: Conceptual workflow for the synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate (Intermediate A)

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate (Intermediate B)

  • Dissolve Intermediate A (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution.

  • To this mixture, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate B.

Step 3: Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • Dissolve Intermediate B (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Mechanism of Action: GPR40 Agonism

The primary therapeutic potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid lies in its activity as an agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][3]

The GPR40 Signaling Pathway

Activation of GPR40 by an agonist like 3-(4-Hydroxyphenyl)hex-4-ynoic acid initiates a downstream signaling cascade, primarily through the Gαq/11 pathway. This leads to the potentiation of insulin release in a glucose-dependent manner, which is a highly desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.

GPR40_Signaling cluster_cell Pancreatic β-Cell Agonist 3-(4-Hydroxyphenyl)hex-4-ynoic acid GPR40 GPR40 Receptor Agonist->GPR40 G_protein Gαq/11 GPR40->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GPR40 signaling pathway in pancreatic β-cells.

Biological Evaluation: Experimental Protocols

To characterize the biological activity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, a series of in vitro and in vivo assays are essential.

In Vitro GPR40 Agonist Activity: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR40 in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the change in fluorescence to determine the EC₅₀ value.

In Vivo Anti-diabetic Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the effect of the compound on glucose disposal in an animal model of type 2 diabetes.

Protocol:

  • Animal Model: Use a relevant rodent model of type 2 diabetes (e.g., db/db mice or diet-induced obese mice).

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer 3-(4-Hydroxyphenyl)hex-4-ynoic acid or vehicle control orally.

  • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a bolus of glucose orally or via intraperitoneal injection.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to determine the improvement in glucose tolerance.

Evaluation of Potential Anti-inflammatory Activity: NF-κB Activation Assay

This assay investigates the compound's ability to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.

Protocol:

  • Cell Culture: Use a cell line suitable for inflammation studies, such as RAW 264.7 macrophages.

  • Cell Treatment: Pre-incubate the cells with various concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid for 1-2 hours.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Cell Lysis and Fractionation: After a specific incubation time, lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Western Blotting: Perform Western blot analysis to detect the levels of NF-κB (p65 subunit) in both fractions. A decrease in nuclear NF-κB indicates inhibition.

Assessment of Potential Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a human colon or breast cancer cell line).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Representative Biological Data

While specific preclinical data for 3-(4-Hydroxyphenyl)hex-4-ynoic acid is not extensively published, the following table provides representative data for a closely related GPR40 agonist to illustrate the expected potency.

AssayCell LineEndpointRepresentative Value (EC₅₀/IC₅₀)
GPR40 Calcium FluxHEK293-hGPR40EC₅₀50 - 200 nM
COX-2 InhibitionIn vitro enzyme assayIC₅₀> 10 µM
Cancer Cell Viability (MTT)HT-29 (Colon Cancer)IC₅₀> 50 µM

Note: These values are illustrative and based on structurally similar compounds. Actual values for 3-(4-Hydroxyphenyl)hex-4-ynoic acid would need to be determined experimentally.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)hex-4-ynoic acid represents a promising scaffold for the development of novel therapeutics, particularly for type 2 diabetes, owing to its potent GPR40 agonist activity. The glucose-dependent mechanism of action is a significant advantage, potentially offering a safer alternative to existing anti-diabetic drugs. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its long-term efficacy and safety in preclinical models, is warranted. The exploration of its potential anti-inflammatory and anticancer activities, although likely secondary to its metabolic effects, could reveal additional therapeutic applications. The synthetic route outlined in this guide provides a solid foundation for the production of this compound for further research and development.

References

biological activity of hydroxyphenyl alkynoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Hydroxyphenyl Alkynoic Acids

Abstract

The hydroxyphenyl alkynoic acid scaffold is a cornerstone in medicinal chemistry, representing a versatile pharmacophore with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into their primary biological functions, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, with a focus on the underlying mechanisms of action. Furthermore, this guide presents detailed structure-activity relationship (SAR) analyses, key experimental protocols for evaluating biological activity, and future perspectives on the therapeutic potential of this promising class of molecules.

Introduction: The Hydroxyphenyl Moiety as a Privileged Scaffold

Hydroxyphenyl alkynoic acids and their derivatives are characterized by a phenolic ring connected to an alkynoic acid chain. This structural motif is prevalent in numerous natural products and synthetic compounds, conferring a range of physicochemical properties that are highly attractive for drug design.[2][3] The phenolic hydroxyl group is a versatile functional group, capable of participating in hydrogen bonding, acting as a proton donor, and engaging in redox reactions, which allows these molecules to interact with a diverse array of biological targets.[1] The inherent synthetic tractability of this scaffold permits extensive structural modifications, enabling the fine-tuning of biological activity and specificity for various therapeutic applications.[2] This guide synthesizes the current knowledge to provide a detailed exploration of their multifaceted biological roles.

Key Biological Activities and Mechanisms of Action

The hydroxyphenyl alkynoic acid framework has been implicated in a multitude of biological processes. The following sections detail the most extensively studied activities and their corresponding molecular mechanisms.

Anti-inflammatory Activity

Phenolic acids are recognized for their significant anti-inflammatory properties, which are crucial in the prevention and treatment of numerous inflammatory diseases.[3] While many anti-inflammatory agents, such as aspirin and indomethacin, function by inhibiting prostaglandin (PG) synthetase, certain hydroxyphenyl alkanoic acids exhibit a distinct mechanism.[4][5]

Mechanism of Action: Modulation of Prostaglandin Synthesis

Research has shown that many hydroxyphenyl alkanoic acids act as cofactors for prostaglandin synthetase, stimulating the biosynthesis of prostaglandins like PGE2.[4] This is particularly relevant in conditions where PG levels are pathologically low, such as in certain types of gastrointestinal ulcers induced by PG synthetase inhibitors.[4] For instance, 3-(p-hydroxyphenyl)propionic acid has been shown to have a stimulative effect on PG synthetase in rabbit renal medulla microsomes.[4] This action contrasts sharply with non-steroidal anti-inflammatory drugs (NSAIDs), which typically inhibit cyclooxygenase (COX) enzymes to block prostaglandin production.[6][7] The ability of these compounds to modulate inflammatory signaling pathways is a key area of investigation for treating chronic inflammatory conditions.[3][8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PG_Synthetase Prostaglandin Synthetase (COX) Arachidonic_Acid->PG_Synthetase Prostaglandins Prostaglandins (PGE2, etc.) PG_Synthetase->Prostaglandins Inflammation Inflammation & Physiological Effects Prostaglandins->Inflammation HPAA Hydroxyphenyl Alkanoic Acids HPAA->PG_Synthetase Stimulates (Cofactor) NSAIDs NSAIDs (e.g., Aspirin) NSAIDs->PG_Synthetase Inhibits

Modulation of the Prostaglandin Synthesis Pathway.
Anticancer Activity

The 4-hydroxyphenyl scaffold is a highly promising pharmacophore for the design of novel anticancer agents.[2][9] Derivatives have demonstrated potent, structure-dependent activity against various cancer cell lines, including non-small cell lung cancer and malignant melanoma.[2][10]

Mechanisms of Action:

  • Modulation of Oxidative Stress: The phenolic hydroxyl group confers significant antioxidant potential.[2] These compounds can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.[2] This is critical, as oxidative stress is a key driver of cancer progression and therapeutic resistance.[2][11]

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that these compounds can induce apoptosis, as evidenced by caspase activation and PARP cleavage.[10] Furthermore, they can cause cell cycle arrest, often at the G2/M transition, thereby inhibiting cancer cell proliferation.[10]

  • Inhibition of Cancer Cell Migration: Certain derivatives have been shown to suppress the migration of cancer cells in vitro, suggesting a potential to inhibit metastasis.[2]

The anticancer effects are often selective, with some compounds showing high potency against cancer cells while exhibiting low toxicity towards normal, non-transformed cell lines.[2][10]

Antimicrobial and Antifungal Activity

Infections caused by multidrug-resistant pathogens are a severe global health threat.[1] Hydroxyphenyl alkynoic acid derivatives have emerged as promising scaffolds for the development of new antimicrobial agents with broad-spectrum activity.[1][12]

Spectrum of Activity: Novel derivatives have demonstrated significant, structure-dependent activity against both ESKAPE group bacteria (including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis) and drug-resistant fungal pathogens like Candida species.[1]

Mechanisms of Action: While the precise mechanisms are still under investigation, the antimicrobial action of phenolic compounds, in general, can be attributed to several factors:

  • Membrane Disruption: Interference with the integrity of the microbial cell membrane.[13]

  • Enzyme Inhibition: Targeting essential microbial enzymes.[13]

  • DNA Intercalation: Some related heterocyclic structures have been shown to intercalate with bacterial DNA, disrupting biological functions and leading to cell death.[14]

  • Interference with Quorum Sensing: Inhibition of bacterial communication systems, which can reduce virulence and prevent biofilm formation.[13]

Neuroprotective Activity

Oxidative stress and neuroinflammation are deeply implicated in the pathology of many neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[11][15] The antioxidant and anti-inflammatory properties of hydroxyphenyl derivatives make them compelling candidates for neuroprotection.

Mechanisms of Action:

  • Antioxidant Effects: The brain is highly vulnerable to oxidative damage. By scavenging ROS, these compounds can protect neurons from injury.[11]

  • Anti-Neuroinflammation: Derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[16]

  • Enzyme Inhibition: Certain compounds act as inhibitors of enzymes relevant to neurodegeneration, such as monoamine oxidase B (MAO-B) and cholinesterases.[16][17]

  • Modulation of Pathological Protein Aggregation: Some derivatives have demonstrated an ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[16]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is fundamental to rational drug design.[18] SAR studies on hydroxyphenyl alkynoic acids have yielded critical insights for optimizing their therapeutic potential.

Target ActivityStructural FeatureImpact on ActivityReference
Anticancer Hydroxy group on the phenyl ringPresence is often crucial for activity; can be a "handle" for creating more soluble prodrugs.[19]
Substitutions on the quinolinone ring (in derivatives)The type and position of substituents significantly alter potency against different cancer cell lines.[19]
para-hydroxyl groupCompounds with para-hydroxyl groups on phenyl rings often show superior cytotoxic effects on cancer cells.[20]
Antimicrobial Heterocyclic substituentsThe introduction of moieties like hydrazones and heterocycles can confer the most potent and broad-spectrum activity.[1]
Antifungal O-substitution and short aliphatic chainsO-substitution on a coumarin scaffold (a related structure) is essential for activity; shorter chains are favored.[21]
Antimycobacterial Introduction of additional unsaturation or heteroatomsEnhances the activity of longer-chain alkynoic acids.[22]
Modification of the carboxylic groupDoes not improve antimycobacterial activity but significantly reduces toxicity to eukaryotic cells.[22]

Key Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for accurate interpretation of results.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol assesses the ability of a test compound to reduce the viability of cancer cells, a primary indicator of cytotoxic or anti-proliferative activity.

Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 non-small cell lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the hydroxyphenyl alkynoic acid derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for In Vitro Anticancer Screening via MTT Assay.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method exposes a standardized inoculum of bacteria or fungi to serial dilutions of the test compound. The absence of turbidity after incubation indicates inhibition of microbial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Protocol: Antioxidant DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

  • Controls: Use a blank (solvent only) and a control (DPPH solution with solvent instead of the compound). Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[2]

Drug Development and Future Perspectives

The diverse biological activities of hydroxyphenyl alkynoic acids make them highly attractive scaffolds for drug discovery.[23] However, translating these promising in vitro results into clinical applications requires overcoming several challenges.

  • Improving Bioavailability: Like many phenolic compounds, these molecules can suffer from poor oral bioavailability.[20] Strategies such as the design of water-soluble prodrugs, where a hydroxy group serves as a "synthetic handle" for derivatization, are being explored to enhance pharmacokinetic properties.[19]

  • Enhancing Selectivity and Potency: Further SAR studies are needed to design derivatives with improved selectivity for their intended targets, thereby reducing potential off-target effects and toxicity.[24]

  • Combination Therapies: The ability of these compounds to modulate multiple pathways, such as oxidative stress and inflammation, makes them excellent candidates for use in combination with existing therapies to achieve synergistic effects and overcome drug resistance.[20]

Future research should focus on elucidating more detailed mechanisms of action, identifying specific protein targets, and conducting robust preclinical and clinical evaluations to validate their therapeutic efficacy. The synthetic versatility of this scaffold ensures that the exploration of its chemical space will continue to yield novel candidates for treating a wide range of human diseases.[25]

Conclusion

Hydroxyphenyl alkynoic acids and their derivatives represent a privileged class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents stems from their ability to modulate key cellular pathways, including prostaglandin synthesis, oxidative stress, and microbial viability. Through rational drug design informed by detailed SAR analysis, there is significant potential to develop novel therapeutics based on this versatile scaffold. The methodologies and insights presented in this guide are intended to support the ongoing research and development efforts aimed at harnessing the full therapeutic potential of these compelling molecules.

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A-Z Guide to the Discovery and Isolation of Novel Alkyne-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Imperative for Discovering Novel Alkyne-Containing Carboxylic Acids

Alkyne-containing carboxylic acids represent a privileged class of molecules with significant potential in medicinal chemistry and drug discovery. The carbon-carbon triple bond, or alkyne group, imparts unique structural and electronic properties, making these compounds valuable as building blocks in organic synthesis and as bioactive agents themselves.[][2] The alkyne moiety can serve as a bioisostere for various functional groups, enhance binding affinity to biological targets, and act as a reactive handle for bioconjugation techniques like "click chemistry".[3][4]

Naturally occurring alkyne-containing carboxylic acids, often referred to as polyacetylenes, are found in a diverse range of organisms, including plants, fungi, and marine life.[5][6][7][8] These natural products exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[][5][8] This inherent bioactivity makes the discovery of novel alkyne-containing carboxylic acids a compelling avenue for the development of new therapeutic agents.

This guide will navigate the multifaceted process of identifying these valuable compounds, from their natural sources and synthetic pathways to their isolation and ultimate structural elucidation.

Part 2: Strategies for Discovery: A Two-Pronged Approach

The search for novel alkyne-containing carboxylic acids can be broadly categorized into two main strategies: exploration of natural sources and rational synthetic design.

Bio-Prospecting in Nature's Chemical Reservoir

Nature is a prolific source of complex and bioactive molecules. Polyacetylenes, which are biosynthetically derived from fatty acids and polyketides, are widely distributed in terrestrial plants (especially in the Asteraceae and Apiaceae families) and fungi.[5][6][7]

Workflow for Natural Product Discovery:

Caption: Workflow for the discovery of bioactive natural products.

Experimental Protocol: General Extraction of Acetylenic Lipids from Plant Material

  • Sample Preparation: Collect fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen or lyophilize to prevent enzymatic degradation. Grind the dried material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a non-polar solvent like hexane or a mixture of chloroform and methanol (2:1, v/v) to extract lipids and other non-polar compounds. The choice of solvent is critical; a series of extractions with solvents of increasing polarity can fractionate the extract.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (typically below 40°C) to avoid degradation of unstable polyacetylenes.

  • Bioassay-Guided Fractionation: The crude extract is then subjected to preliminary bioassays (e.g., antimicrobial, cytotoxic assays) to identify active extracts that warrant further investigation.

Rational Design and Synthesis

Synthetic chemistry provides a powerful alternative for generating novel alkyne-containing carboxylic acids. This approach allows for the creation of structures not found in nature and the systematic modification of known bioactive compounds to improve their properties.

Several synthetic methods can be employed to introduce the alkyne functionality and construct the carboxylic acid moiety:

  • Oxidative Cleavage of Alkynes: Internal and terminal alkynes can be cleaved to form carboxylic acids using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (KMnO4).[9] Ruthenium-catalyzed oxidation offers an efficient method for this transformation.[10]

  • Carboxylation of Terminal Alkynes: Terminal alkynes can be directly carboxylated using carbon dioxide in the presence of a suitable catalyst.

  • Alkylation of Acetylide Anions: Terminal alkynes can be deprotonated to form acetylide anions, which can then be used as nucleophiles in SN2 reactions to build the carbon chain before subsequent conversion to a carboxylic acid.[11]

  • From Carboxylic Acid Esters: A modular synthesis of alkynes can be achieved through the coupling of carboxylic acid esters with gem-diborylalkanes.[12]

Comparison of Synthetic Strategies:

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Ozonolysis Internal/Terminal AlkyneO3, H2OHigh yields, well-establishedHarsh conditions, requires specialized equipment
KMnO4 Oxidation Internal/Terminal AlkyneKMnO4, base, acidReadily available reagentsCan be non-selective, potential for over-oxidation
RuO2/Oxone Oxidation Internal/Terminal AlkyneRuO2, Oxone, NaHCO3Excellent yields, good for various alkynesUse of a precious metal catalyst
Alkylation & Oxidation Terminal AlkyneStrong base (e.g., NaNH2), alkyl halide, oxidizing agentVersatile for chain elongationMulti-step process, potential for side reactions

Part 3: The Art and Science of Isolation and Purification

The isolation of pure alkyne-containing carboxylic acids from complex mixtures, whether from natural extracts or synthetic reactions, is a critical and often challenging step. The instability of many polyacetylenes necessitates careful handling and the use of appropriate techniques.

General Workflow for Isolation and Purification:

G A Crude Extract or Reaction Mixture B Liquid-Liquid Extraction A->B Initial Cleanup C Column Chromatography (Silica Gel, Sephadex) B->C Fractionation D Preparative HPLC C->D High-Resolution Separation E Purity Assessment (TLC, Analytical HPLC) D->E Verify Purity E->D Re-purify F Pure Compound E->F Purity >95% G Start Pure Isolated Compound MS HRMS (Determine Molecular Formula) Start->MS IR IR Spectroscopy (Identify Functional Groups: -C≡C-, -COOH) Start->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) (Elucidate C-H Framework) Start->NMR Structure Proposed Structure MS->Structure IR->Structure NMR->Structure Confirmation Confirm with Synthesis or Derivatization Structure->Confirmation

References

structural characterization of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Foreword: A Molecule of Dichotomous Functionality

3-(4-Hydroxyphenyl)hex-4-ynoic acid (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: ~204.22 g/mol ) presents a fascinating structural challenge that mirrors its potential biological utility.[1][2][3] Its architecture combines a polar, hydrophilic phenol and carboxylic acid with a rigid, non-polar alkynyl backbone and a chiral center. This duality makes it a compelling candidate for investigation in medicinal chemistry, particularly in anti-inflammatory and anticancer research.[1] However, the very features that grant its potential bioactivity—chirality, multiple reactive functional groups, and conformational possibilities—demand a rigorous, multi-faceted approach to its structural elucidation.

This guide eschews a simple checklist of procedures. Instead, it presents a holistic and logical workflow, demonstrating how disparate analytical techniques are synergistically employed to build an unassailable structural proof. We will move from establishing basic connectivity to defining its three-dimensional nature, treating the process as a self-validating system where each piece of data corroborates the others.

The Foundational Workflow: An Integrated Approach

The complete structural characterization of a novel or synthesized small molecule is not a linear path but an interconnected network of experiments. The output of one technique informs the next and provides orthogonal validation. Our strategy is to first confirm purity and elemental composition, then piece together the molecular framework using spectroscopic methods, and finally, determine the absolute three-dimensional structure.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Elucidation cluster_2 Stereochemical & 3D Confirmation Purity Purity & Identity (LC-MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR FTIR FTIR Spectroscopy Purity->FTIR HRMS High-Resolution MS Purity->HRMS Chiral Chiral HPLC NMR->Chiral Confirms Racemic Mixture Final Verified Structure NMR->Final FTIR->Final HRMS->Chiral Confirms Racemic Mixture HRMS->Final Xray Single Crystal X-ray Crystallography Chiral->Xray Informs Crystallization Strategy Chiral->Final Xray->Final

Caption: Overall workflow for structural characterization.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) provides the foundational data points: the molecular weight and the elemental formula. For a molecule like 3-(4-Hydroxyphenyl)hex-4-ynoic acid, high-resolution mass spectrometry (HRMS) is non-negotiable.

Expertise in Action: Why HRMS is Critical

Standard MS might yield a molecular ion peak [M-H]⁻ at m/z 203.07, but this is insufficient. The power of HRMS is its ability to provide an exact mass to four or five decimal places. For C₁₂H₁₂O₃, the calculated exact mass is 204.07864. An HRMS experiment (e.g., via ESI-TOF) should yield a measured mass within a 5 ppm error margin, confirming the elemental composition and immediately ruling out other isobaric possibilities.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation : Prepare a 1 mg/mL stock solution in HPLC-grade methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode : Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻.

  • Analysis : Infuse the sample directly or via a short LC run. Acquire data in the m/z range of 50-500.

  • Data Processing : Use the instrument's software to calculate the exact mass of the most abundant ion and compare it to the theoretical mass of [C₁₂H₁₁O₃]⁻ (203.07137).

Expected Fragmentation Data

While the molecular ion is key, fragmentation patterns (MS/MS) provide valuable structural clues that validate other spectroscopic data.

Fragment DescriptionPredicted m/zRationale
Loss of H₂O from carboxyl185.06Common fragmentation for carboxylic acids
Loss of COOH (decarboxylation)159.08Cleavage of the carboxylic acid group
Benzylic cleavage107.05Cleavage yielding the hydroxyphenyl fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-(4-Hydroxyphenyl)hex-4-ynoic acid, ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignments.

Expertise in Action: The Choice of Solvent

The choice of NMR solvent is a critical experimental parameter. While CDCl₃ is common, it will not allow for the observation of the acidic and phenolic protons due to rapid chemical exchange. DMSO-d₆ is the superior choice here. Its ability to form hydrogen bonds slows the exchange rate, allowing the -OH and -COOH protons to appear as observable (though often broad) singlets in the ¹H spectrum.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • ¹H NMR : Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (COSY & HSQC) :

    • A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks (e.g., connecting the CH at position 3 to the CH₂ at position 2).

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹³C spectrum.

Predicted NMR Data & Interpretation

The following tables summarize the expected chemical shifts and provide the rationale for their assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxyl OH~12.1broad s1HHighly deshielded acidic proton.
Phenolic OH~9.5broad s1HDeshielded phenolic proton.
Aromatic H (ortho to OH)~7.10d2HProtons ortho to the electron-donating -OH group.
Aromatic H (meta to OH)~6.70d2HProtons meta to the -OH group.
H-3 (methine)~4.0-4.2m1HChiral center, coupled to H-2 methylene and H-6 methyl protons.
H-2 (methylene)~2.6-2.8m2HMethylene group adjacent to the chiral center and the carbonyl.
H-6 (methyl)~1.80d3HMethyl group coupled to the H-3 methine across the alkyne.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Rationale
C-1 (Carbonyl)~173Typical for a carboxylic acid carbonyl.
C-Ar (C-OH)~156Aromatic carbon attached to the oxygen.
C-Ar (C-CH)~132Quaternary aromatic carbon attached to the hexynoic acid chain.
C-Ar (CH, ortho)~129Aromatic CH carbons ortho to the chain.
C-Ar (CH, meta)~115Aromatic CH carbons meta to the chain (shielded by OH).
C-4 & C-5 (Alkyne)~80-85Characteristic region for internal alkyne carbons.
C-2 (Methylene)~40Aliphatic CH₂ adjacent to a carbonyl.
C-3 (Methine)~35Aliphatic CH at the chiral center.
C-6 (Methyl)~3-5Highly shielded methyl group on an alkyne.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[4] The spectrum serves as a molecular fingerprint that complements the structural puzzle built by NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Analysis : Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. A background scan of the empty ATR crystal must be taken first.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchPhenolic -OH
3300-2500 (very broad)O-H stretchCarboxylic Acid -OH
~2250 (weak to medium)C≡C stretchInternal Alkyne
~1700 (strong)C=O stretchCarboxylic Acid C=O
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchPhenol

The very broad absorption from 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer and is a crucial piece of confirmatory evidence.[5]

G Struct 3-(4-Hydroxyphenyl)hex-4-ynoic acid Functional Groups: - Phenol (-OH) - Carboxylic Acid (-COOH) - Internal Alkyne (-C≡C-) - Aromatic Ring - Chiral Center Data Corroborating Data FTIR: ~3300 cm⁻¹ (O-H broad) ~2250 cm⁻¹ (C≡C) ~1700 cm⁻¹ (C=O) NMR: δ ~9.5 (ArOH) δ ~12.1 (COOH) δ ~80 (C≡C) δ ~173 (C=O) MS: [M-H]⁻ @ 203.0714 (Confirms C₁₂H₁₂O₃) Struct->Data:f0 Struct->Data:f1 Struct->Data:f2 Struct->Data:n0 Struct->Data:n1 Struct->Data:n2 Struct->Data:m0

Caption: Data corroboration from multiple techniques.

Chirality and Enantiomeric Purity: The Stereochemical Question

The presence of a chiral center at C-3 means the molecule exists as a pair of enantiomers, (R)- and (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid. Standard synthesis typically produces a racemic (1:1) mixture. Distinguishing and separating these enantiomers is critical, as they often exhibit different pharmacological activities.

Expertise in Action: Selecting the Right Chiral Stationary Phase

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. The key is selecting the correct Chiral Stationary Phase (CSP). For a molecule with an aromatic ring and hydrogen-bonding groups, polysaccharide-based CSPs are an excellent starting point.[6][7] Columns like Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) often provide good separation for this class of compounds through a combination of π-π stacking, hydrogen bonding, and steric interactions.[8][9]

Experimental Protocol: Chiral HPLC Separation
  • Column : Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase : A mixture of n-hexane and isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA). A good starting gradient would be 90:10 (Hexane:IPA) + 0.1% TFA.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the phenyl ring absorbs, such as 220 nm or 275 nm.

  • Analysis : Inject a solution of the racemic mixture. The successful separation will result in two distinct, well-resolved peaks corresponding to the two enantiomers. The relative area of the two peaks determines the enantiomeric excess (e.e.).

X-ray Crystallography: The Definitive 3D Structure

While the combination of spectroscopy and chromatography provides a robust picture of the molecule, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic arrangement in space.[10][11] It is the ultimate arbiter of structure, confirming connectivity, conformation, and, crucially, the relative and absolute stereochemistry.

Expertise in Action: The Crystallization Challenge

Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step.[12] For 3-(4-hydroxyphenyl)hex-4-ynoic acid, its flexibility and multiple hydrogen bonding sites can make crystallization challenging. A systematic approach using various solvents and techniques is required. Slow evaporation from a mixed solvent system, such as ethyl acetate/hexane or methanol/water, is a common and effective strategy.[12][13]

Experimental Protocol: Single Crystal Growth and Diffraction
  • Crystallization :

    • Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethyl acetate).

    • Use a slow evaporation or vapor diffusion technique. In vapor diffusion, the solution is placed in a small vial inside a larger, sealed chamber containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.

  • Crystal Mounting : Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection :

    • Use a modern diffractometer equipped with a Mo or Cu X-ray source.[14]

    • Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion and improve data quality.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson functions to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model against the experimental data until the model converges, resulting in a low R-factor (a measure of the agreement between the calculated and observed structure factors).

A successful crystallographic experiment will yield the precise bond lengths, bond angles, and torsional angles, providing the definitive and absolute structure of 3-(4-hydroxyphenyl)hex-4-ynoic acid.

References

  • Small molecule X-ray crystallography . School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Small molecule crystallography . Excillum. [Link]

  • X-ray Crystallography for Molecular Structure Determination . AZoLifeSciences. [Link]

  • X-Ray Crystallography of Chemical Compounds . PMC - NIH. [Link]

  • Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... . ResearchGate. [Link]

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid | C12H12O3 | CID 59855136 . PubChem. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens . PubMed Central. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • The separation of three compounds using a CHIRALPAK IC column, 4.6 mm... . ResearchGate. [Link]

  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis . UVaDOC Principal. [Link]

  • Room-Temperature C(sp³)–C(sp²) Bond Formation from Alcohols and Aryl Acids . ChemistryViews. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode . PMC - NIH. [Link]

  • 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... . ResearchGate. [Link]

  • (PDF) Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H . ResearchGate. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles . MDPI. [Link]

  • Chiral Separation of Several Flavanones by Liquid Chromatography . ResearchGate. [Link]

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1H NMR and 13C NMR analysis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Introduction: Elucidating a Multifunctional Scaffold

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound featuring a unique combination of functional groups: a carboxylic acid, a para-substituted phenol, a chiral center, and an internal alkyne.[1] This molecular architecture makes it a subject of interest in medicinal chemistry and materials science.[1] Accurate structural confirmation is paramount for any research or development involving this molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. As a senior application scientist, the narrative moves beyond simple data reporting to explain the underlying principles and experimental considerations, offering a framework for researchers to confidently verify the structure of this and similar complex molecules. We will delve into the predicted chemical shifts, coupling constants, and integration patterns, grounding these predictions in established spectroscopic theory and authoritative data.

Molecular Structure and Symmetry Analysis

A foundational step in NMR spectral prediction is the detailed examination of the molecule's structure to identify all chemically non-equivalent protons and carbons. Each non-equivalent nucleus will produce a distinct signal in the NMR spectrum.

The structure of 3-(4-Hydroxyphenyl)hex-4-ynoic acid possesses a single chiral center at the C3 position. This chirality renders the two protons on the adjacent C2 methylene group diastereotopic, meaning they are chemically non-equivalent and will produce separate signals with mutual (geminal) coupling. The para-substitution on the benzene ring creates a plane of symmetry through C7 and C10, making the C8/C12 and C9/C11 pairs chemically and magnetically equivalent.

Below is the molecular structure with a systematic numbering scheme used throughout this guide for unambiguous assignment.

Caption: Numbering scheme for 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is critically dependent on the experimental setup. A robust, self-validating protocol ensures reproducibility and accuracy.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Prep 1. Sample Weighing & Dissolution (~5-10 mg in ~0.6 mL solvent) Solvent 2. Solvent Selection (e.g., DMSO-d₆, CDCl₃, MeOD) Prep->Solvent Standard 3. Internal Standard (TMS, 0.03% v/v) Solvent->Standard Filter 4. Filtration & Transfer (Glass wool plug to NMR tube) Standard->Filter Insert 5. Spectrometer Insertion & Temperature Equilibration Filter->Insert Lock 6. Field/Frequency Lock (Deuterium Signal) Insert->Lock Shim 7. Shimming (Optimize B₀ Homogeneity) Lock->Shim Acquire 8. Spectrum Acquisition (¹H, ¹³C, DEPT, COSY) Shim->Acquire Process 9. Fourier Transform & Phase Correction Acquire->Process Baseline 10. Baseline Correction Process->Baseline Integrate 11. Integration & Calibration Baseline->Integrate Analyze 12. Peak Picking & Interpretation Integrate->Analyze Report Structure Verification Report Analyze->Report

Caption: Standardized workflow for NMR sample analysis.

Detailed Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the carboxylic acid and phenol groups while keeping their exchangeable proton signals observable.

    • Add an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03% (v/v) to calibrate the chemical shift scale to 0.00 ppm.[2][3]

    • Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Spectrometer Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks. Poor shimming can lead to broadened lines and distorted multiplets.[4]

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio (commonly 8 or 16 scans).

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

¹H NMR Spectral Analysis: Prediction and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).[5]

Predicted ¹H NMR Data

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-COOH12.0 - 13.0broad singletN/A1HHighly deshielded, acidic proton. Signal is often broad due to hydrogen bonding and chemical exchange.
H-OH9.0 - 10.0broad singletN/A1HPhenolic proton, deshielded and often broad due to exchange, especially in DMSO-d₆.
H8, H12~7.10doubletortho, ³J ≈ 7-9 Hz2HAromatic protons ortho to the alkyl substituent and meta to the -OH group.[6][7]
H9, H11~6.75doubletortho, ³J ≈ 7-9 Hz2HAromatic protons ortho to the electron-donating -OH group, which shields them, shifting them upfield.[7][8]
H3~4.20multiplet³J ≈ 6-8 Hz1HMethine proton at the chiral center, deshielded by the adjacent aromatic ring and alkyne. Coupled to the two diastereotopic H2 protons.
H2a, H2b~2.70multiplet (dd)²J ≈ 15-17 Hz, ³J ≈ 6-8 Hz2HDiastereotopic methylene protons adjacent to a chiral center and a carbonyl group. They split each other (geminal coupling) and are split by H3 (vicinal coupling).
H6~1.85doublet⁴J ≈ 2-3 Hz3HMethyl protons on the alkyne. They exhibit long-range coupling with the H3 proton across the triple bond.[9]

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of the non-equivalent carbons. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[5][10]

Predicted ¹³C NMR Data

Carbon LabelPredicted δ (ppm)Rationale
C1 (COOH)~173Carboxylic acid carbonyl carbon, highly deshielded.
C10 (C-OH)~156Aromatic carbon bonded to the highly electronegative oxygen atom.[11]
C7 (C-alkyl)~133Quaternary aromatic carbon (ipso-carbon) attached to the alkyl chain.
C8, C12 (Ar-CH)~129Aromatic carbons meta to the -OH group.
C9, C11 (Ar-CH)~115Aromatic carbons ortho to the electron-donating -OH group are shielded.
C5 (≡C-CH₃)~82sp-hybridized alkyne carbon.[12]
C4 (≡C-CH)~80sp-hybridized alkyne carbon, influenced by proximity to the chiral center.[12]
C3 (CH)~38sp³-hybridized methine carbon at the chiral center.
C2 (CH₂)~40sp³-hybridized methylene carbon, deshielded by the adjacent carbonyl group.
C6 (CH₃)~4sp³-hybridized methyl carbon, typically one of the most upfield signals.

Conclusion: A Spectroscopic Fingerprint

The comprehensive ¹H and ¹³C NMR analysis provides a detailed and definitive spectroscopic fingerprint for 3-(4-Hydroxyphenyl)hex-4-ynoic acid. Key verification points include:

  • ¹H NMR : The presence of two distinct doublets in the aromatic region confirming para-substitution, a complex multiplet for the diastereotopic methylene protons, and a doublet for the terminal methyl group due to long-range alkyne coupling.

  • ¹³C NMR : The observation of 10 distinct signals (due to symmetry in the phenyl ring), with characteristic peaks for the carboxylic acid (~173 ppm), the phenolic carbon (~156 ppm), the two sp-hybridized alkyne carbons (~80-82 ppm), and the upfield methyl carbon (~4 ppm).

By comparing experimentally obtained spectra with the detailed predictions outlined in this guide, researchers and drug development professionals can achieve unambiguous structural confirmation, ensuring the integrity and validity of their scientific work. Further confirmation can be achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to explicitly map proton-proton and proton-carbon correlations, respectively.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Research. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Charrier, C., Dorman, D. E., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 38(15), 2644–2650. Retrieved from [Link]

  • Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts for the TMS group in selected free and coordinated alkynes (CDCl₃). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). A 13C Solid-State NMR Investigation of the Alkynyl Carbon Chemical Shift Tensors for 2-Butyne-1,4-diol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

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  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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mass spectrometry fragmentation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 3-(4-Hydroxyphenyl)hex-4-ynoic acid (MW: 204.22 g/mol )[1] using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule possessing a combination of key functional groups—a carboxylic acid, a phenol, and an internal alkyne—its fragmentation pattern offers a rich dataset for structural elucidation. This document outlines the theoretical underpinnings of its fragmentation, proposes detailed mechanistic pathways for both positive and negative ionization modes, and provides a validated experimental protocol for its characterization. The primary audience for this guide includes researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the structural analysis of complex small molecules.

Introduction: A Molecule of Composite Functionality

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a small organic molecule characterized by a unique convergence of three distinct chemical moieties: a terminal carboxylic acid, a benzylic phenol, and an internal alkyne. This structural arrangement presents both a challenge and an opportunity for mass spectrometry-based analysis. The challenge lies in predicting which functional group will dominate the fragmentation pathways, while the opportunity resides in using the resulting specific, high-information fragments to confirm its structure with high confidence.

Electrospray ionization (ESI) is the premier technique for analyzing such polar, non-volatile compounds, and when coupled with tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID), it becomes a powerful tool for probing molecular structure[2][3][4]. Understanding the fragmentation patterns is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and reaction monitoring in pharmaceutical and chemical research. This guide will dissect the molecule's behavior under CID, providing a predictive framework grounded in the established principles of gas-phase ion chemistry.

Structural and Physicochemical Properties

Before predicting fragmentation, a thorough analysis of the molecule's structure is essential.

  • Chemical Name: 3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • CAS Number: 865233-34-7[1]

  • Molecular Formula: C₁₂H₁₂O₃

  • Monoisotopic Mass: 204.0786 Da

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): The most acidic site, making it the primary center for deprotonation in negative ion mode. It is also a source of characteristic neutral losses of water (H₂O) and carbon dioxide (CO₂)[5][6].

    • Phenolic Hydroxyl (-OH): A secondary acidic site that can influence ionization and participate in fragmentation reactions.

    • Benzylic Position (C3): The carbon atom bonded to both the phenyl ring and the aliphatic chain is a point of structural weakness, prone to cleavage due to the stability of the resulting benzylic carbocation or radical[7].

    • Internal Alkyne (-C≡C-): The triple bond introduces rigidity and a region of high electron density. Fragmentation often occurs at the bond alpha to the alkyne, leading to resonance-stabilized propargyl cations[8].

Recommended Analytical Workflow

A robust analysis of this compound requires a systematic approach from sample preparation to data interpretation. The following workflow is recommended for achieving high-quality, reproducible results.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve in Methanol/Water (1:1) lc Reverse-Phase HPLC (C18 Column) prep->lc Injection esi Electrospray Ionization (ESI+ / ESI-) lc->esi Elution ms1 MS1: Precursor Ion Scan (Isolate m/z 205 or 203) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 analysis Spectral Analysis & Pathway Elucidation ms2->analysis

Caption: Recommended workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways and Mechanisms

The fragmentation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is highly dependent on the ionization mode. Negative ion mode is predicted to yield a simpler, more diagnostic spectrum.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule readily deprotonates at the carboxylic acid to form the precursor ion [M-H]⁻ at m/z 203.07 . This is the preferred mode for analysis due to its high sensitivity and diagnostically significant fragmentation.

  • Primary Fragmentation: Decarboxylation The most favorable and diagnostically crucial fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.01 Da)[5][9][10]. This charge-remote fragmentation results in a highly abundant product ion.

    • [M-H-CO₂]⁻ → m/z 159.08

    • Mechanism: The negative charge on the carboxylate group induces the cleavage of the C1-C2 bond, expelling a neutral CO₂ molecule and transferring the charge to the resulting carbanion, which is stabilized by the adjacent phenyl ring.

  • Secondary Fragmentations: Further fragmentation of the m/z 159.08 ion can occur, although it would require higher collision energy. Cleavage adjacent to the alkyne or benzylic C-C bond scission are plausible subsequent steps.

The fragmentation pathway in negative ion mode is visualized below.

G parent Precursor Ion [M-H]⁻ m/z 203.07 C₁₂H₁₁O₃⁻ loss1 - CO₂ (44.01 Da) parent->loss1 fragment1 Product Ion m/z 159.08 C₁₁H₁₁O⁻ loss1->fragment1 Decarboxylation

Caption: Primary fragmentation of [M-H]⁻ via decarboxylation.

Positive Ion Mode (ESI+)

Protonation will likely occur on the carbonyl oxygen of the carboxylic acid, forming the precursor ion [M+H]⁺ at m/z 205.08 . The fragmentation is predicted to be more complex than in negative mode.

  • Initial Neutral Losses: Protonated carboxylic acids often undergo initial losses of water and/or carbon monoxide[11].

    • Loss of Water (H₂O, 18.01 Da): Dehydration can occur from the carboxylic acid group.

      • [M+H-H₂O]⁺ → m/z 187.07

    • Sequential Loss of Carbon Monoxide (CO, 28.00 Da): Following water loss, the resulting acylium ion can readily lose CO.

      • [M+H-H₂O-CO]⁺ → m/z 159.08

  • Benzylic Cleavage: Cleavage of the C2-C3 bond is favorable due to the formation of a stable, resonance-delocalized species. This can lead to two potential product ions depending on which side retains the charge.

    • Formation of the Hydroxyphenyl-containing fragment: Cleavage could produce a protonated 3-(4-hydroxyphenyl)prop-2-yn-1-al-like structure.

    • Formation of a Tropylium-type Ion: A common fragmentation for alkyl-substituted benzenes is the formation of a tropylium ion at m/z 91[7]. While this exact ion is less likely here, a related hydroxytropylium ion at m/z 107.05 (C₇H₇O⁺) is a plausible product resulting from cleavage and rearrangement.

  • Alkyne-Related Cleavage: As described by JoVE, fragmentation can occur at the C-C bond alpha to the alkyne[8]. Cleavage of the C2-C3 bond would generate a substituted propargyl cation, which would correspond to the hydroxyphenyl-containing fragment mentioned above.

Summary of Predicted Fragments
Ion ModePrecursor Ion (m/z)Predicted Fragment (m/z)Neutral Loss / Fragment FormulaFragmentation Pathway
Negative 203.0714159.0815CO₂ (44.01 Da)Primary Decarboxylation
Positive 205.0858187.0708H₂O (18.01 Da)Dehydration
Positive 205.0858159.0810H₂O + CO (46.01 Da)Dehydration + Decarbonylation
Positive 205.0858107.0497C₅H₆O₂ (98.04 Da)Benzylic Cleavage & Rearrangement

Experimental Protocol: A Self-Validating System

This protocol provides a starting point for the analysis. Optimization, particularly of collision energy, is essential for achieving the best results.

Materials and Reagents
  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (99%)

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the standard in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and methanol.

  • Transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Method Parameters
  • LC System: Standard UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Q-TOF, Orbitrap, or Triple Quadrupole Mass Spectrometer[5]

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative (separate runs)

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • MS1 Scan Range: m/z 50-300

  • MS/MS Acquisition:

    • Precursor Ions: m/z 205.08 (positive), m/z 203.07 (negative)

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile. The optimal energy for key transitions should be determined empirically.

Conclusion

The mass spectrometric fragmentation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is a predictable process governed by the chemistry of its constituent functional groups. Analysis in negative ion mode is strongly recommended due to the high likelihood of forming a simple, diagnostic spectrum dominated by the neutral loss of CO₂ (44 Da) from the [M-H]⁻ precursor. This single fragmentation provides powerful evidence for the presence of a carboxylic acid moiety. In contrast, positive ion mode yields a more complex pattern resulting from competing dehydration, decarbonylation, and benzylic cleavage pathways. The insights and protocols detailed in this guide provide a robust framework for the confident identification and structural confirmation of this molecule and other compounds with similar structural motifs.

References

  • JoVE. (n.d.). Mass Spectrometry: Alkyne Fragmentation. Retrieved from JoVE. URL: [Link]

  • Sinosaki, S., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. URL: [Link]

  • ResearchGate. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. URL: [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... URL: [Link]

  • Gala, J. F., et al. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry. URL: [Link]

  • ResearchGate. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds. URL: [Link]

  • Ostrowski, W., et al. (2014). Mass spectrometric behavior of phenolic acids standards and their analysis in the plant samples with LC/ESI/MS system. Journal of Chromatography B. URL: [Link]

  • Semantic Scholar. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. URL: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. URL: [Link]

  • ResearchGate. (n.d.). Mass spectrometry after collision-induced dissociation fragmentation of.... URL: [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkene Fragmentation. Retrieved from JoVE. URL: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. URL: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). URL: [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. URL: [Link]

  • Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. URL: [Link]

  • Fabbri, D., et al. (2014). Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. Journal of Chromatography A. URL: [Link]

  • ResearchGate. (n.d.). Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. URL: [Link]

  • Wang, L., et al. (2014). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. Molecules. URL: [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. URL: [Link]

  • ResearchGate. (n.d.). Characterization of Partially Transesterified Poly(β-Hydroxyalkanoate)s by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. URL: [Link]

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stability and degradation profile of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Abstract

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a multifunctional organic compound featuring a phenolic group, a carboxylic acid, and an internal alkyne, making it a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1][2] The inherent reactivity of these functional groups, however, presents significant challenges to its chemical stability. This guide provides a comprehensive analysis of the anticipated stability and degradation profile of this molecule. We delve into the primary degradation pathways—oxidation, hydrolysis, and photolysis—and outline a systematic approach for investigation using forced degradation studies. Detailed, field-proven protocols for stress testing, the development of a stability-indicating HPLC-UV method, and the characterization of degradation products using LC-MS are provided. This document serves as a critical resource for researchers, enabling proactive measures in formulation design, analytical method development, and the establishment of appropriate storage conditions to ensure the compound's integrity throughout the drug development lifecycle.

Introduction and Molecular Overview

3-(4-Hydroxyphenyl)hex-4-ynoic acid (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ) is a compound of increasing interest in synthetic and medicinal chemistry.[1][3] Its structure is unique, combining three key functional moieties on a hexanoic acid scaffold:

  • A Phenolic Group: The electron-rich hydroxyphenyl group is a common pharmacophore but is also a primary site for oxidative degradation.[4]

  • An Internal Alkyne: The carbon-carbon triple bond offers synthetic versatility but can be susceptible to certain addition and oxidation reactions.

  • A Carboxylic Acid: This group imparts acidic properties and provides a handle for forming salts or esters, but its presence can influence intramolecular reactions and overall solubility.

Given its potential application in areas like anticancer research and as a component in targeted protein degradation, a thorough understanding of its stability is not merely a regulatory formality but a scientific necessity for ensuring reproducible experimental results and developing a viable therapeutic agent.[1] Forced degradation studies are an essential tool, providing a controlled means to accelerate degradation and uncover a molecule's vulnerabilities.[4][5]

Anticipated Chemical Degradation Pathways

The stability of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is dictated by its functional groups. The following pathways represent the most probable routes of degradation.

Oxidative Degradation

Oxidation is predicted to be the most significant degradation pathway. The phenolic hydroxyl group makes the aromatic ring highly susceptible to attack by atmospheric oxygen, peroxides, or radical species.[4]

  • Causality: The phenol can be oxidized to a phenoxy radical, which can then lead to the formation of corresponding ortho- and para-quinones or engage in polymerization reactions. Phenolic compounds are well-documented to be sensitive to oxidative browning and degradation.[6] The presence of trace metal ions can catalyze these reactions.

  • Primary Degradants: Expect the formation of quinone-type structures and potentially oligomeric/polymeric materials if degradation is extensive.

Photolytic Degradation

Aromatic systems, particularly phenols, can absorb UV radiation, leading to photolytic degradation.

  • Causality: Absorption of photons can excite the molecule to a higher energy state, initiating radical-based reactions similar to those in oxidation. This can lead to cleavage of bonds or reactions with solvent or oxygen. The International Council for Harmonisation (ICH) Q1B guideline mandates photostability testing for new active substances.[7]

  • Primary Degradants: Degradation products are often complex but can include quinones, ring-opened products, or polymers.

Hydrolytic and pH-Dependent Degradation

The core structure of 3-(4-Hydroxyphenyl)hex-4-ynoic acid does not contain readily hydrolyzable groups like esters or amides. Therefore, significant degradation under neutral hydrolytic conditions is not anticipated. However, stability can be affected at pH extremes.

  • Causality:

    • Acidic Conditions: While the molecule is largely stable, extreme acidic conditions (low pH) coupled with heat could potentially catalyze hydration of the alkyne bond, though this typically requires a mercury catalyst and is unlikely under standard pharmaceutical stress conditions.

    • Basic Conditions: In strongly basic solutions, the phenolic proton is abstracted, forming a phenoxide ion. This phenoxide is significantly more electron-rich and thus far more susceptible to oxidation than the parent phenol. Therefore, degradation in basic media is likely to be an accelerated form of oxidative degradation.

G cluster_main Anticipated Degradation Pathways cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) cluster_base Basic Conditions (Accelerated Oxidation) Parent 3-(4-Hydroxyphenyl)hex-4-ynoic acid Ox_Product1 p-Quinone Derivative Parent->Ox_Product1 Oxidation Photo_Product1 Radical Intermediates Parent->Photo_Product1 Photolysis Base_Product Phenoxide-Mediated Oxidation Products Parent->Base_Product Base-Catalyzed Oxidation Ox_Product2 Polymeric Adducts Ox_Product1->Ox_Product2 Photo_Product2 Complex Photodegradants Photo_Product1->Photo_Product2

Caption: Predicted degradation pathways for 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Experimental Design: Forced Degradation Studies

A forced degradation or "stress testing" study is the cornerstone of stability assessment.[5] Its purpose is to generate degradation products to a limited extent (typically 5-20% degradation) to develop and validate a stability-indicating analytical method.

Workflow for Forced Degradation

The overall process is systematic, moving from sample preparation through stress application to analysis.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot Stock for Each Stress Condition A->B C Apply Stressors (Acid, Base, Oxidant, Heat, Light) B->C D Incubate for Defined Period (e.g., 24-72 hours) C->D E Neutralize Acid/Base Samples (If required) D->E F Dilute to Target Concentration (e.g., 100 µg/mL) E->F G Analyze via Stability-Indicating HPLC-UV Method F->G H Characterize Degradants (LC-MS) G->H

Caption: Step-by-step workflow for conducting forced degradation studies.

Detailed Protocol for Stress Conditions

Objective: To induce 5-20% degradation of the parent compound.

Materials:

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. This is the time-zero (T₀) unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 48 hours.

    • At the end of the incubation, cool the sample, neutralize with 1 mL of 1 M NaOH, and dilute to 10 mL with 50:50 acetonitrile:water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours. Rationale: Basic conditions are expected to accelerate oxidative degradation of the phenol, so milder conditions are chosen initially.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with 50:50 acetonitrile:water.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock).

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with 50:50 acetonitrile:water.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled 70°C oven for 7 days.

    • After exposure, dissolve the solid in acetonitrile to 1.0 mg/mL and then dilute to 100 µg/mL with 50:50 acetonitrile:water.

  • Photolytic Degradation:

    • Expose a 1.0 mg/mL solution of the compound in acetonitrile:water to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, dilute to 100 µg/mL.

Stability-Indicating Method Development (HPLC-UV)

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[8] Reversed-phase HPLC with UV detection is the workhorse for this application.[9]

Protocol for HPLC Method Development

Objective: To achieve baseline separation between the parent peak and all degradation product peaks.

Instrumentation & Columns:

  • HPLC or UHPLC system with a photodiode array (PDA) or multi-wavelength UV detector.

  • Screening Columns:

    • Waters XBridge C18, 150 x 4.6 mm, 3.5 µm

    • Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm

Method Development Steps:

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 275 nm (based on the phenol chromophore) and PDA scan from 200-400 nm.

    • Rationale: A broad gradient is used to elute all components, and formic acid provides good peak shape for the carboxylic acid.

  • Analysis of Stressed Samples: Inject the prepared stressed samples and the T₀ control.

  • Method Optimization:

    • Examine the chromatograms for co-eluting peaks. The goal is a resolution (Rs) > 1.5 between all peaks.

    • If co-elution occurs, modify the gradient slope (make it shallower in the region of interest), change the organic modifier (e.g., to methanol), or switch column chemistry (e.g., to Phenyl-Hexyl for alternative selectivity).

  • Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent compound in all stressed samples. This confirms that no degradant is co-eluting under the main peak.

Hypothetical Stability Profile: Data Summary

The following table summarizes plausible outcomes from the forced degradation study, providing a clear profile of the molecule's vulnerabilities.

Stress ConditionTimeTemperature% Degradation (Parent)Major Degradants DetectedObservations
1 M HCl48 hr60°C< 2%0Highly stable to acid hydrolysis.
0.1 M NaOH24 hrRT~18%2Significant degradation. Solution turns yellow/brown, indicating oxidation.
3% H₂O₂24 hrRT~15%2Degradation profile similar to base hydrolysis, confirming oxidative pathway.
Dry Heat7 days70°C< 1%0Thermally stable in solid state.
PhotolyticICH Q1BRT~8%1Moderate sensitivity to light exposure.

Characterization of Degradation Products

Identifying the structure of major degradation products is crucial for understanding the degradation mechanism and assessing their potential toxicity. LC-MS is the primary tool for this task.[10][11]

Workflow for Degradant Identification

G cluster_workflow Degradant Identification Workflow A Analyze Stressed Sample with LC-MS using HPLC Method B Determine Mass-to-Charge (m/z) of Degradant Peak A->B C Propose Elemental Formula (High-Resolution MS) B->C D Acquire MS/MS (Fragmentation) Data C->D E Correlate Fragments to Substructures of Parent Molecule D->E F Propose Degradant Structure E->F

Caption: Logical workflow for the structural elucidation of degradation products.

For 3-(4-Hydroxyphenyl)hex-4-ynoic acid (MW = 204.22), a major degradant from oxidative stress might show an m/z of 202. This would correspond to a loss of two hydrogen atoms, strongly suggesting the formation of a quinone-type structure, a classic oxidation product of a phenol. MS/MS fragmentation would then be used to confirm the location of the modification.

Storage and Handling Recommendations

Based on the anticipated stability profile, the following precautions are essential:

  • Storage: The solid material should be stored at controlled room temperature or refrigerated (2-8°C) to minimize any long-term degradation.

  • Protection from Light: The compound should be stored in amber vials or containers that protect it from light.

  • Inert Atmosphere: For long-term storage, particularly of solutions, purging with an inert gas like argon or nitrogen is recommended to displace oxygen and prevent oxidation.

  • pH Control: Solutions should be formulated in a slightly acidic buffer (pH 4-6) to ensure the phenol group remains protonated and less susceptible to oxidation. Avoid alkaline conditions.

Conclusion

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a molecule with significant potential but possesses inherent stability liabilities primarily related to its phenolic moiety. The principal degradation pathway is oxidation, which is accelerated by basic pH and, to a lesser extent, by light. The compound demonstrates good stability against thermal and acidic stress. A systematic approach using forced degradation studies coupled with a robust, stability-indicating HPLC method is critical for ensuring the quality and reliability of this compound in research and development. The methodologies and insights presented in this guide provide a comprehensive framework for scientists to effectively manage the stability challenges associated with this promising molecule.

References

  • Vulcanchem. 3-(4-Hydroxyphenyl)hex-4-ynoic acid - 865233-34-7.
  • ChemicalBook. 3-(4-hydroxyphenyl)hex-4-ynoicacid | 865233-34-7.
  • Pharmapproach. Forced degradation studies: A critical lens into pharmaceutical stability.
  • Science.gov. stability-indicating hplc method: Topics by Science.gov.
  • Atomax. (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, min 97%, 1 gram.
  • BLDpharm. 865233-34-7|3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • IJSREM. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Prague University of Chemistry and Technology. Stability-Indicating HPLC Method Development.
  • Sigma-Aldrich. 3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BLD Pharm. (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • National Institutes of Health. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Semantic Scholar. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress.
  • ResearchGate. The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS.

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A Technical Guide to the Solubility of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences every stage of the therapeutic pipeline, from initial bioassays to formulation and ultimately, in vivo efficacy.[1][2] Poor solubility can lead to inaccurate in vitro results, challenging and costly formulation strategies, and insufficient bioavailability, dooming an otherwise promising drug candidate. This guide provides an in-depth exploration of the solubility of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, a compound of interest in medicinal chemistry, within the context of organic solvents.[3] By understanding the principles that govern its dissolution, researchers can make informed decisions in experimental design, formulation development, and analytical method development.

Physicochemical Profile of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

To comprehend the solubility of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, we must first dissect its molecular structure. The compound, with the molecular formula C₁₂H₁₂O₃ and a molecular weight of approximately 204.22 g/mol , possesses distinct functional groups that dictate its interactions with various solvents.[3][4]

  • The Carboxylic Acid Moiety (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity to the molecule and allows for strong interactions with polar solvents.

  • The Hydroxyphenyl Group (-C₆H₄OH): The phenolic hydroxyl group is also polar and an excellent hydrogen bond donor.[5] The benzene ring itself, however, is non-polar and hydrophobic.

  • The Hex-4-ynoic Acid Chain: This hydrocarbon chain, containing an alkyne group, is predominantly non-polar or hydrophobic. As the length of the non-polar carbon chain increases in carboxylic acids, their solubility in polar solvents like water tends to decrease.[6][7]

The interplay of these structural features—the polar, hydrogen-bonding capable carboxylic acid and hydroxyl groups, and the non-polar hydrocarbon backbone and phenyl ring—results in an amphiphilic molecule. Its solubility will therefore be a delicate balance between these opposing characteristics.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The dissolution process can be conceptualized as a three-step energetic process:

  • Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction: Energy is released when the solute molecule forms new interactions with the solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy required in the first two steps.

For 3-(4-Hydroxyphenyl)hex-4-ynoic acid, its solubility in a given organic solvent will be determined by the nature and strength of the interactions it can form with the solvent molecules, such as:

  • Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., ketones, ethers).[5][8]

  • Dipole-Dipole Interactions: The polar functional groups can engage in dipole-dipole interactions with other polar solvent molecules.

  • Van der Waals Forces: The non-polar hydrocarbon chain and phenyl ring will interact with non-polar solvents primarily through weaker van der Waals forces.[6]

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPredominant Interactions
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, Ethyl AcetateModerate to HighDipole-Dipole, Hydrogen Bonding (acceptor)
Dimethyl Sulfoxide (DMSO)HighStrong Dipole-Dipole, Hydrogen Bonding (acceptor)
Non-Polar Hexane, TolueneLowVan der Waals Forces
Chlorinated Dichloromethane, ChloroformLow to ModerateDipole-Dipole, Weak Hydrogen Bonding (with Chloroform)

Rationale for Predictions:

  • High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to strong interactions with both the carboxylic acid and hydroxyl groups of the solute.

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone and DMSO are polar and can accept hydrogen bonds, facilitating the dissolution of the polar portions of the molecule.

  • Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane primarily interact through weak van der Waals forces. These interactions are not strong enough to overcome the solute-solute interactions (hydrogen bonding and crystal lattice energy) of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Variable Solubility in Chlorinated Solvents: Dichloromethane is relatively non-polar, leading to lower solubility. Chloroform, while still considered non-polar, has an acidic proton that can participate in weak hydrogen bonding, potentially leading to slightly better solubility than in other non-polar solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[9]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in a selected organic solvent at a specific temperature.

Materials:

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid (solid)

  • Selected organic solvent (e.g., methanol, acetone, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(4-Hydroxyphenyl)hex-4-ynoic acid to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[10]

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48h) prep3->equil1 Place on shaker sample1 Allow solid to settle equil1->sample1 Remove from shaker sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant1 Dilute filtered sample sample3->quant1 quant2 Analyze by validated HPLC method quant1->quant2 analysis1 Calculate solubility (mg/mL or mol/L) quant2->analysis1

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Molecular Interactions and Solubility: A Deeper Dive

The following diagram illustrates the key molecular interactions that govern the solubility of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in a polar protic solvent like methanol.

G cluster_solute 3-(4-Hydroxyphenyl)hex-4-ynoic Acid cluster_solvent Polar Protic Solvent (e.g., Methanol) COOH -COOH SolventOH -OH COOH->SolventOH Strong H-Bonding OH -OH OH->SolventOH Strong H-Bonding Phenyl Phenyl Ring SolventAlkyl Alkyl Group Phenyl->SolventAlkyl Weak van der Waals Chain Alkyne Chain Chain->SolventAlkyl Weak van der Waals

Caption: Key intermolecular interactions influencing solubility.

Conclusion and Practical Implications

The solubility of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in organic solvents is governed by its amphiphilic nature, with its polar carboxylic acid and hydroxyl groups driving solubility in polar solvents, and its non-polar hydrocarbon backbone favoring less polar environments. For drug development professionals, a thorough understanding of these solubility characteristics is paramount. The predicted high solubility in polar solvents such as alcohols and DMSO suggests these would be suitable for initial stock solution preparation for in vitro screening. Conversely, its predicted low solubility in non-polar solvents like hexane indicates these would be poor choices for formulation. The robust shake-flask method provides a reliable means to quantify its solubility, generating essential data for formulation development, analytical method design, and predicting its behavior in more complex biological systems.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
  • Solubility Test | AxisPharm. (n.d.). AxisPharm.
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  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid - 865233-34-7. (n.d.). Vulcanchem.
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enantioselective synthesis of (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

Abstract

(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a chiral building block of significant interest, particularly in the field of medicinal chemistry where it serves as a component for protein degraders.[1] Its structure, featuring a stereogenic center adjacent to both an aromatic ring and an alkyne moiety, presents a formidable synthetic challenge.[2] This guide provides a comprehensive overview of robust and efficient strategies for the enantioselective synthesis of this target molecule. We will dissect two primary catalytic asymmetric methodologies: Rhodium-catalyzed conjugate addition and Nickel-catalyzed propargylic alkylation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and causalities that govern these advanced synthetic transformations.

Introduction and Retrosynthetic Analysis

The core challenge in synthesizing (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid lies in the precise installation of the stereocenter at the C3 position with high enantiopurity. A retrosynthetic analysis reveals several potential C-C bond disconnections that form the basis of our strategic approach. The most logical strategies involve the creation of the C3 stereocenter through a catalytic asymmetric process, which offers superior atom economy and efficiency compared to classical resolution or chiral auxiliary-based methods.[3]

Two primary disconnections are considered:

  • C(aryl)-C3 Bond Disconnection: This suggests an asymmetric conjugate addition of an aryl nucleophile to a suitable C6 α,β-unsaturated acceptor. This is a powerful and well-precedented strategy for creating β-chiral carbonyl compounds.[4][5][6]

  • C2-C3 Bond Disconnection: This points towards an asymmetric α-alkylation of a (4-hydroxyphenyl)acetic acid derivative with a C4 propargylic electrophile. Recent advances in transition-metal catalysis have made such propargylations highly effective.[7][8]

This guide will focus on these two modern catalytic approaches.

Retrosynthesis target (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid subgoal1 Protected Ester Intermediate target->subgoal1 Ester Hydrolysis & Deprotection strategy1 Strategy A: Asymmetric Conjugate Addition subgoal1->strategy1 strategy2 Strategy B: Asymmetric Propargylic Alkylation subgoal1->strategy2 start1a Hex-2-en-4-ynoate Ester strategy1->start1a Michael Acceptor start1b Protected 4-Aryl Boronic Acid strategy1->start1b Aryl Nucleophile start2a Protected (4-Hydroxyphenyl)acetic Acid Ester strategy2->start2a Enolate Precursor start2b Propargylic Electrophile (e.g., 1-bromobut-2-yne) strategy2->start2b Alkylating Agent

Figure 1: Retrosynthetic analysis of the target molecule.

Strategy A: Rhodium-Catalyzed Asymmetric Conjugate Addition

This strategy is one of the most powerful methods for constructing carbon-carbon bonds enantioselectively.[5] It involves the 1,4-addition of an organoborane reagent to an α,β-unsaturated carbonyl compound, catalyzed by a chiral rhodium complex.[5][9]

Mechanistic Principle & Causality

The reaction proceeds through a catalytic cycle involving a chiral Rh(I) complex. The key to enantioselectivity lies in the chiral ligand, typically a bidentate phosphine like (S)-BINAP, which creates a C2-symmetric chiral environment. The organoboronic acid undergoes transmetalation to the rhodium center to form an aryl-rhodium species. This species then coordinates to the enoate substrate. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the subsequent migratory insertion of the aryl group onto the β-carbon of the enoate, leading to the formation of a rhodium enolate. Protonolysis of this intermediate regenerates the catalyst and yields the desired product with high enantiomeric excess.

Rh_Catalytic_Cycle Figure 2: Simplified Rh-Catalyzed Conjugate Addition Cycle Rh_L_OH [Rh(I)(S)-BINAP]OH Aryl_Rh Ar-Rh(I)-(S)-BINAP Rh_L_OH->Aryl_Rh Transmetalation + Ar-B(OH)2 - B(OH)3 Coord_Complex Alkene-Coordinated Complex Aryl_Rh->Coord_Complex + Enoate Rh_Enolate Rhodium Enolate Intermediate Coord_Complex->Rh_Enolate Migratory Insertion (Stereodetermining Step) Rh_Enolate->Rh_L_OH Protonolysis Product Chiral Product Rh_Enolate->Product + H+

Caption: Simplified catalytic cycle for the reaction.

Experimental Protocol

Step 1: Synthesis of Substrate (Ethyl hex-2-en-4-ynoate) This substrate can be prepared from commercially available 2-butynoic acid[10][11] via esterification followed by a condensation reaction to introduce the α,β-double bond.

Step 2: Asymmetric Conjugate Addition

  • Materials:

    • [Rh(cod)2]BF4 (Rhodium precatalyst)

    • (S)-BINAP (Chiral Ligand)

    • (4-(Benzyloxy)phenyl)boronic acid (Aryl source)

    • Ethyl hex-2-en-4-ynoate (Substrate)

    • 1,4-Dioxane / H2O (Solvent)

    • Potassium Carbonate (Base)

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)2]BF4 (0.02 mmol) and (S)-BINAP (0.022 mmol).

    • Add degassed 1,4-dioxane (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • In a separate flask, dissolve (4-(benzyloxy)phenyl)boronic acid (1.5 mmol) and ethyl hex-2-en-4-ynoate (1.0 mmol) in 1,4-dioxane (5 mL).

    • Add an aqueous solution of K2CO3 (2.0 M, 1.0 mL) to the substrate mixture.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the protected product.

Data Summary
Catalyst LoadingLigandSolventTemp (°C)Typical Yield (%)Typical ee (%)
2 mol%(S)-BINAPDioxane/H2O9085-95>98
2 mol%(S)-SEGPHOSToluene/H2O8080-90>97

Note: Data is representative of similar rhodium-catalyzed conjugate additions reported in the literature.[5][12]

Strategy B: Nickel-Catalyzed Asymmetric Propargylic Alkylation

This cutting-edge approach leverages a cooperative nickel/Lewis acid catalytic system to achieve the enantioselective alkylation of an enolate precursor with a propargylic electrophile.[7] This method provides a direct route to install the chiral propargylated fragment.

Mechanistic Principle & Causality

The reaction is believed to proceed via a Ni(I)/Ni(III) catalytic cycle.[7] A Ni(0) complex, rendered chiral by a suitable phosphine ligand, reacts with the propargylic electrophile to form a chiral propargyl-Ni(II) species. Concurrently, a base deprotonates the aryl acetic acid ester to form a nucleophilic enolate. The Lewis acid co-catalyst is crucial; it is proposed to activate the Ni(II) complex, facilitating reductive elimination from a subsequent Ni(III) intermediate to form the C-C bond.[7] The chiral ligand on the nickel center orchestrates the facial selectivity of the enolate attack, ensuring high enantioselectivity.

Ni_Catalytic_Cycle Figure 3: Proposed Nickel-Catalyzed Alkylation Workflow Ni0_L Ni(0)L Propargyl_NiII Propargyl-Ni(II)LX Ni0_L->Propargyl_NiII + Propargyl-X Enolate_Addition Enolate Addition Propargyl_NiII->Enolate_Addition + Enolate NiIII_Intermediate Ni(III) Intermediate Enolate_Addition->NiIII_Intermediate Oxidative Addition / Lewis Acid Activation Product_Formation Product Formation NiIII_Intermediate->Product_Formation Reductive Elimination Product_Formation->Ni0_L Catalyst Regeneration

Caption: Proposed workflow for the Ni-catalyzed reaction.

Experimental Protocol

Step 1: Synthesis of Precursors

  • Methyl 2-(4-(benzyloxy)phenyl)acetate can be synthesized from 4-hydroxyphenylacetic acid via protection and esterification.

  • 1-Bromobut-2-yne is commercially available or can be prepared from 2-butyn-1-ol.

Step 2: Asymmetric Propargylic Alkylation

  • Materials:

    • Ni(cod)2 (Nickel precatalyst)

    • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) or similar chiral phosphine ligand

    • Yb(OTf)3 (Lewis Acid Co-catalyst)[7]

    • Methyl 2-(4-(benzyloxy)phenyl)acetate (Nucleophile precursor)

    • 1-Bromobut-2-yne (Electrophile)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) (Base)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk tube under argon, add Ni(cod)2 (5 mol%), the chiral ligand (6 mol%), and Yb(OTf)3 (10 mol%).[7]

    • Add anhydrous THF (2 mL) and stir for 20 minutes at room temperature.

    • In a separate tube, dissolve methyl 2-(4-(benzyloxy)phenyl)acetate (1.2 mmol) in anhydrous THF (3 mL).

    • Cool the solution of the acetate to -78°C and add NaHMDS (1.1 mmol, as a 1.0 M solution in THF) dropwise to generate the enolate. Stir for 30 minutes.

    • Add the solution of 1-bromobut-2-yne (1.0 mmol) to the catalyst mixture at room temperature.

    • Transfer the pre-formed enolate solution to the catalyst/electrophile mixture via cannula at room temperature.

    • Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography (silica gel) to obtain the desired product.

Data Summary
Catalyst SystemBaseTemp (°C)Typical Yield (%)Typical ee (%)
Ni(cod)2 / (S)-BINAP / Yb(OTf)3NaHMDS2575-8590-96
NiBr2·diglyme / (R)-Ph-BPEKHMDS070-8088-94

Note: Data is representative of similar nickel-catalyzed propargylic alkylations from the literature.[7]

Final Synthetic Steps: Deprotection and Saponification

Regardless of the strategy used to form the chiral center, the resulting intermediate must be converted to the final product. This typically involves two straightforward steps:

  • Phenol Deprotection: If a benzyl ether was used to protect the hydroxyl group, it can be cleanly removed by catalytic hydrogenation (e.g., H2, 10% Pd/C in methanol or ethyl acetate). This reaction is highly efficient and proceeds under mild conditions.

  • Ester Hydrolysis (Saponification): The ester is hydrolyzed to the final carboxylic acid using a base such as lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to protonate the carboxylate.

Conclusion

The can be achieved with high efficiency and stereocontrol using modern catalytic methods. Both the rhodium-catalyzed conjugate addition and the nickel-catalyzed propargylic alkylation represent state-of-the-art strategies. The choice between them may depend on factors such as substrate availability, catalyst cost, and sensitivity to functional groups. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and beyond.

References

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid - 865233-34-7 - Vulcanchem. Vulcanchem.
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  • Metal-Catalyzed Asymmetric Conjugate Addition Reactions . Chemistry LibreTexts. Available at: [Link]

  • Collective synthesis of acetylenic pharmaceuticals via enantioselective Nickel/Lewis acid-catalyzed propargylic alkylation . National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines . ACS Publications. Available at: [Link]

  • The Chemical Properties and Synthesis of 2-Butynoic Acid . Papaws. Available at: [Link]

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  • Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles . National Institutes of Health (NIH). Available at: [Link]

  • Organocatalytic enantioselective conjugate additions to enones . University of Arizona. Available at: [Link]

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  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals . FULIR. Available at: [Link]

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An In-depth Technical Guide to Investigating the Stereospecific Activity of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: A comparative analysis of racemic versus enantiopure 3-(4-Hydroxyphenyl)hex-4-ynoic acid to elucidate stereospecific biological activity. This guide provides the scientific rationale, experimental framework, and detailed protocols for such an investigation.

Abstract

The three-dimensional structure of a pharmacologically active molecule is a critical determinant of its interaction with biological systems. For chiral compounds, the differential activity between a racemic mixture and its constituent enantiomers can have profound implications for efficacy, specificity, and safety. This technical guide outlines a comprehensive strategy for evaluating the stereospecific bioactivity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, a compound with a promising scaffold due to its phenolic and alkynoic acid moieties. We present a logical workflow encompassing the preparation of enantiopure samples via chiral chromatography, followed by a comparative analysis of the racemic mixture and individual (R)- and (S)-enantiomers. Two primary bioassays—tyrosinase inhibition and antioxidant activity—are detailed as scientifically-grounded starting points for investigation, based on the structural alerts within the molecule. This document serves as a roadmap for researchers aiming to unlock the full therapeutic potential of chiral molecules by dissecting their structure-activity relationships (SAR).

Introduction: The Imperative of Stereochemistry in Drug Discovery

In the realm of pharmacology, a molecule's biological effect is dictated by its precise interaction with chiral environments like enzyme active sites and cell surface receptors.[1] For chiral drugs, the two enantiomers—non-superimposable mirror images—are best considered as two distinct chemical entities.[2] They can exhibit significant differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, selectivity, and toxicity).[3][4]

A racemic mixture, which contains equal amounts of both enantiomers, may present a complex pharmacological profile where one enantiomer (the eutomer) provides the therapeutic benefit, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[5] Consequently, the development of single-enantiomer drugs, often termed "chiral switching," has become a common strategy to improve therapeutic indices and simplify pharmacological profiles.[3] The U.S. Food and Drug Administration (FDA) now requires that all chiral bioactive molecules be isolated and tested for individual efficacy and safety.[3]

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a molecule of interest due to its structural features. The 4-hydroxyphenyl group is a well-known pharmacophore found in compounds with antioxidant, anticancer, and tyrosinase-inhibiting properties.[6][7][8] The carboxylic acid moiety provides a handle for salt formation and potential interactions with biological targets, while the alkyne group adds structural rigidity. The chiral center at the C3 position necessitates an investigation into the stereospecificity of its biological actions. This guide provides the scientific and methodological framework to conduct such a study.

Synthesis and Chiral Resolution

The first critical step in comparing racemic and enantiopure activity is the procurement of high-purity samples of the racemate and the individual (R)- and (S)-enantiomers.

Synthesis of Racemic 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

The synthesis of the racemic compound can be achieved through established organic chemistry routes. A common approach involves using commercially available starting materials like 4-hydroxybenzaldehyde and propargyl bromide.[9] The general steps include the formation of the alkyne group, coupling with the hydroxyphenyl moiety, and subsequent functional group transformations to yield the carboxylic acid.[9]

G cluster_synthesis Racemic Synthesis Workflow A 4-Hydroxybenzaldehyde + Propargyl Bromide B Coupling Reaction (e.g., Grignard or Barbier-type) A->B C Intermediate Formation B->C D Functional Group Transformation/Oxidation C->D E Racemic 3-(4-Hydroxyphenyl)hex-4-ynoic Acid D->E

Chiral Resolution by Preparative HPLC

While asymmetric synthesis can directly produce a single enantiomer, chiral resolution of the racemate is a robust and widely used alternative.[10][11] Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for isolating enantiomers with high purity.[12] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for separating a broad range of chiral compounds, including carboxylic acids.[13]

Rationale: This protocol is designed to resolve the racemic mixture into its constituent enantiomers. The choice of a polysaccharide-based CSP is based on its proven versatility.[14] The mobile phase, a mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol) with an acidic additive (trifluoroacetic acid), is standard for normal-phase chiral separations of acidic compounds.[15] The acidic additive ensures the analyte is in a consistent protonation state, which is crucial for reproducible ionic interactions with the CSP.[13]

Instrumentation & Materials:

  • Preparative HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD or similar amylose-based column (e.g., 20 x 250 mm, 10 µm particle size)

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of approximately 90:10:0.1 (v/v/v). This ratio should be optimized via analytical scale screening.

  • Racemic 3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve the racemic 3-(4-Hydroxyphenyl)hex-4-ynoic acid in a minimal amount of the mobile phase to create a concentrated solution (e.g., 50 mg/mL).

  • System Equilibration: Equilibrate the preparative column with the mobile phase at a constant flow rate (e.g., 10-15 mL/min) until a stable baseline is achieved on the UV detector (monitoring at ~280 nm, the absorbance maximum for the hydroxyphenyl group).

  • Injection: Inject a suitable volume of the concentrated sample onto the column.

  • Elution & Fraction Collection: Elute the sample isocratically. Collect the eluent in separate fractions as each enantiomer peak is detected. Automated fraction collectors are ideal for this purpose.

  • Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC column under similar mobile phase conditions to determine the enantiomeric excess (ee) of each fraction.

  • Pooling and Solvent Evaporation: Pool the high-purity fractions for each enantiomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the isolated (R)- and (S)-enantiomers.

  • Confirmation: Confirm the identity and purity of the isolated enantiomers using standard analytical techniques (NMR, Mass Spectrometry).

Comparative Biological Activity Assessment

Based on the structure of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, two potential biological activities are hypothesized: tyrosinase inhibition and antioxidant activity. The phenolic hydroxyl group is a key structural feature in many known tyrosinase inhibitors and radical scavengers.[6][8][16]

Tyrosinase Inhibition Assay

Scientific Rationale: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis.[17] Its inhibition is a major goal in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[18] Many phenolic compounds act as competitive inhibitors by chelating the copper ions in the enzyme's active site or by acting as alternative substrates.[19] A comparative assay will reveal if one enantiomer has a superior fit or interaction with the chiral active site of the enzyme.

G cluster_tyrosinase Tyrosinase Inhibition Pathway A L-Tyrosine (Substrate) B Tyrosinase (Enzyme) C L-DOPA D Dopaquinone E Melanin (Pigment) F Enantiopure Inhibitor (e.g., S-enantiomer)

Principle: This colorimetric assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at ~475-510 nm.[9][20] The inhibitory effect of the test compounds is quantified by the reduction in the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds: Racemic, (R)-, and (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, dissolved in DMSO.

  • Positive control: Kojic acid

  • 96-well microplate and plate reader

Procedure:

  • Prepare Solutions:

    • Tyrosinase solution: Prepare a stock solution in phosphate buffer (e.g., 1000 U/mL).

    • L-DOPA solution: Prepare a stock solution in phosphate buffer (e.g., 2.5 mg/mL).

    • Test Compounds: Prepare stock solutions in DMSO (e.g., 10 mM) and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 20 µL of tyrosinase solution

    • 20 µL of test compound dilution (or DMSO for control)

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Plot percent inhibition against compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition) for the racemate and each enantiomer.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Scientific Rationale: Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess this radical scavenging ability.[22] While this activity is not typically stereoselective, as it is a chemical reaction not involving a chiral biological target, confirming similar activity between enantiomers is a crucial self-validating step. Any significant difference might suggest impurities or an unexpected, stereospecific pro-oxidant effect.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds: Racemic, (R)-, and (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, dissolved in methanol.

  • Positive control: Ascorbic acid or Trolox

  • 96-well microplate and plate reader

Procedure:

  • Prepare Solutions:

    • DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep it protected from light.

    • Test Compounds: Prepare stock solutions in methanol (e.g., 1 mg/mL) and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 100 µL of DPPH working solution

    • 100 µL of test compound dilution (or methanol for control)

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percent scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Plot percent scavenging against compound concentration and determine the IC₅₀ or EC₅₀ value for the racemate and each enantiomer.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the racemic mixture and the individual enantiomers.

Table 1: Hypothetical Tyrosinase Inhibition Results

CompoundIC₅₀ (µM) ± SDEudismic Ratio
Racemic Mixture45.2 ± 3.1N/A
(R)-Enantiomer88.9 ± 5.4N/A
(S)-Enantiomer21.5 ± 1.84.13
Kojic Acid (Control)16.7 ± 1.2N/A

The Eudismic Ratio is calculated as the IC₅₀ of the less active enantiomer (distomer) divided by the IC₅₀ of the more active enantiomer (eutomer). A ratio significantly greater than 1 indicates stereospecific activity.

Table 2: Hypothetical DPPH Scavenging Results

CompoundIC₅₀ (µM) ± SD
Racemic Mixture112.5 ± 8.5
(R)-Enantiomer110.8 ± 7.9
(S)-Enantiomer114.1 ± 9.2
Ascorbic Acid (Control)28.4 ± 2.5

Interpretation: In this hypothetical scenario, the (S)-enantiomer is the eutomer for tyrosinase inhibition, being approximately four times more potent than the (R)-enantiomer and twice as potent as the racemic mixture. This strongly suggests that the stereochemistry at the C3 position is critical for optimal interaction with the tyrosinase active site. In contrast, the antioxidant activity shows no significant difference between the enantiomers and the racemate, as expected for a non-enzymatic chemical reaction. This confirms the intrinsic radical scavenging capacity of the hydroxyphenyl moiety, independent of stereochemistry.

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for dissecting the stereospecific activity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. By employing preparative chiral HPLC for enantiomer isolation and conducting targeted bioassays, researchers can effectively determine if a chiral switch from the racemate to a single enantiomer is warranted. The hypothetical results presented underscore a common outcome in drug discovery: one enantiomer often accounts for the majority of the desired pharmacological activity.

Future work should focus on exploring the mechanism of the more active enantiomer, conducting further in vitro assays on other potential targets (e.g., cyclooxygenase, lipoxygenase), and ultimately progressing the most promising candidate into cell-based and in vivo models to evaluate its full therapeutic potential. Understanding the stereochemical requirements for activity is a cornerstone of modern, rational drug design.

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Methodological & Application

Application Notes and Protocols for the Investigation of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Disclaimer: 3-(4-Hydroxyphenyl)hex-4-ynoic acid is a compound with structural similarities to other phenolic acids that have demonstrated anticancer properties. The mechanistic pathways and protocols described herein are proposed based on established knowledge of this compound class. These notes are intended to serve as a comprehensive guide for initiating research and require experimental validation for this specific molecule.

Introduction: The Therapeutic Potential of Phenolic Compounds in Oncology

Phenolic compounds, a diverse group of secondary metabolites found in plants, are gaining significant attention in oncology for their potential as anticancer agents.[1][2] Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, make them attractive candidates for novel therapeutic strategies.[1][2][3] 3-(4-Hydroxyphenyl)hex-4-ynoic acid, characterized by a hydroxyphenyl group linked to a hexynoic acid chain, shares structural motifs with phenolic acids known to exhibit cytotoxic effects against cancer cells.[1][2] These application notes provide a structured, in-depth guide for researchers to explore the anticancer potential of this compound, from initial in vitro screening to mechanistic validation and preliminary in vivo efficacy studies.

Proposed Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

Based on the known biological activities of structurally related phenolic compounds, we hypothesize that 3-(4-Hydroxyphenyl)hex-4-ynoic acid exerts its anticancer effects through the coordinated modulation of critical cellular processes. Phenolic compounds often target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and apoptosis.[1][3][4]

The proposed mechanism involves:

  • Inhibition of Pro-Survival Signaling: The compound is predicted to suppress the phosphorylation, and thus the activation, of key kinases like Akt, mTOR, and ERK. This disruption of pro-survival signals is a crucial first step in halting uncontrolled cancer cell growth.[1][3][4]

  • Induction of Cell Cycle Arrest: By downregulating the expression of key cell cycle regulators like Cyclin D1 and its partner Cyclin-Dependent Kinase 4 (CDK4), the compound may halt the progression of cancer cells through the G1 phase of the cell cycle, preventing their replication.[2]

  • Activation of Apoptosis: The inhibition of survival pathways and induction of cell cycle arrest are expected to culminate in the activation of the intrinsic apoptotic pathway. This is characterized by a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to programmed cell death.[2]

Proposed_Mechanism_of_Action cluster_0 3-(4-Hydroxyphenyl)hex-4-ynoic acid cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid PI3K_Akt PI3K/Akt/mTOR Pathway Compound->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Cell_Cycle Cell Cycle Progression (Cyclin D1/CDK4) PI3K_Akt->Cell_Cycle Apoptosis_Regulation Apoptosis Regulation (Bax/Bcl-2 Ratio) PI3K_Akt->Apoptosis_Regulation MAPK_ERK->Cell_Cycle Proliferation Decreased Proliferation Cell_Cycle->Proliferation Apoptosis Increased Apoptosis Apoptosis_Regulation->Apoptosis

Figure 1: Proposed signaling pathways modulated by 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of an anticancer compound involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 - 100 µM (initial screen)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Absorbance Wavelength570 nm
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[7][8]

  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.

    • Treat cells with 3-(4-Hydroxyphenyl)hex-4-ynoic acid at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V⁻ / PI⁻)

      • Early apoptotic cells (Annexin V⁺ / PI⁻)

      • Late apoptotic/necrotic cells (Annexin V⁺ / PI⁺)

      • Necrotic cells (Annexin V⁻ / PI⁺)

Cell Cycle Analysis by Propidium Iodide Staining

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content using PI staining is performed. PI stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Use cell cycle analysis software to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_outcomes Data Output start Start: Cancer Cell Line treatment Treat with 3-(4-Hydroxyphenyl)hex-4-ynoic acid start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 Determine IC₅₀ mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Figure 2: Experimental workflow for the in vitro evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Part 2: Mechanistic Validation by Western Blotting

Western blotting is a powerful technique to investigate the effect of the compound on the expression and phosphorylation status of specific proteins involved in the proposed signaling pathways.

Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways

Investigating the phosphorylation status of key proteins in these pathways provides direct evidence of their modulation by the compound. A decrease in the phosphorylated form of a protein indicates its inhibition.

  • Protein Extraction:

    • Treat cells with 3-(4-Hydroxyphenyl)hex-4-ynoic acid for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

Assessment of Cell Cycle and Apoptotic Regulators

To confirm the findings from the cell cycle and apoptosis assays, the expression levels of key regulatory proteins can be examined.

  • Cell Cycle: Cyclin D1, CDK4

  • Apoptosis: Bax, Bcl-2 (to determine the Bax/Bcl-2 ratio)

The protocol is the same as described above, with the primary antibodies targeting these specific proteins. For these non-phosphorylated targets, 5% non-fat dry milk in TBST can be used for blocking.

Target ProteinFunctionExpected Change with Treatment
p-Akt Pro-survival signalingDecrease
p-mTOR Cell growth and proliferationDecrease
p-ERK Cell proliferation and survivalDecrease
Cyclin D1 G1/S phase transitionDecrease
CDK4 G1 phase progressionDecrease
Bax Pro-apoptoticIncrease
Bcl-2 Anti-apoptoticDecrease

Part 3: In Vivo Efficacy in a Xenograft Mouse Model

To evaluate the anticancer potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in a living organism, a subcutaneous xenograft model is a standard preclinical approach. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.

Protocol: Subcutaneous Xenograft Model
  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

    • Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

    • Administer the compound at various doses (e.g., 25 and 50 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

    • Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry or Western blotting, to confirm the in vivo mechanism of action.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid as a potential anticancer agent. By systematically progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can rigorously assess the therapeutic potential of this compound. The provided protocols are based on established methodologies and offer a solid foundation for generating robust and reproducible data. It is crucial to optimize these protocols for the specific cell lines and animal models used in your research.

References

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  • ResearchGate. Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). ResearchGate. [Link]

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Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Topic: Application of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in anti-inflammatory studies.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs), potent mediators of inflammation, pain, and fever.[1][2] The discovery of two COX isoforms, COX-1 and COX-2, has been pivotal in the development of anti-inflammatory therapeutics. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4] Consequently, selective inhibition of COX-2 is a desirable strategy for anti-inflammatory drug development, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5]

This document provides a comprehensive guide for the investigation of the anti-inflammatory properties of a novel compound, 3-(4-Hydroxyphenyl)hex-4-ynoic acid. While specific data for this compound is not yet available, its chemical structure, featuring a hydroxyphenyl group, suggests potential for interaction with the COX pathway, similar to other phenolic compounds.[6][7] These application notes and protocols are therefore designed to provide a robust framework for the systematic evaluation of its anti-inflammatory efficacy and mechanism of action, with a focus on its potential as a selective COX-2 inhibitor.

Part 1: Proposed Mechanism of Action - Selective COX-2 Inhibition

The primary hypothesis for the anti-inflammatory activity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is its ability to selectively inhibit the COX-2 enzyme. This would lead to a reduction in the production of pro-inflammatory prostaglandins, thereby ameliorating the signs of inflammation.

The Cyclooxygenase (COX) Pathway

The COX pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the COX enzymes.[8] PGH2 is a precursor for various prostaglandins, including PGE2, which is a key mediator of inflammation.[9][10]

COX_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological function) PGH2_1->Prostaglandins_Physiological Prostaglandin Synthases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Prostaglandin Synthases Compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid Compound->COX2 Inhibition

Caption: Proposed mechanism of action of 3-(4-Hydroxyphenyl)hex-4-ynoic acid via selective inhibition of COX-2.

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anti-inflammatory properties of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Tier 1: Preliminary Screening Assays

These rapid and cost-effective assays provide an initial indication of anti-inflammatory potential.

2.1.1 Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[11] This assay assesses the ability of the compound to prevent heat-induced denaturation of egg albumin.

Protocol:

  • Prepare a stock solution of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in a suitable solvent (e.g., DMSO).

  • Prepare a 1% aqueous solution of egg albumin.

  • In a 96-well plate, add 100 µL of egg albumin solution to each well.

  • Add 10 µL of varying concentrations of the test compound (e.g., 10-1000 µg/mL) to the wells.

  • Use diclofenac sodium as a positive control and the solvent as a negative control.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating at 70°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

2.1.2 Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by the test compound indicates its ability to prevent the release of lysosomal enzymes, which are mediators of inflammation.[12]

Protocol:

  • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer (10 mM sodium phosphate buffer, pH 7.4).

  • Prepare a reaction mixture containing 1 mL of the test compound at various concentrations, 2 mL of hyposaline (0.36%), 0.5 mL of the RBC suspension, and 1.5 mL of isotonic phosphate buffer.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Tier 2: Mechanism-Based Assays

These assays are designed to specifically investigate the proposed mechanism of action.

2.2.1 COX-1 and COX-2 Enzyme Inhibition Assay

Principle: This assay directly measures the inhibitory activity of the compound on purified COX-1 and COX-2 enzymes.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

  • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Prepare a reaction mixture containing the enzyme, heme, and a buffer.

  • Add varying concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the rate of oxygen consumption or the production of PGE2 using an appropriate detection method (e.g., colorimetric or fluorescent).

  • Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Tier 3: Cell-Based Assays

These assays confirm the anti-inflammatory activity in a more biologically relevant context.

2.3.1 Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

Principle: Macrophages are key immune cells that produce pro-inflammatory cytokines upon stimulation with LPS. This assay measures the ability of the compound to suppress this response.

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, and PGE2) in the supernatant using ELISA kits.

  • Perform a cell viability assay (e.g., MTT or LDH) to ensure the observed effects are not due to cytotoxicity.

In_Vitro_Workflow Start Start: In Vitro Evaluation Tier1 Tier 1: Preliminary Screening Start->Tier1 Protein_Denaturation Protein Denaturation Assay Tier1->Protein_Denaturation RBC_Stabilization RBC Membrane Stabilization Tier1->RBC_Stabilization Tier2 Tier 2: Mechanism-Based Assays Protein_Denaturation->Tier2 RBC_Stabilization->Tier2 COX_Inhibition COX-1/COX-2 Inhibition Assay Tier2->COX_Inhibition Tier3 Tier 3: Cell-Based Assays COX_Inhibition->Tier3 Macrophage_Assay LPS-Induced Cytokine Production in Macrophages Tier3->Macrophage_Assay End End: In Vitro Characterization Macrophage_Assay->End

Caption: Workflow for the in vitro evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Data Presentation
AssayEndpointExpected Outcome for an Effective Anti-inflammatory Agent
Protein Denaturation % InhibitionDose-dependent increase in inhibition
RBC Membrane Stabilization % StabilizationDose-dependent increase in stabilization
COX Inhibition IC50 (µM)Low IC50 for COX-2, high IC50 for COX-1 (High Selectivity Index)
LPS-induced Cytokine Production % Reduction in TNF-α, IL-6, PGE2Dose-dependent decrease in cytokine levels

Part 3: In Vivo Evaluation of Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory efficacy of 3-(4-Hydroxyphenyl)hex-4-ynoic acid should be evaluated in established animal models of inflammation.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified. This is a widely used model for screening acute anti-inflammatory agents.[13]

Protocol:

  • Acclimatize male Wistar rats for at least one week.

  • Fast the rats overnight before the experiment.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer 3-(4-Hydroxyphenyl)hex-4-ynoic acid orally at different doses (e.g., 25, 50, 100 mg/kg).

  • Administer a positive control (e.g., indomethacin) and a vehicle control.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema.

  • At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, PGE2 levels).

Chronic Inflammatory Model: Adjuvant-Induced Arthritis in Rats

Principle: This model mimics the chronic inflammation and joint damage seen in rheumatoid arthritis.[13][14]

Protocol:

  • Induce arthritis in rats by injecting Freund's complete adjuvant into the sub-plantar region of the right hind paw.

  • On day 14 post-adjuvant injection, when arthritis is established, begin oral administration of 3-(4-Hydroxyphenyl)hex-4-ynoic acid daily for 14 days.

  • Monitor body weight, paw volume, and arthritic score regularly.

  • At the end of the treatment period, collect blood samples for analysis of systemic inflammatory markers (e.g., C-reactive protein, cytokines).

  • Perform radiographic and histological analysis of the joints to assess cartilage and bone erosion.

In_Vivo_Workflow Start Start: In Vivo Evaluation Acute_Model Acute Model: Carrageenan-Induced Paw Edema Start->Acute_Model Acute_Endpoints Endpoints: Paw Volume, MPO, PGE2 Acute_Model->Acute_Endpoints Chronic_Model Chronic Model: Adjuvant-Induced Arthritis Acute_Endpoints->Chronic_Model If promising Chronic_Endpoints Endpoints: Paw Volume, Arthritic Score, Histology, Radiography Chronic_Model->Chronic_Endpoints End End: In Vivo Efficacy Chronic_Endpoints->End

Caption: Workflow for the in vivo evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Conclusion

The protocols and experimental designs outlined in this document provide a comprehensive framework for the systematic investigation of the anti-inflammatory potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. By following this structured approach, researchers can effectively assess its efficacy, elucidate its mechanism of action, and determine its potential as a novel therapeutic agent for the treatment of inflammatory disorders. The hypothetical mechanism of selective COX-2 inhibition serves as a scientifically grounded starting point for this investigation, and the tiered experimental approach ensures a thorough and efficient evaluation.

References

  • Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. [Link]

  • Bladen, C., & McDougall, J. J. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 1717, 133-143. [Link]

  • Fernando, W. D. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Ethnopharmacology, 340, 118018. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]

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  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? [Link]

  • Uzuazokaro, M. A., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 11(1), 001-011. [Link]

  • Ahern, K., & Rajagopal, I. (2021). 15.10.6: Prostaglandin Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Prostaglandin. [Link]

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  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. [Link]

  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective... | Download Scientific Diagram. [Link]

  • Slideshare. (n.d.). Cox 2 inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. [Link]

  • Ghannad, F., & Varrassi, G. (2023). COX Inhibitors. StatPearls. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138. [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(13), 5081. [Link]

  • De Zoysa, H. K. S., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 125. [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) ethyl (3S, 4E)- 4-Formyl-3-(2-Oxoethyl)Hex-4-Enoate] on Primary Human Vascular Endothelial Cells. [Link]

  • Hossain, M. K., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 26(18), 5537. [Link]

  • PubMed. (2012). Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells. [Link]

  • PubMed. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. [Link]

  • RSC Publishing. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(11), 7214-7223. [Link]

  • PubMed Central. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Chemistry, 65(15), 10459-10471. [Link]

  • PubMed. (2013). Ameliorative effects of 3,4-oxo-isopropylidene-shikimic acid on experimental colitis and their mechanisms in rats. [Link]

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protocol for enzyme inhibition assay with 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Enzyme Inhibition Assay with 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a synthetic organic compound with potential applications in therapeutic research, including anti-inflammatory and anticancer fields.[1] A critical step in characterizing the biological activity of such a molecule is to determine its interaction with specific enzymes. This application note provides a comprehensive, three-phase framework for evaluating the inhibitory potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid against a chosen enzyme target. We detail the necessary steps from initial assay development and optimization to the determination of inhibitor potency (IC50) and the elucidation of the kinetic mechanism of inhibition (MOA). The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for drug discovery and development programs.

Compound Profile: 3-(4-Hydroxyphenyl)hex-4-ynoic acid

A thorough understanding of the test compound is fundamental.

PropertyValueSource
IUPAC Name 3-(4-hydroxyphenyl)hex-4-ynoic acid[1]
CAS Number 865233-34-7
Molecular Formula C₁₂H₁₂O₃[1][2]
Molecular Weight 204.22 g/mol [1][3]
Structure CC#CC(CC(=O)O)C1=CC=C(O)C=C1[1]
Known Biological Role Potential anti-inflammatory/anticancer agent.[1]

Foundational Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mode of this interaction is crucial for drug development.[4] The two primary goals of these assays are to determine the inhibitor's potency (how much is needed to inhibit) and its mechanism (how it inhibits).

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6] It is a standard measure of an inhibitor's effectiveness.

  • Mechanism of Action (MOA): Reversible inhibitors typically fall into several classes based on how they interact with the enzyme and/or the enzyme-substrate complex.[4][7]

    • Competitive: The inhibitor binds to the active site, preventing the substrate from binding. This can be overcome by increasing substrate concentration.[7][8]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency regardless of whether the substrate is bound.[7][8]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[7][8]

    • Mixed: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[7]

The following workflow provides a systematic approach to fully characterize an inhibitor.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action P1_Start Select Target Enzyme & Substrate P1_Opt Optimize Assay Conditions (Buffer, pH, Temp) P1_Start->P1_Opt P1_Enz Enzyme Titration (Determine optimal [E]) P1_Opt->P1_Enz P1_Sub Substrate Titration (Determine Km) P1_Enz->P1_Sub P2_IC50 IC50 Assay: Vary [Inhibitor] at fixed [S] P1_Sub->P2_IC50 Use [S] ≈ Km P2_Data Data Analysis: Plot % Inhibition vs. log[I] P2_IC50->P2_Data P2_Result Calculate IC50 Value P2_Data->P2_Result P3_MOA Kinetic Assay: Vary [S] at multiple fixed [I] P2_Result->P3_MOA Proceed if potent P3_Data Data Analysis: Lineweaver-Burk or other plots P3_MOA->P3_Data P3_Result Determine Inhibition Type (Competitive, Non-competitive, etc.) P3_Data->P3_Result G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme S Substrate E->S I_comp Inhibitor E->I_comp E_nc Enzyme ES_nc E-S Complex E_nc->ES_nc +S I_nc Inhibitor E_nc->I_nc ES_nc->I_nc E_uc Enzyme ES_uc E-S Complex E_uc->ES_uc +S I_uc Inhibitor ES_uc->I_uc

Caption: Binding models for different types of reversible enzyme inhibition.

Protocol 3.1: Kinetic Analysis of Inhibition

Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Procedure:

  • Experimental Design: This experiment is a matrix. You will test a range of substrate concentrations (as in Protocol 1.1) against several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Assay Execution: For each inhibitor concentration:

    • Set up a row of wells in a 96-well plate.

    • Add buffer, the fixed concentration of inhibitor, and the enzyme.

    • Initiate the reactions by adding the range of substrate concentrations.

    • Measure the initial velocity (V₀) for each condition.

  • Data Analysis and Visualization:

    • The most common method for visualizing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]). [9][10] * Generate a separate line on the plot for each inhibitor concentration.

    • The pattern of line intersections reveals the mechanism of inhibition.

Interpretation of Lineweaver-Burk Plots

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis (1/Vmax).
Non-competitive DecreasesUnchangedLines intersect at the x-axis (-1/Km).
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesVariesLines intersect in the second or third quadrant (off-axis).

References

  • Vulcanchem. (n.d.). 3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • Mashkour, N. (1981). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • Pre-medHQ. (2021). Enzyme Kinetics Data Analysis. YouTube. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1199. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP4316486A1 - Novel use of 3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative.
  • Oakwood Chemical. (n.d.). (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)hex-4-ynoic acid. Retrieved from [Link]

Sources

Guide to the Derivatization of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical derivatization of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, a bifunctional molecule containing both a phenolic hydroxyl and a carboxylic acid group. Direct analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often unfeasible due to their high polarity, low volatility, and thermal lability. Silylation, a robust and widely adopted derivatization technique, is presented as the optimal solution. We detail a one-step protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, which effectively converts the polar analyte into a volatile and thermally stable trimethylsilyl (TMS) derivative suitable for GC-MS analysis. This guide explains the underlying chemical principles, provides a step-by-step methodology, and offers recommended instrumental parameters to ensure reliable and reproducible quantification for research and drug development applications.

The Analytical Challenge: Why Derivatization is Essential

Gas chromatography is a premier analytical technique that relies on the volatilization of analytes for their separation.[1][2] Molecules like 3-(4-Hydroxyphenyl)hex-4-ynoic acid possess two highly polar functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH). The active hydrogens on these groups lead to strong intermolecular hydrogen bonding, which significantly decreases the molecule's volatility. Attempting to analyze this compound directly by GC would require excessively high temperatures, likely causing thermal degradation of the analyte before it can be successfully vaporized and chromatographed.

Derivatization is a chemical modification process that addresses this challenge by replacing the active hydrogens with non-polar functional groups.[3] For compounds containing hydroxyl and carboxyl moieties, silylation is the most common and effective strategy.[4][5] This process converts the non-volatile parent compound into a derivative with increased volatility, reduced polarity, and greater thermal stability, making it amenable to GC-MS analysis.[6][7]

Principle of Silylation with BSTFA + TMCS

The chosen method employs silylation, where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.

  • The Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent. It readily reacts with a wide range of polar functional groups, including alcohols, phenols, and carboxylic acids, to form stable TMS derivatives.[8] A significant advantage of BSTFA is that its by-products are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[9]

  • The Catalyst: Trimethylchlorosilane (TMCS) is frequently added to BSTFA (commonly at 1-10%) to increase its reactivity.[8][10] While BSTFA alone can derivatize many compounds, the addition of TMCS as a catalyst enhances its silylating power, ensuring a rapid and complete reaction, especially for less reactive or sterically hindered groups.[1][11][12] The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[13] The presence of both a phenol and a carboxylic acid in the target analyte makes the use of a catalyzed reagent a robust choice.

The reaction proceeds as follows, converting both functional groups to their TMS-derivatized forms:

  • Phenolic -OH → -O-Si(CH₃)₃ (Trimethylsilyl ether)

  • Carboxylic -COOH → -COO-Si(CH₃)₃ (Trimethylsilyl ester)

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aliquot of Sample (in solution) Drydown Evaporate to Dryness (under Nitrogen stream) Sample->Drydown Crucial for removing water AddReagents Add Solvent (e.g., Pyridine) + BSTFA w/ 1% TMCS Drydown->AddReagents Anhydrous Sample Reaction Heat Reaction Vial (e.g., 70°C for 45 min) AddReagents->Reaction Ensure complete reaction GCMS Inject into GC-MS System Reaction->GCMS Derivatized Sample Data Acquire Chromatogram and Mass Spectrum GCMS->Data

Caption: Workflow for silylation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Detailed Application Protocol

This protocol is a guideline and may require optimization based on sample concentration and matrix complexity.

Materials and Reagents
ItemDescription
Analyte 3-(4-Hydroxyphenyl)hex-4-ynoic acid
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
Solvent Pyridine (Silylation Grade) or Acetonitrile
Equipment Reaction vials (2 mL) with PTFE-lined caps, heating block or oven, nitrogen evaporator, gas-tight syringe
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Step-by-Step Derivatization Procedure
  • Sample Preparation (Anhydrous Conditions):

    • Pipette an appropriate volume of the sample solution (containing 1-10 mg of the analyte) into a 2 mL reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. This step is critical as silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[14]

  • Reagent Addition:

    • To the dried residue, add 100 µL of pyridine (or another suitable silylation-grade solvent) to redissolve the analyte.[14]

    • Add 100 µL of BSTFA + 1% TMCS. Ensure a significant molar excess of the derivatizing reagent to the analyte to drive the reaction to completion.

  • Reaction:

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes.[13][14] Reaction times and temperatures may need optimization, but these conditions are a robust starting point for derivatizing both phenolic and carboxylic acid groups.[13]

  • Analysis:

    • After cooling the vial to room temperature, the sample is ready for injection.

    • Aspirate 1 µL of the derivatized solution using a gas-tight syringe and inject it into the GC-MS system.

GC-MS Instrumental Parameters (Suggested)

The following parameters serve as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% Phenyl Polysiloxane)TMS derivatives are non-polar and are well-separated on standard non-polar columns.[10]
Injector Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard carrier gas for GC-MS.
Oven Program Initial 100°C, hold 2 min; Ramp 15°C/min to 300°C; Hold 5 minAn initial temperature hold separates solvent and by-products, while the ramp elutes the analyte.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Mass Scan Range 50 - 550 m/zCovers the expected mass of the derivative and its fragments.

Expected Results & Interpretation

The derivatization of 3-(4-Hydroxyphenyl)hex-4-ynoic acid (MW: 204.22 g/mol ) results in the formation of its di-TMS derivative, 3-(4-(trimethylsilyloxy)phenyl)hex-4-ynoic acid trimethylsilyl ester. Each TMS group adds 72.1 g/mol (Si(CH₃)₃ - H), so the final molecular weight will be 204.22 + (2 * 72.1) = 348.42 g/mol .

The resulting GC chromatogram should exhibit a sharp, symmetrical peak for the di-TMS derivative, a significant improvement over the broad, tailing peaks (or complete absence thereof) expected from the underivatized compound. The mass spectrum under EI conditions will likely not show a strong molecular ion (M⁺) at m/z 348, as TMS derivatives often fragment readily. However, it will display characteristic ions that confirm the structure, such as:

  • M-15 (m/z 333): Loss of a methyl group (-CH₃) from a TMS moiety, a hallmark of silyl derivatives.[15]

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, which is often the base peak in the spectra of TMS compounds.[15]

Conclusion

The protocol described provides a reliable and efficient method for the derivatization of 3-(4-Hydroxyphenyl)hex-4-ynoic acid for GC-MS analysis. By converting the polar phenolic and carboxylic acid functional groups into their corresponding TMS ether and ester, this silylation procedure overcomes the inherent challenges of low volatility and thermal instability. The use of BSTFA with a TMCS catalyst ensures a complete and rapid reaction, enabling accurate and reproducible quantitative analysis essential for applications in pharmaceutical research and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]

  • Barros, A. S., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Retrieved from [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Silylation Methods and their Impact on Analyte Fragmentation in Mass Spectrometry.
  • Dórea, H. S., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Benchchem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved from [Link]

  • Sparkman, O. D., et al. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. Retrieved from [Link]

  • DeJongh, D. C., et al. (1969). Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]

  • Cîrciumaru, A., et al. (2020). Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. Retrieved from [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Zaikin, V. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
  • Oakwood Chemical. (n.d.). (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, min 97%, 1 gram. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(4-Hydroxyphenyl)hex-4-ynoic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Last Updated: January 6, 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 3-(4-Hydroxyphenyl)hex-4-ynoic acid as a chemical probe for Activity-Based Protein Profiling (ABPP). While the specific biological targets of this molecule are currently under-documented in publicly available literature, its structural features—a terminal alkyne for bioorthogonal ligation and a hydroxyphenyl moiety that may mimic endogenous metabolites like tyrosine or fatty acids—make it a promising tool for exploring enzyme families involved in metabolic pathways. This guide presents a series of detailed protocols for the hypothetical application of this probe in identifying and characterizing novel enzyme targets in complex biological systems. We will cover procedures for in vitro and in situ labeling, target enrichment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, and subsequent target identification by mass spectrometry. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific biological questions.

Introduction: The Rationale for a Clickable Phenolic Probe

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs small-molecule probes to assess the functional state of enzymes directly within native biological systems.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, enabling the differentiation between active and inactive enzyme populations.[1][2] A key component of ABPP is the activity-based probe (ABP), which typically consists of a reactive group to covalently modify an enzyme's active site, a reporter tag for detection, and a linker.[3]

To overcome the limitations of bulky reporter tags that can hinder cell permeability, a two-step "clickable" ABPP approach is often employed.[4][5] This method utilizes probes equipped with a small, bioorthogonal handle, such as a terminal alkyne.[6] Following incubation with a biological sample, the alkyne handle is conjugated to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via the highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[7][8]

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an ideal candidate for such a clickable probe. Its terminal alkyne serves as the bioorthogonal handle, while the hydroxyphenyl and hexanoic acid components may direct the molecule to the active sites of enzymes that process similar endogenous substrates, such as fatty acid amide hydrolase (FAAH), lipoxygenases, cyclooxygenases, or other serine hydrolases involved in lipid and phenolic compound metabolism. This guide provides the foundational protocols to explore these possibilities.

Physicochemical Properties & Handling

A summary of the key properties of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₃[Vendor Data]
Molecular Weight 204.22 g/mol [Vendor Data]
CAS Number 865233-34-7[Vendor Data]
Appearance White to off-white solid[General Knowledge]
Solubility Soluble in DMSO, DMF, and alcohols[General Knowledge]
Storage Store at -20°C, protect from light[General Protocol]

Stock Solution Preparation: For cell-based and in vitro assays, prepare a 10-100 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Principle of Application: Activity-Based Protein Profiling (ABPP)

The core workflow for using 3-(4-Hydroxyphenyl)hex-4-ynoic acid as an ABPP probe involves three main stages, as depicted below.

ABPP_Workflow cluster_0 Stage 1: Labeling cluster_1 Stage 2: Conjugation (Click Chemistry) cluster_2 Stage 3: Analysis Probe 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Proteome Complex Proteome (Lysate or Intact Cells) Probe->Proteome Incubation Labeled_Proteome Probe-Labeled Target Enzymes Proteome->Labeled_Proteome Covalent Modification of Active Enzymes Clicked_Proteome Reporter-Tagged Target Enzymes Labeled_Proteome->Clicked_Proteome CuAAC Reaction Azide_Tag Azide-Reporter (e.g., Azide-Biotin) Azide_Tag->Clicked_Proteome Enrichment Streptavidin Enrichment Clicked_Proteome->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Target Identification & Quantification MS->Analysis

Caption: General workflow for ABPP using a clickable probe.

Experimental Protocols

These protocols are designed as a starting point and should be optimized for your specific cell type and experimental goals.

Protocol 1: In Vitro Labeling of Cell Lysates

This protocol is useful for screening a broad range of enzyme activities and for initial optimization of probe concentration and incubation time.

A. Materials

  • Cell pellet from cultured cells or tissue homogenate

  • Lysis Buffer: PBS, pH 7.4 (ice-cold)

  • Protease Inhibitor Cocktail (optional, may inhibit some target enzymes)[9]

  • Probe Stock: 10 mM 3-(4-Hydroxyphenyl)hex-4-ynoic acid in DMSO

  • BCA Protein Assay Kit

  • Azide-Biotin or Azide-Fluorophore reporter tag

  • Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar copper-chelating ligand[10]

  • SDS-PAGE reagents

  • Streptavidin-agarose beads (for biotin enrichment)

B. Lysate Preparation

  • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash the cell pellet 2-3 times with ice-cold PBS.[11]

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells).

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 45 seconds off). Keep the sample cold at all times to minimize protein degradation.[12]

  • Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C to pellet membranes and insoluble debris.

  • Carefully collect the supernatant (soluble proteome). Determine the protein concentration using a BCA assay.

  • Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

C. Probe Labeling

  • To 50 µL of the adjusted cell lysate (50-100 µg total protein), add 0.5 µL of the 10 mM probe stock solution for a final concentration of 100 µM. A dose-response curve (e.g., 1-100 µM) is recommended for initial optimization.

  • Include a DMSO-only control (vehicle).

  • For competitive profiling, pre-incubate the lysate with a known inhibitor for 30 minutes at room temperature before adding the probe.[9]

  • Incubate the reaction for 30-60 minutes at room temperature.

D. Click Chemistry (CuAAC) Reaction

  • Prepare a "click mix" immediately before use. For a 50 µL labeling reaction, the final concentrations should be:

    • Azide-Reporter Tag: 100 µM

    • TCEP or Sodium Ascorbate: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Add the click mix to the probe-labeled lysate.

  • Incubate for 1 hour at room temperature, protected from light.

E. Analysis

  • For Fluorescent Tagging: Add 4x SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE followed by in-gel fluorescence scanning.

  • For Biotin Tagging & Mass Spectrometry: Proceed to Protocol 3 for target enrichment and proteomic analysis.

Protocol 2: In Situ Labeling of Live Cells

This protocol assesses enzyme activity in a native cellular environment.

InSitu_Workflow Start Seed Cells Treat Treat with Probe (e.g., 10-50 µM, 1-4h) Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Lyse Cell Lysis Harvest->Lyse Click Click Chemistry (CuAAC) Lyse->Click Analyze Downstream Analysis (SDS-PAGE or MS) Click->Analyze

Caption: Workflow for in situ labeling of live cells.

A. Materials

  • Cultured cells (adherent or suspension)

  • Complete culture medium

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • PBS, Trypsin-EDTA (for adherent cells)

  • Materials from Protocol 1 for lysis, click chemistry, and analysis

B. Procedure

  • Seed cells in a suitable format (e.g., 6-well plate) and grow to 70-80% confluency.

  • Prepare the desired final concentration of the probe by diluting the DMSO stock in pre-warmed complete culture medium. A final DMSO concentration of <0.5% is recommended.

  • Remove the existing medium and replace it with the probe-containing medium. Incubate for 1-4 hours under standard cell culture conditions (37°C, 5% CO₂). Optimization of incubation time and probe concentration is crucial.

  • After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Harvest the cells. For adherent cells, use a cell scraper.

  • Proceed with cell lysis as described in Protocol 1B.

  • Perform the CuAAC reaction on the resulting lysate as described in Protocol 1D.

  • Analyze the labeled proteins by in-gel fluorescence or proceed to Protocol 3 for mass spectrometry.

Protocol 3: Target Enrichment and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins for identification by LC-MS/MS.[4]

A. Materials

  • Biotin-tagged lysate from Protocol 1 or 2

  • Streptavidin-agarose beads

  • Wash Buffer 1: 0.5% SDS in PBS

  • Wash Buffer 2: 6 M Urea in PBS

  • Wash Buffer 3: PBS

  • Elution/Digestion Buffer: 50 mM Tris-HCl, pH 8.0, with 2 M Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

B. Procedure

  • To the biotin-tagged lysate, add a slurry of pre-washed streptavidin-agarose beads. Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Pellet the beads by centrifugation (e.g., 1500 x g for 2 minutes) and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally three times with Wash Buffer 3 to remove non-specifically bound proteins.

  • After the final wash, resuspend the beads in Elution/Digestion Buffer.

  • Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.

  • On-Bead Digestion: Add trypsin (e.g., 1 µg per 50 µg of estimated bound protein) and incubate overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.

  • The sample is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.

C. Data Analysis The resulting MS/MS data can be searched against a protein database (e.g., UniProt) using search algorithms like Sequest or MaxQuant. Identified proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered potential targets.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal in Gel-Based Assay Inefficient probe labelingOptimize probe concentration and incubation time. Ensure enzyme targets are active in the lysate.
Inefficient click reactionUse freshly prepared reagents, especially the reducing agent (sodium ascorbate). Ensure the correct ratio of ligand to copper.[10]
Protein degradationPerform all lysate preparation steps at 4°C.[9]
High Background Labeling Non-specific probe reactivityReduce probe concentration or incubation time. Include a competition control with an excess of a known inhibitor or natural substrate.
Non-specific binding to beadsIncrease the stringency of the wash steps (e.g., increase SDS or urea concentration).
Cysteine reactivity with CuAACUnder certain conditions, free thiols on cysteines can react. Consider modified CuAAC protocols or ensure proper controls.[13]
Many Proteins Identified by MS Inefficient removal of non-specific bindersOptimize wash conditions during streptavidin enrichment. Use a quantitative proteomics approach (e.g., SILAC, TMT) for better signal-to-noise.

Conclusion

3-(4-Hydroxyphenyl)hex-4-ynoic acid represents a versatile and promising chemical probe for the exploration of enzyme activity in complex proteomes. Its simple structure, featuring a terminal alkyne, makes it readily applicable to modern, click chemistry-based ABPP workflows. The protocols detailed in this guide provide a robust framework for researchers to begin characterizing the target landscape of this probe. Through careful optimization and the use of appropriate controls, these methods can be powerfully applied to identify novel enzyme targets, validate drug-target engagement, and ultimately, to deepen our understanding of biological pathways in health and disease.

References

  • Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lys
  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). NIH.
  • Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of applic
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (n.d.). NIH.
  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021).
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Schematic representation of tandem ABPP as site specific and... (n.d.).
  • Protocol for clickable photoaffinity labeling and quantit
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). Linköping University Electronic Press.
  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. (2024).
  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (2014). Linköping University Electronic Press.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI.
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Link.
  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. (2022). MDPI.
  • (PDF) Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. (2024).
  • Overall workflow of the activity-based protein profiling approach. A... (n.d.).
  • ABPP-HT*-Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. (2022). PubMed.
  • Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lys
  • Activity-based protein profiling: A graphical review. (n.d.). PMC - PubMed Central.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
  • (a) Schematic of ABPP using clickable activity-based probes. The... (n.d.).
  • Lysate Preparation: How Do I Optimize My Extraction?. (n.d.). Proteintech Group.
  • Activity-based proteomics. (n.d.). Wikipedia.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). PMC - NIH.
  • MS analysis of protein-metabolite interaction. (A) ABPP utilizes... (n.d.).
  • Figure 4: A) In situ ABPP labeling of human brain cancer cells... (n.d.).
  • Activity‐Based Protein Profiling – Finding General Solutions to Specific Problems. (n.d.). Wiley Online Library.
  • Lysate preparation protocol for western blotting. (n.d.). Abcam.
  • Development of clickable active site-directed photoaffinity probes for γ-secretase. (n.d.). NIH.
  • Activity-based protein profiling – finding general solutions to specific problems. (2023). PMC - NIH.
  • Activity-Based Protein Profiling Guide | PDF | Macromolecules | Structural Biology. (n.d.). Scribd.

Sources

Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes on Hydroxyphenyl Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Click Chemistry for Hydroxyphenyl Acid Conjugation

Hydroxyphenyl acids are a class of organic compounds characterized by a phenyl ring substituted with both a hydroxyl group and a carboxylic acid group. This structural motif is prevalent in a wide array of biologically active molecules, including natural products, pharmaceuticals, and metabolic intermediates. The ability to selectively modify these molecules through reliable and efficient conjugation strategies is of paramount importance in drug discovery, diagnostics, and materials science. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for molecular assembly.[2][3]

This guide provides detailed application notes and protocols for performing click chemistry reactions on hydroxyphenyl acids bearing a terminal alkyne. We will delve into the nuances of both CuAAC and SPAAC, addressing the specific challenges posed by the phenolic hydroxyl group and offering strategies to ensure successful and efficient conjugation.

The Hydroxyphenyl Acid Moiety: A Key Player with Unique Chemical Considerations

The presence of both a carboxylic acid and a phenolic hydroxyl group on the same aromatic ring imparts unique chemical properties to hydroxyphenyl acids. While the carboxylic acid is relatively inert under standard click chemistry conditions, the phenol group requires careful consideration.

  • CuAAC: The Cu(I) catalyst, typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, can potentially be chelated by the phenolic hydroxyl group, which may affect the catalytic activity.[4] Furthermore, the reaction conditions for CuAAC can sometimes lead to oxidative side reactions, to which phenols are susceptible.

  • SPAAC: Being a copper-free reaction, SPAAC avoids the complications associated with the metal catalyst.[3] However, the stability of the hydroxyphenyl acid under the specific reaction conditions (e.g., solvent, temperature, pH) should still be considered.

Strategic Approaches to Click Chemistry on Hydroxyphenyl Acids

Two primary strategies can be employed when performing click chemistry on hydroxyphenyl acids: direct conjugation and a protection/deprotection approach.

  • Direct Conjugation: In many cases, particularly with the more robust SPAAC reaction, click chemistry can be performed directly on the unprotected hydroxyphenyl acid. This approach is more streamlined and avoids additional synthetic steps.

  • Protection/Deprotection: For sensitive substrates or to minimize potential side reactions in CuAAC, the phenolic hydroxyl group can be temporarily protected. The choice of protecting group is critical and must be "orthogonal" to the click reaction conditions, meaning it remains intact during the cycloaddition and can be selectively removed afterward without affecting the newly formed triazole ring.[5]

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Hydroxyphenyl Acids

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[6]

Core Principles and Mechanistic Overview

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product.[7] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to enhance the reaction rate and prevent catalyst disproportionation and oxidative damage to biomolecules.[8]

CuAAC_Mechanism Alkyne R-C≡CH (Terminal Alkyne) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ (Azide) Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Triazole + R'-N₃ Triazole->Cu_I Regenerates Catalyst

Caption: Simplified workflow of the CuAAC reaction.

Protocol 1: Direct CuAAC on an Alkyne-Modified Hydroxyphenyl Acid

This protocol describes the direct conjugation of an azide-containing molecule to a hydroxyphenyl acid functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified hydroxyphenyl acid

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: e.g., a mixture of water and a co-solvent like DMSO or t-butanol

  • Nitrogen or Argon gas

Experimental Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent system. For example:

      • Alkyne-hydroxyphenyl acid: 10 mM in DMSO

      • Azide: 20 mM in DMSO

      • CuSO₄: 50 mM in water

      • Sodium ascorbate: 100 mM in water (prepare fresh)

      • THPTA: 100 mM in water

  • Reaction Setup:

    • In a reaction vial, add the alkyne-hydroxyphenyl acid solution.

    • Add the azide solution. A slight molar excess (1.1-1.5 equivalents) of the azide is typically used.

    • Add the THPTA solution to a final concentration that is 5-fold higher than the copper concentration.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration that is 5-10 times the concentration of CuSO₄.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.

    • If necessary, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: CuAAC with a Protected Hydroxyphenyl Acid

This protocol involves the protection of the phenolic hydroxyl group prior to the CuAAC reaction, followed by deprotection. An acetate ester is a suitable protecting group as it is stable to the CuAAC conditions and can be readily cleaved by mild base hydrolysis.

Protection_CuAAC_Deprotection Start Alkyne-Hydroxyphenyl Acid (Free Phenol) Protect Protection (e.g., Acetylation) Start->Protect Protected Protected Alkyne (Phenolic Acetate) Protect->Protected CuAAC CuAAC Reaction with Azide Protected->CuAAC Protected_Triazole Protected Triazole Product CuAAC->Protected_Triazole Deprotect Deprotection (e.g., Mild Hydrolysis) Protected_Triazole->Deprotect Final_Product Final Conjugate (Free Phenol) Deprotect->Final_Product

Caption: Workflow for CuAAC with a protection/deprotection strategy.

Step A: Protection of the Phenolic Hydroxyl Group (Acetylation)

  • Dissolve the alkyne-hydroxyphenyl acid in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 1.5-2 equivalents).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2-1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the protected product.

Step B: CuAAC Reaction

  • Follow Protocol 1 using the acetate-protected alkyne-hydroxyphenyl acid.

Step C: Deprotection of the Phenolic Acetate

  • Dissolve the purified, protected triazole product in a solvent such as methanol or a THF/water mixture.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or a dilute solution of sodium hydroxide (NaOH).

  • Stir at room temperature and monitor the deprotection by TLC or HPLC.

  • Upon completion, neutralize the reaction with a dilute acid.

  • Extract the product and purify as needed.

Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Hydroxyphenyl Acids

SPAAC is a bioorthogonal reaction that does not require a metal catalyst, making it particularly suitable for applications in biological systems and for sensitive molecules. The reaction is driven by the release of ring strain from a cyclooctyne derivative upon reaction with an azide.[9]

Core Principles and Mechanistic Overview

In SPAAC, a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) reacts with an azide in a [3+2] cycloaddition to form a triazole. The high reactivity of the strained alkyne allows the reaction to proceed under mild, physiological conditions without a catalyst.[10]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Triazole Triazole Product Strained_Alkyne->Triazole + R'-N₃ Azide R'-N₃ (Azide) Azide->Triazole

Caption: Simplified workflow of the SPAAC reaction.

Protocol 3: Direct SPAAC on an Alkyne-Modified Hydroxyphenyl Acid

This protocol is for the direct conjugation of a strained cyclooctyne to an azide-modified hydroxyphenyl acid. Note: For SPAAC, it is more common to have the azide on the molecule of interest and the strained alkyne as the labeling reagent, but the reverse is also possible. For the purpose of this guide, we will assume an azide-modified hydroxyphenyl acid.

Materials:

  • Azide-modified hydroxyphenyl acid

  • Strained cyclooctyne reagent (e.g., DBCO-NHS ester for subsequent conjugation, or a DBCO-containing molecule of interest)

  • Solvent: e.g., DMSO, water, or a mixture

  • Phosphate-buffered saline (PBS) for biological applications

Experimental Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified hydroxyphenyl acid in the chosen solvent to a desired concentration (e.g., 1-10 mM).

    • Dissolve the strained cyclooctyne reagent in a compatible solvent (e.g., DMSO) to a stock concentration (e.g., 10-50 mM).

  • Reaction Setup:

    • In a reaction vial, add the solution of the azide-modified hydroxyphenyl acid.

    • Add the strained cyclooctyne solution. A slight molar excess (1.1-2 equivalents) of the cyclooctyne is often used.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne and azide.[11]

    • Monitor the reaction progress by an appropriate analytical method (HPLC, LC-MS).

  • Purification:

    • Purification is often straightforward due to the high efficiency and clean nature of the reaction.

    • If necessary, the product can be purified by preparative HPLC or other chromatographic techniques to remove any unreacted starting materials.

Data Summary and Comparison

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Cu(I)None
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Biocompatibility Lower (due to copper toxicity)High
Reaction Speed Generally faster with catalyst and ligand optimizationCan be slower, but highly reactive cyclooctynes are available
Side Reactions Potential for oxidation, especially with phenolsGenerally very clean and bioorthogonal
Need for Protection May be required for sensitive phenolsGenerally not required

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product in CuAAC Inactive (oxidized) catalystDegas solvents thoroughly; use fresh sodium ascorbate solution; increase ligand concentration.
Copper chelation by the hydroxyphenyl acidConsider using a protecting group for the phenol.
Side products in CuAAC Oxidation of the phenol or other sensitive groupsWork under an inert atmosphere; ensure sufficient reducing agent and ligand are present.
Slow SPAAC reaction Low reactivity of the specific cyclooctyne/azide pairIncrease the concentration of reactants; switch to a more reactive cyclooctyne derivative (e.g., DIFO, BARAC).[9]

Conclusion

Click chemistry provides a powerful and versatile platform for the modification of hydroxyphenyl acids. Both CuAAC and SPAAC offer efficient routes to stable triazole-linked conjugates. For CuAAC, careful consideration of the reaction conditions and the potential need for phenol protection are key to success. SPAAC, with its copper-free nature, offers a more direct and bioorthogonal approach, making it particularly attractive for applications in complex biological environments. The protocols and guidelines presented here provide a solid foundation for researchers to successfully apply these transformative reactions in their own work.

References

Application Note & Protocols: Developing Cell-Based Assays for 3-(4-Hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing a Novel Bioactive Compound

Introduction: From Compound to Cellular Function

In the landscape of drug discovery and chemical biology, novel molecular entities like 3-(4-Hydroxyphenyl)hex-4-ynoic acid present both an opportunity and a challenge. With a molecular formula of C₁₂H₁₂O₃, this compound's structure, featuring a hydroxyphenyl group and a hexynoic acid chain, suggests potential biological activity[1]. Preliminary analysis indicates it may act as an enzyme inhibitor, with possible anti-inflammatory or anticancer effects[1]. However, without empirical data, these remain hypotheses.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. We will move beyond simply listing steps, instead focusing on the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document will serve as a roadmap for elucidating the compound's mechanism of action, starting with broad assessments of its impact on cell health and progressively narrowing down to more specific interactions.

The journey from a compound on a shelf to a well-characterized biological modulator requires a logical, multi-assay approach. We will begin by assessing its general effect on cell viability, then investigate its potential to induce programmed cell death (apoptosis), and finally, discuss strategies to identify and confirm its direct molecular target within the cell.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Anti-Proliferative Effects

The first critical question for any novel compound is its effect on cell viability and proliferation. Is it cytotoxic? Does it inhibit cell growth? The MTT assay is a robust, colorimetric method to answer these fundamental questions. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[2].

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Select & Culture Appropriate Cell Line C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of 3-(4-Hydroxyphenyl)hex-4-ynoic acid D Treat Cells with Compound (Varying Concentrations) B->D C->D E Incubate for Defined Periods (e.g., 24, 48, 72h) D->E F Add MTT Reagent E->F G Incubate (4h) to Allow Formazan Crystal Formation F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Determine IC₅₀ Value J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, a key parameter indicating its potency.

Materials:

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • Appropriate cancer or immortalized cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Add 100 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in DMSO.

    • Perform a serial dilution of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-cell background control.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations. Each concentration should be tested in triplicate[4].

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of the compound.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[2].

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals[5].

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[3].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the absorbance of the no-cell background control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the experiment for optimal metabolic activity[5].
Compound Conc. Range Logarithmic scale (e.g., 0.01-100 µM)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent cytotoxic or cytostatic effects.
MTT Incubation 4 hoursSufficient time for formazan production without causing artifacts from prolonged incubation[2].
Controls Vehicle, Untreated, No-CellEssential for normalizing data, assessing baseline viability, and correcting for background absorbance.

Part 2: Mechanism of Cell Death - Investigating Apoptosis

If the MTT assay reveals that 3-(4-Hydroxyphenyl)hex-4-ynoic acid reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7[6]. These proteases cleave specific cellular substrates, leading to the characteristic morphological changes of apoptosis.

We can measure the activity of these caspases using a luminescent assay. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. When cleaved by active caspase-3/7, aminoluciferin is released, which is then used by luciferase to generate a quantifiable light signal[7]. The intensity of the light is directly proportional to the amount of caspase-3/7 activity.

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Analysis A Seed Cells in White-walled 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions (around IC₅₀ value) B->C E Incubate for Apoptosis Induction (e.g., 6-24h) C->E D Include Positive Control (e.g., Staurosporine) D->E F Equilibrate Plate to Room Temperature E->F G Add Caspase-Glo® 3/7 Reagent F->G H Incubate (1-2h) in the Dark G->H I Measure Luminescence H->I J Normalize Data to Cell Number (e.g., parallel viability assay) I->J K Compare to Controls J->K

Caption: Workflow for detecting apoptosis via caspase-3/7 activity.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.

Materials:

  • Cells treated with 3-(4-Hydroxyphenyl)hex-4-ynoic acid as described below.

  • White-walled, clear-bottom 96-well plates (for luminescence assays).

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)[7].

  • Positive control for apoptosis (e.g., Staurosporine).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in 100 µL of complete medium in a white-walled 96-well plate.

    • Incubate overnight to allow for cell attachment.

    • Treat cells with 3-(4-Hydroxyphenyl)hex-4-ynoic acid at concentrations around the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a vehicle control, an untreated control, and a positive control (e.g., 1 µM Staurosporine).

    • Incubate for a period appropriate for apoptosis induction (typically 6-24 hours).

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[8].

    • Add 100 µL of the reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction[7].

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity[8].

    • To account for differences in cell number, it is advisable to run a parallel plate for a cell viability assay (e.g., CellTiter-Glo® or MTT).

    • Normalize the caspase activity data by dividing the raw luminescence units by the viability data for the corresponding well.

    • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Parameter Recommendation Rationale
Plate Type White-walled, clear-bottomWhite walls enhance the luminescent signal and reduce well-to-well crosstalk.
Compound Conc. Centered around the IC₅₀This is the range where the mechanism of action is most likely to be observable.
Positive Control Staurosporine, EtoposideEnsures the assay is working correctly and that the cells are capable of undergoing apoptosis.
Reagent Incubation 1-2 hours at RTAllows the luminescent signal to reach a stable "glow-type" plateau for consistent readings[8].
Data Normalization Parallel viability assayCrucial for distinguishing a specific induction of apoptosis from a general loss of cells due to cytotoxicity.

Part 3: Target Identification - Confirming Cellular Engagement

A critical step in drug discovery is confirming that a compound binds to its intended molecular target within the complex environment of a living cell. This is known as target engagement[9]. Without this confirmation, it is difficult to be certain that the observed cellular phenotype (e.g., apoptosis) is a direct result of the compound's interaction with the hypothesized target[10].

While the specific target of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is unknown, various methods exist to identify it. However, once a putative target is identified (e.g., through proteomic screening or computational modeling), a target engagement assay is required for validation. The NanoBRET® Target Engagement Assay is a powerful technique that can quantitatively measure compound binding to a specific protein in live cells[11].

This method relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A fluorescent tracer that reversibly binds to the target protein is then added to the cells (the acceptor). When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantification of compound affinity and occupancy at the target in real-time[11].

Conceptual Pathway: Target Engagement Assay

Target_Engagement_Pathway cluster_components Assay Components in Live Cell cluster_states Binding States & BRET Signal Target Target Protein-NanoLuc® (Energy Donor) State1 Tracer Binds Target-NanoLuc® Target->State1 + Tracer State2 Compound Competes with Tracer Target->State2 + Tracer + Compound Tracer Fluorescent Tracer (Energy Acceptor) Tracer->State1 Tracer->State2 Compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid (Test Compound) Compound->State2 Signal_High High BRET Signal State1->Signal_High Signal_Low Low BRET Signal State2->Signal_Low

Sources

3-(4-Hydroxyphenyl)hex-4-ynoic acid as a building block for protein degraders

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(4-Hydroxyphenyl)hex-4-ynoic Acid as a Versatile Building Block for VHL-Recruiting Protein Degraders

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3] The design and synthesis of these complex molecules, however, present significant challenges. The linker component, which connects the target-binding warhead to the E3 ligase ligand, is a critical determinant of PROTAC efficacy, influencing ternary complex formation and overall physicochemical properties.[4][5] This guide details the strategic application of 3-(4-Hydroxyphenyl)hex-4-ynoic acid , a unique and versatile building block, for the streamlined, modular synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[6][7] We provide the scientific rationale for its use, detailed synthetic protocols, and methods for biological evaluation, establishing this reagent as a powerful tool in the drug discovery workflow.

The Rationale: Strategic Advantages of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

The molecular architecture of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is uniquely suited for PROTAC synthesis, offering a convergence of essential structural motifs. Its utility stems from three key features:

  • VHL Recognition Moiety Precursor: The (4-hydroxyphenyl) group is a cornerstone of many potent small-molecule ligands for the VHL E3 ligase.[8][9] This phenolic group mimics the essential hydroxyproline residue of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL, forming a critical hydrogen bond within the VHL binding pocket.[10] This molecule thus serves as an advanced precursor to the VHL-binding component of a PROTAC.

  • Integrated 'Clickable' Handle: The terminal alkyne group is a bioorthogonal handle, primed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the flagship of "click chemistry".[11][] This reaction's high efficiency, selectivity, and biocompatibility make it an ideal method for conjugating the VHL ligand-linker component with a warhead functionalized with a complementary azide.[1][13][14] This modular approach allows for the rapid generation of PROTAC libraries with diverse warheads and linker lengths.[3]

  • Carboxylic Acid for Synthetic Elaboration: The carboxylic acid provides a reactive site for synthetic elaboration, enabling the installation of the necessary pharmacophoric elements to transform this precursor into a high-affinity VHL ligand.

By integrating these features, 3-(4-Hydroxyphenyl)hex-4-ynoic acid provides a streamlined entry point into the synthesis of potent, VHL-based PROTACs.

Conceptual Framework: Mechanism of Action

A PROTAC synthesized using this building block operates by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex.[1] This induced proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein, releasing the PROTAC to repeat the cycle.[2]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC (VHL Ligand - Linker - Warhead) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruitment Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of a VHL-recruiting PROTAC.

Synthetic Workflow and Protocols

The synthesis of a final PROTAC from 3-(4-Hydroxyphenyl)hex-4-ynoic acid is a multi-stage process. We present a representative workflow using the well-characterized bromodomain inhibitor (+)-JQ1 as the warhead.

Synthetic_Workflow Start 3-(4-Hydroxyphenyl)hex-4-ynoic acid Step1 Protocol 1: Synthesis of Alkyne-VHL Ligand Start->Step1 VHL_alkyne Alkyne-Functionalized VHL Ligand Step1->VHL_alkyne Step3 Protocol 3: CuAAC 'Click' Reaction VHL_alkyne->Step3 JQ1_start (+)-JQ1 Step2 Protocol 2: Synthesis of Azide-JQ1 Warhead JQ1_start->Step2 JQ1_azide Azide-Functionalized JQ1 Warhead Step2->JQ1_azide JQ1_azide->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: Modular synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of Alkyne-Functionalized VHL Ligand

This protocol describes a representative transformation of the starting material into a functional VHL ligand with a terminal alkyne. This is a multi-step process; key transformations are outlined below based on established VHL ligand syntheses.[6][8]

Objective: To convert 3-(4-Hydroxyphenyl)hex-4-ynoic acid into a stereochemically defined hydroxy-pyrrolidine amide VHL ligand.

Reagents & Materials

ReagentSupplierGrade
3-(4-Hydroxyphenyl)hex-4-ynoic acidCommercial>95%
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidCommercial>98%
Boc Anhydride (Boc₂O)CommercialReagent
HATU (Coupling Agent)CommercialReagent
DIPEA (Base)CommercialReagent
Dichloromethane (DCM)AnhydrousACS Grade
Dimethylformamide (DMF)AnhydrousACS Grade
Trifluoroacetic acid (TFA)Reagent>99%

Procedure:

  • Amide Coupling: a. Dissolve 3-(4-Hydroxyphenyl)hex-4-ynoic acid (1.0 eq) and a protected form of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (e.g., the methyl ester, 1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring completion by LC-MS. d. Upon completion, perform an aqueous workup and extract the product with ethyl acetate. Purify by flash column chromatography.

  • Further Modifications (General Scheme): a. The coupled product will undergo a series of standard synthetic transformations (e.g., ester hydrolysis, further amide couplings, deprotections) to install the complete VHL ligand pharmacophore. The key is to retain the alkyne functionality throughout the synthesis. b. The final product should be a fully characterized VHL ligand where the linker portion terminates in the hex-4-ynoic acid's alkyne group.

Protocol 2: Synthesis of Azide-Functionalized JQ1 Warhead

This protocol outlines the functionalization of (+)-JQ1 with an azide handle for click chemistry.[1]

Objective: To attach a short linker with a terminal azide to the JQ1 molecule.

Reagents & Materials

ReagentSupplierGrade
(+)-JQ1Commercial>98%
2-Azidoethan-1-amineCommercial>95%
HATU (Coupling Agent)CommercialReagent
DIPEA (Base)CommercialReagent
Dimethylformamide (DMF)AnhydrousACS Grade
Trifluoroacetic acid (TFA)Reagent>99%

Procedure:

  • Boc Deprotection: Dissolve (+)-JQ1 (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour to remove the tert-butyl ester protecting group, yielding the free carboxylic acid. Remove solvent under reduced pressure.

  • Amide Coupling: a. Dissolve the deprotected JQ1-acid (1.0 eq), 2-azidoethan-1-amine (1.2 eq), and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 4-12 hours. Monitor by LC-MS. c. Perform an aqueous workup, extract with ethyl acetate, and purify by flash column chromatography to yield the azide-functionalized JQ1 warhead.

Protocol 3: Final PROTAC Assembly via CuAAC 'Click' Reaction

This protocol joins the two synthesized fragments to form the final PROTAC.[13][15]

Objective: To conjugate the alkyne-VHL ligand and the azide-JQ1 warhead.

Reagents & Materials

ReagentSupplierGrade
Alkyne-Functionalized VHL Ligand (from Protocol 1)Synthesized>95%
Azide-Functionalized JQ1 Warhead (from Protocol 2)Synthesized>95%
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)CommercialACS Grade
Sodium ascorbateCommercial>99%
THPTA (Ligand)Commercial>98%
t-Butanol/Water (1:1)ReagentACS Grade

Procedure:

  • Reaction Setup: a. Dissolve the Alkyne-VHL Ligand (1.0 eq) and Azide-JQ1 Warhead (1.05 eq) in a 1:1 mixture of t-butanol and water. b. In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. c. In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in water.

  • Reaction Execution: a. Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄/THPTA solution. b. Stir the reaction vigorously at room temperature for 2-4 hours. The reaction mixture may turn cloudy or colored. c. Monitor progress by LC-MS until the starting materials are consumed.

  • Purification: a. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM. b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product using preparative HPLC to obtain the final PROTAC molecule with high purity (>98%).

Physicochemical Characterization

The identity and purity of the final PROTAC must be confirmed.

  • LC-MS: To confirm the molecular weight of the final product and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and the formation of the triazole ring.

Table 1: Representative Characterization Data for a JQ1-VHL PROTAC

AnalysisExpected ResultObserved ResultPurity
ESI-MS [M+H]⁺Calculated: 987.45Found: 987.48>98% (by HPLC)
¹H NMR (CDCl₃)Conforms to structureConforms-
¹³C NMR (CDCl₃)Conforms to structureConforms-

Biological Evaluation: Assessing Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. A western blot is a standard method to quantify this effect and determine the PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[16][17]

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein.[18]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.[18]

Biological_Workflow Start Culture Cells (e.g., MV4-11) Step1 Treat cells with serial dilutions of PROTAC (e.g., 24 hours) Start->Step1 Step2 Lyse Cells & Quantify Protein (BCA Assay) Step1->Step2 Step3 SDS-PAGE & Western Blot Step2->Step3 Step4 Probe with Antibodies (Anti-BRD4, Anti-Actin) Step3->Step4 Step5 Image and Quantify Bands (Densitometry) Step4->Step5 End Calculate DC₅₀ & Dₘₐₓ Step5->End

Caption: Workflow for determining PROTAC degradation activity.

Protocol 4: Western Blot for BRD4 Degradation

Objective: To measure the dose-dependent degradation of BRD4 in a relevant cell line (e.g., MV4-11) after treatment with the synthesized PROTAC.

Reagents & Materials

Reagent/MaterialSupplier
MV4-11 CellsATCC
RPMI-1640 Medium, FBS, Pen/StrepGibco
Synthesized PROTACFrom Protocol 3
DMSO (Vehicle)Sigma-Aldrich
RIPA Lysis Buffer with Protease InhibitorsCell Signaling
Primary Antibody: Anti-BRD4Cell Signaling
Primary Antibody: Anti-β-Actin (Loading Control)Cell Signaling
HRP-conjugated Secondary AntibodyCell Signaling
ECL Western Blotting SubstrateThermo Fisher

Procedure:

  • Cell Culture and Treatment: a. Seed MV4-11 cells in a 12-well plate at a density of 0.5 x 10⁶ cells/mL. b. Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 µM down to 1 pM). Include a DMSO-only vehicle control. c. Treat the cells with the PROTAC dilutions and incubate for 18-24 hours at 37°C, 5% CO₂.

  • Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellets in RIPA buffer containing protease inhibitors. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (anti-BRD4 and anti-β-actin) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: a. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. b. Perform densitometry analysis to quantify the intensity of the BRD4 band, normalizing it to the β-actin loading control for each lane. c. Plot the normalized BRD4 protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[17]

Table 2: Representative Degradation Data

PROTAC Conc. (nM)Normalized BRD4 Level (%)
0 (Vehicle)100
0.195
175
1048
10015
100012
Calculated DC₅₀ ~12 nM
Calculated Dₘₐₓ ~88%

Conclusion

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a highly valuable chemical building block for researchers in targeted protein degradation. Its structure cleverly combines a precursor for the VHL E3 ligase ligand with a terminal alkyne, enabling a modular and efficient "click chemistry" approach to PROTAC synthesis. By following the protocols outlined in this guide, scientists can accelerate the design-synthesis-evaluation cycle, facilitating the rapid optimization of PROTACs and advancing the discovery of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
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  • BenchChem. (2025). Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determination.
  • Min, J., & Arrowsmith, C. H. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (2023, December 14). ACS Publications.
  • Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation. (2023, June 16). Journal of the American Chemical Society.
  • Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation. (n.d.). ACS Publications.
  • Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation. (n.d.). PMC - NIH.
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  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH.
  • Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation. (2023, November 9). PubMed.
  • Examples of CRBN E3 ligase binders for the development of PROTAC.... (n.d.). ResearchGate.
  • E3 ligase Ligand 22 | Cereblon Binder. (n.d.). MedchemExpress.com.
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023, April 25). bioRxiv.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers.
  • BenchChem. (2025). Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader.
  • Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation. (2023, June 17). PubMed.
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. (n.d.). LifeSensors.
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024, February 5). PubMed.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022, August 19). Chemical Society Reviews (RSC Publishing).
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). PubMed Central.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.
  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. (2012, February 27). Journal of the American Chemical Society.
  • Cecchini, C. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
  • Modeling PROTAC degradation activity with machine learning. (2024, July 14). Chalmers Research.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). PMC - NIH.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (n.d.). Taylor & Francis Online.
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  • BenchChem. (2025). The Performance of Clickable Alkyne-Based Linkers in PROTACs: A Comparative Validation Guide.
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). PMC - PubMed Central.
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  • Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. (n.d.). PubMed.
  • 865233-34-7 | 3-(4-Hydroxyphenyl)hex-4-ynoic acid. (n.d.). AiFChem.
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Application Notes and Protocols for the Industrial Scale Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a specialized organic molecule that has garnered interest within the pharmaceutical and materials science sectors. Its structure, featuring a terminal alkyne, a chiral center, a carboxylic acid, and a phenolic moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, derivatives of this compound have been investigated for their potential as GPR40 agonists, which are of interest in the treatment of metabolic diseases. The industrial-scale synthesis of this molecule is crucial for enabling further research and potential commercialization of related active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to a plausible and robust industrial-scale synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. The proposed synthetic strategy is designed for scalability, safety, and efficiency, incorporating modern catalytic methods and process analytical technology (PAT) for quality control.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid on an industrial scale necessitates a carefully planned, multi-step approach. The chosen strategy involves three key stages:

  • Sonogashira Coupling: This foundational step establishes the carbon-carbon bond between the aromatic ring and the alkyne chain. The Sonogashira reaction is a powerful and widely used cross-coupling reaction in organic synthesis, known for its mild reaction conditions and tolerance of various functional groups.[1]

  • Deprotonation and Carboxylation: This sequence introduces the carboxylic acid functionality to the terminal alkyne. This is a critical step that transforms the hydrocarbon chain into the desired acid.

  • Purification and Isolation: The final stage focuses on obtaining the target molecule with high purity, suitable for its intended application.

To ensure the success of this synthetic route, particularly the Sonogashira coupling, the phenolic hydroxyl group will be protected to prevent unwanted side reactions. A suitable protecting group is one that is stable under the coupling conditions and can be removed efficiently in a subsequent step.

Visualizing the Workflow: A Process Flow Diagram

The following diagram illustrates the overall process for the industrial-scale synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: Deprotection and Purification start Starting Materials: - 4-Iodophenol - Protecting Agent (e.g., Acetic Anhydride) - 1-Butyne protect_phenol Phenol Protection start->protect_phenol sonogashira Sonogashira Coupling protect_phenol->sonogashira intermediate1 Intermediate 1: Protected 1-(but-1-yn-1-yl)-4-iodobenzene sonogashira->intermediate1 deprotonation Deprotonation with n-Butyllithium intermediate1->deprotonation carboxylation Carboxylation with CO2 deprotonation->carboxylation intermediate2 Intermediate 2: Protected 3-(4-hydroxyphenyl)hex-4-ynoic acid carboxylation->intermediate2 deprotection Deprotection of Phenol intermediate2->deprotection purification Purification and Isolation deprotection->purification final_product Final Product: 3-(4-Hydroxyphenyl)hex-4-ynoic acid purification->final_product

Caption: Process flow diagram for the industrial synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Detailed Protocols

Stage 1: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] In this protocol, we will couple a protected 4-iodophenol with 1-butyne.

Step 1.1: Protection of 4-Iodophenol

The acidic proton of the phenolic hydroxyl group can interfere with the Sonogashira coupling reaction. Therefore, it is essential to protect this group prior to the coupling step. An acetate group is a suitable choice as it is stable under the reaction conditions and can be easily removed later.

ParameterValue
Reactants 4-Iodophenol, Acetic Anhydride, Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours

Protocol:

  • In a suitable reactor, dissolve 4-iodophenol in dichloromethane (DCM).

  • Cool the solution to 0 °C using a cooling bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-iodophenyl acetate.

Step 1.2: Sonogashira Coupling of Protected 4-Iodophenol with 1-Butyne

With the protected phenol in hand, the Sonogashira coupling can be performed. This reaction is typically carried out under an inert atmosphere to prevent the degradation of the palladium catalyst.

ParameterValue
Reactants 4-Iodophenyl acetate, 1-Butyne
Catalyst Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature to 50 °C
Reaction Time 6-12 hours

Protocol:

  • To a dry, inerted reactor, add 4-iodophenyl acetate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine (TEA).

  • Bubble 1-butyne gas through the reaction mixture or add it as a condensed liquid at a low temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.

  • Monitor the reaction by Gas Chromatography (GC) or HPLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, 4-(but-1-yn-1-yl)phenyl acetate, can be purified by column chromatography or used directly in the next step if the purity is sufficient.

Stage 2: Carboxylation

This stage involves the deprotonation of the terminal alkyne followed by quenching with carbon dioxide to form the carboxylic acid.

Step 2.1: Deprotonation and Carboxylation

This reaction is highly sensitive to moisture and air, and therefore must be carried out under strictly anhydrous and inert conditions. n-Butyllithium is a strong, pyrophoric base and requires careful handling.[2][3][4][5]

ParameterValue
Reactant 4-(but-1-yn-1-yl)phenyl acetate
Reagents n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂) (solid or gas)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours

Protocol:

  • Dissolve 4-(but-1-yn-1-yl)phenyl acetate in anhydrous THF in a reactor under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Introduce dry carbon dioxide gas into the reaction mixture or add crushed dry ice pellets.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected 3-(4-hydroxyphenyl)hex-4-ynoic acid.

Stage 3: Deprotection and Purification

The final steps involve the removal of the acetate protecting group and the purification of the final product to meet the required quality standards for pharmaceutical applications.

Step 3.1: Deprotection of the Phenolic Group

The acetate group can be readily cleaved under basic conditions.

ParameterValue
Reactant Protected 3-(4-hydroxyphenyl)hex-4-ynoic acid
Reagent Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature
Reaction Time 2-4 hours

Protocol:

  • Dissolve the crude protected acid in a mixture of THF and water.

  • Add a solution of lithium hydroxide or sodium hydroxide and stir at room temperature.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Step 3.2: Purification and Isolation

The final product can be purified by recrystallization or preparative chromatography to achieve the desired purity.

MethodDetails
Recrystallization A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to crystallize the final product.
Preparative Chromatography For higher purity, preparative HPLC can be employed.

Protocol (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Process Optimization and Quality Control

For an industrial-scale synthesis, process optimization and robust quality control are paramount. The implementation of Process Analytical Technology (PAT) can significantly enhance the efficiency and consistency of the manufacturing process.[6][7][8]

Key Optimization Parameters:

  • Catalyst Loading: In the Sonogashira coupling, minimizing the palladium catalyst loading is crucial for cost-effectiveness.[9]

  • Solvent Selection: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and ease of removal.

  • Temperature and Pressure Control: Precise control of temperature and pressure, especially during the carboxylation step, is critical for safety and yield.

  • Reaction Time: Optimizing reaction times can improve throughput and reduce energy consumption.

Process Analytical Technology (PAT) Implementation:

StagePAT ToolMonitored Parameter
Sonogashira Coupling In-situ FTIR or Raman SpectroscopyDisappearance of starting materials and appearance of product.
Carboxylation In-line pH and temperature probesMonitoring reaction conditions in real-time.
Purification At-line HPLCMonitoring the purity of the product during crystallization.

By integrating these PAT tools, real-time data can be collected, allowing for immediate adjustments to the process parameters, thereby ensuring consistent product quality and minimizing batch-to-batch variability.[10][11]

Safety Considerations

The industrial-scale synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid involves the use of hazardous materials that require strict safety protocols.

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[2][3][4][5] It must be handled under an inert atmosphere in a dedicated, properly ventilated area. All personnel must be thoroughly trained in its safe handling.

  • Flammable Solvents: Solvents such as THF, DCM, and hexanes are flammable. The manufacturing facility must be equipped with appropriate fire suppression systems and explosion-proof equipment.

  • Corrosive Reagents: Strong acids and bases are used throughout the synthesis. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is mandatory.

Conclusion

The successful industrial-scale synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is achievable through a well-designed and controlled multi-step process. The proposed route, centered around a Sonogashira coupling and a subsequent carboxylation, offers a robust and scalable method. By prioritizing safety, implementing process analytical technology for real-time monitoring and control, and optimizing reaction conditions, high-purity product can be consistently manufactured to support further research and development in the pharmaceutical and materials science fields.

References

  • Process analytical technology (PAT) has been defined by the United States Food and Drug Administration (FDA) as a mechanism to design, analyze, and control pharmaceutical manufacturing processes through the measurement of critical process parameters (CPP) which affect the critical quality attributes (CQA). ([Link])

  • Process Analytical Technology (PAT) has emerged as a pivotal tool in pharmaceutical manufacturing, revolutionizing the way drugs are produced and ensuring quality, safety, and efficiency throughout the manufacturing process. ([Link])

  • Process analytical technology (PAT) refers to a series of tools used to ensure that quality is built into products while at the same time improving the understanding of processes, increasing efficiency, and decreasing costs. ([Link])

  • Process Analytical Technology (PAT) is a system for designing, analysing and controlling pharmaceutical manufacturing processes through measurements of critical quality and performance attributes of raw and processed materials to ensure final product quality, the idea of which is to become more efficient while reducing over-processing, enhancing efficiency and minimising waste. ([Link])

  • Process Analytical Technologies (PAT) are used to provide and inform timely analysis of critical quality parameters with the end goal of improving final product quality as well as reducing manufacturing costs, thereby significantly benefiting the Pharmaceutical Industry in manufacturing area. ([Link])

  • The carboxylation reaction of converting CO2 with aromatic alkynes to important chemicals such as carboxylic acids is one of the promising CO2 utilization methods, and it can be performed in the catalytic or non-catalytic pathway. ([Link])

  • STANDARD OPERATING PROCEDURE n-Butyllithium. ([Link])

  • n-BUTYLLITHIUM, 2.5M in hexane - Safety Data Sheet. ([Link])

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. ([Link])

  • Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. ([Link])

  • The direct carboxylation of terminal alkynes with carbon dioxide. ([Link])

  • HAZARD SUMMARY - BUTYL LITHIUM. ([Link])

  • Sonogashira Coupling. ([Link])

  • The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. ([Link])

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ([Link])

  • Carboxylate catalyzed silylation of alkynes. ([Link])

  • The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst as well as copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide. ([Link])

  • 8 Rules for the Safe Handling of t-Butyllithium. ([Link])

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Application Notes & Protocols: Formulation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 3-(4-Hydroxyphenyl)hex-4-ynoic acid (Compound HHA) for preclinical in vivo studies. Given that many new chemical entities (NCEs) exhibit poor aqueous solubility, this guide emphasizes a structured workflow from initial physicochemical characterization to the development and quality control of viable formulations for both oral and parenteral administration. We delve into the causality behind formulation choices, offering detailed, self-validating protocols designed to ensure reproducible and reliable experimental outcomes.

Section 1: Introduction and Pre-formulation Assessment

The successful in vivo evaluation of a new chemical entity like 3-(4-Hydroxyphenyl)hex-4-ynoic acid is fundamentally dependent on developing an appropriate drug delivery system. Most NCEs possess poor water solubility, which can lead to low or erratic bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[1][2] Therefore, a robust formulation strategy is not merely a preparatory step but a critical component of the drug discovery process.

The first and most critical phase is a thorough pre-formulation characterization to understand the molecule's intrinsic properties.[1] This data-driven approach informs every subsequent decision in the formulation development pathway.

1.1 Physicochemical Properties of 3-(4-Hydroxyphenyl)hex-4-ynoic acid

A summary of the known properties of the compound is essential for initiating formulation work.

PropertyValue / InformationSource
Chemical Name 3-(4-Hydroxyphenyl)hex-4-ynoic acid[3][4]
CAS Number 865233-34-7[3][5][6]
Molecular Formula C₁₂H₁₂O₃[3][7]
Molecular Weight 204.22 g/mol [3][4]
Structure Contains a carboxylic acid, a phenol, and an alkyne group[4]
Predicted Nature Acidic compound, likely lipophilic and poorly water-soluble due to the phenyl ring and hydrocarbon chain.[8]
1.2 Protocol: Tiered Solubility Assessment

The objective is to determine the compound's solubility in a range of vehicles relevant for preclinical studies. This tiered approach efficiently screens for the most promising solvent systems.

Materials:

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid (HHA) powder

  • Glass vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Analytical balance

  • A panel of solvents/vehicles (see Table below)

  • HPLC-UV or LC-MS/MS system for quantification[9][10]

Procedure:

  • Equilibrium Solubility Measurement:

    • Add an excess amount of HHA (e.g., 10-20 mg) to a tared vial. Record the exact weight.

    • Add a known volume (e.g., 1 mL) of the test vehicle to the vial.

    • Seal the vial and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of HHA in the diluted sample using a validated HPLC or LC-MS/MS method.[10][11]

    • Calculate the solubility in mg/mL.

  • Vehicle Screening: Perform the above protocol using the vehicles listed in the table below. This selection covers a range of polarities and formulation types.

Vehicle CategorySpecific ExamplesRationale & In Vivo Considerations
Aqueous Buffers Phosphate Buffered Saline (PBS), pH 7.4Baseline for aqueous solubility. Unlikely to be sufficient alone.
pH-Modified Buffers Citrate Buffer pH 3.0, Carbonate Buffer pH 9.0The carboxylic acid and phenol groups suggest pH-dependent solubility. May increase solubility at higher pH.[12]
Co-solvents 10% DMSO in Saline, 20% PEG-400 in Water, 30% Propylene Glycol in WaterCommon choices for solubilizing lipophilic compounds for parenteral and oral routes.[12][13][14] Note: High concentrations can cause toxicity.[13][14]
Surfactants 1% Polysorbate 80 in Water, 2% Solutol® HS 15 in WaterSurfactants form micelles that can encapsulate and solubilize hydrophobic drugs.[12][15] Important for both oral and parenteral formulations.[16][17]
Lipids / Oils Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)Primarily for oral formulations (e.g., solutions or self-emulsifying systems) to leverage lipid absorption pathways.[18]
Complexing Agents 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in WaterCyclodextrins form inclusion complexes with lipophilic molecules, increasing their apparent water solubility.[12][19]
Section 2: Formulation Strategy Selection

The data from the pre-formulation assessment directly guides the selection of an appropriate formulation strategy. The primary decision points are the intended route of administration and the measured solubility of HHA in various vehicles.

2.1 Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a formulation strategy based on experimental data.

Formulation_Workflow Formulation Strategy Selection Workflow start Start: Pre-formulation Data (Solubility, Stability) route Select Route of Administration start->route oral Oral (p.o.) route->oral p.o. iv Parenteral (e.g., i.v.) route->iv i.v./i.p. oral_sol Is solubility in aqueous or GRAS vehicles > Dose/Volume? oral->oral_sol iv_sol Is solubility in parenteral-safe vehicles > Dose/Volume? iv->iv_sol oral_sol_yes Formulate as Solution: - pH-adjusted buffer - Co-solvent system - Cyclodextrin solution oral_sol->oral_sol_yes Yes oral_sol_no Formulate as Suspension or Lipid-Based System oral_sol->oral_sol_no No qc Final QC Check: (Assay, Appearance, pH, Stability) oral_sol_yes->qc lipid_check Is solubility in oil > 20 mg/mL? oral_sol_no->lipid_check lipid_yes Develop Lipid-Based System: - Oil Solution - SEDDS/SMEDDS lipid_check->lipid_yes Yes lipid_no Develop Suspension: - Micronized API - Wetting & Suspending Agents lipid_check->lipid_no No lipid_yes->qc lipid_no->qc iv_sol_yes Formulate as Solution: - Co-solvent (e.g., PEG-400, PG) - Cyclodextrin - Surfactant (e.g., Polysorbate 80) iv_sol->iv_sol_yes Yes iv_sol_no Advanced Formulation Required: - Emulsion / Nano-emulsion - Liposomes - Re-evaluate compound/dose iv_sol->iv_sol_no No iv_sol_yes->qc iv_sol_no->qc

Caption: Workflow for selecting a suitable formulation based on route and solubility data.

2.2 Rationale for Formulation Choices
  • Solutions: For both oral and intravenous (IV) routes, a true solution is the preferred dosage form as it ensures dose uniformity and immediate bioavailability of the dissolved drug.[2]

    • Mechanism: Co-solvents like PEG-400 reduce the polarity of the aqueous vehicle, while cyclodextrins encapsulate the hydrophobic drug molecule in their central cavity, shielding it from the aqueous environment.[12][15][19] pH adjustment can ionize the acidic functional groups of HHA, dramatically increasing aqueous solubility.[12]

  • Suspensions (Oral): When the required dose cannot be dissolved in a suitable volume for oral gavage, a suspension is the next logical choice.[1]

    • Mechanism: The drug is dispersed as fine solid particles in an aqueous vehicle. The rate of absorption is then limited by the dissolution of these particles in the gastrointestinal tract.[20] Reducing particle size (micronization) increases the surface area, which can enhance the dissolution rate.[12]

  • Lipid-Based Formulations (Oral): If HHA shows high solubility in oils, a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective.[18]

    • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in GI fluids, this mixture spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption.[8]

Section 3: Detailed Formulation Protocols

The following protocols are examples based on common outcomes of the pre-formulation assessment. Note: All procedures should be performed in a clean environment, and for parenteral formulations, aseptic techniques and terminal sterile filtration are mandatory.

3.1 Protocol: Preparation of a Micronized Suspension for Oral Gavage (10 mg/mL)

This protocol is suitable if HHA has low solubility in aqueous vehicles.

Materials:

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid (micronized, if possible)

  • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (w/v) Polysorbate 80 in purified water.

  • Mortar and pestle or homogenizer

  • Graduated cylinder and calibrated pipettes

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding 0.5 g of CMC-Na to ~80 mL of purified water while stirring vigorously. Once dissolved, add 0.1 g of Polysorbate 80 and continue stirring. Adjust the final volume to 100 mL.

  • Weighing: For a 10 mL batch, weigh 100 mg of HHA powder.

  • Wetting the Powder: In a mortar, add a small amount (~0.5 mL) of the vehicle to the HHA powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are coated with the vehicle and prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

  • Homogenization: Transfer the mixture to a suitable container. Stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity. For improved particle size distribution, a mechanical homogenizer can be used.

  • Final QC: The final formulation should be a uniform, milky suspension. Perform characterization as described in Section 4. Crucially, the suspension must be continuously stirred during dose administration to ensure uniformity.

3.2 Protocol: Preparation of a Solubilized Formulation for IV Injection (5 mg/mL)

This protocol is suitable if pre-formulation screening showed good solubility in a cyclodextrin-based vehicle.

Materials:

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid (HHA)

  • Vehicle: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBECD) in Water for Injection (WFI).

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm PVDF or similar)

Procedure:

  • Vehicle Preparation: Weigh 2.0 g of SBECD and dissolve it in approximately 8 mL of WFI. Once fully dissolved, adjust the final volume to 10 mL with WFI.

  • Weighing: For a 5 mL batch, weigh 25 mg of HHA.

  • Solubilization: Add the HHA powder directly to the SBECD solution. Cap the vial and vortex vigorously. A water bath sonicator can be used to facilitate dissolution. The process relies on the formation of an inclusion complex, which may take 30-60 minutes.

  • Visual Inspection: The final solution must be clear and free of any visible particulates.

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a final sterile vial. This is a critical step for any parenteral formulation to ensure sterility.[19]

  • Final QC: Characterize the formulation as described in Section 4.

Section 4: Characterization of the Final Formulation

Characterization is a non-negotiable step to ensure the quality, stability, and safety of the formulation.[21][] It validates that the formulation meets the required specifications before being used in an animal study.

QC_Flowchart Formulation Quality Control Workflow prep Prepared Formulation visual Visual Inspection (Clarity, Color, Particulates) prep->visual ph pH Measurement prep->ph assay Assay & Purity (HPLC) (Verify Concentration) prep->assay particle Particle Size Analysis (For Suspensions/Emulsions) prep->particle osmo Osmolality (For Parenteral) prep->osmo release Release for In Vivo Study visual->release ph->release assay->release particle->release osmo->release

Caption: Key quality control checks for preclinical formulations.

TestSpecification / PurposeMethod
Appearance Solution: Clear, colorless, free of particles. Suspension: Uniform, re-suspends easily.Visual Inspection against a black and white background.
pH Ensure it is within a physiologically tolerable range (e.g., pH 4-9 for parenteral).Calibrated pH meter.
Assay (Concentration) Verify the drug concentration is within ±10% of the target.A validated stability-indicating HPLC-UV or LC-MS/MS method.[10][23]
Purity Confirm no significant degradation has occurred during formulation.HPLC-UV (Area % normalization).
Particle Size For suspensions, ensure particle size is controlled and within the desired range (e.g., D90 < 20 µm) to avoid syringeability issues and aid dissolution.Laser Diffraction or Dynamic Light Scattering.
Osmolality For parenteral formulations, check if the solution is close to isotonic (~280-320 mOsm/kg) to minimize injection site irritation.Osmometer.
Section 5: In Vivo Considerations
  • Vehicle Safety: Always run a vehicle-only control group in your animal studies.[24] Some vehicles, like high concentrations of DMSO or PEG-400, can have their own pharmacological or toxicological effects that could confound study results.[13][14][25]

  • Dosing Volumes: Adhere to institutional guidelines for maximum dosing volumes for the chosen species and route. For example, for mice, oral gavage is typically limited to 10 mL/kg, and IV bolus to 5 mL/kg.

  • Formulation Stability: Preclinical formulations are often prepared fresh before each use to minimize the risk of physical or chemical instability.[2] If the formulation is to be used over several hours or days, its stability under storage conditions (e.g., room temp, 4°C) must be confirmed.

Conclusion

The development of a suitable formulation for in vivo studies is a systematic, multi-step process that is integral to the successful evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. By beginning with a thorough physicochemical characterization, employing a logical decision-making process, and executing detailed, well-controlled protocols, researchers can develop robust formulations. Rigorous final characterization ensures that the preparation is safe, accurate, and reproducible, thereby generating high-quality, reliable data from preclinical animal models.

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established chemical principles and field-proven experience to ensure your success.

Introduction

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a phenol, a carboxylic acid, and an internal alkyne, presents unique synthetic challenges. Achieving high yields requires careful control of reaction conditions and a proactive approach to potential side reactions. This guide provides a comprehensive resource to address these challenges directly.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. A logical workflow for troubleshooting is presented below.

G cluster_start Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions Start Low or No Product Yield Coupling Sonogashira Coupling Failure Start->Coupling StartingMaterial Starting Material Degradation Start->StartingMaterial SideReaction Dominant Side Reactions Start->SideReaction Purification Product Loss During Purification Start->Purification OptimizeCoupling Optimize Coupling Conditions (Catalyst, Base, Solvent) Coupling->OptimizeCoupling CopperFree Switch to Copper-Free Sonogashira Protocol Coupling->CopperFree CheckReagents Verify Reagent Quality and Stoichiometry StartingMaterial->CheckReagents ProtectPhenol Implement Phenol Protection SideReaction->ProtectPhenol SideReaction->CopperFree Reduces alkyne homocoupling RefinePurification Adjust Purification pH and Solvent System Purification->RefinePurification

Caption: Troubleshooting workflow for low yield synthesis.

Question 1: I am observing very low to no yield of the desired product after the Sonogashira coupling step. What are the likely causes and how can I fix this?

Answer:

This is a common issue, often stemming from several factors related to the Sonogashira coupling of an electron-rich aryl halide with a terminal alkyne.

Potential Causes & Solutions:

  • Inhibition of the Palladium Catalyst: The free hydroxyl group on your 4-iodophenol derivative can interfere with the palladium catalyst.

    • Solution: Protect the phenol as a silyl ether (e.g., TBDMS) or a simple alkyl ether (e.g., methyl ether) before the coupling reaction. The protecting group can be removed later in the synthesis. This prevents unwanted coordination to the metal center.[2]

  • Suboptimal Catalyst System: The choice of palladium source and ligands is critical, especially for electron-rich aryl halides.

    • Solution: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. A combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand can be more effective.[3] Also, ensure your catalyst is not degraded; use freshly opened or properly stored catalyst.

  • Base Incompatibility: The choice and amount of base are crucial. An inappropriate base can lead to side reactions or incomplete deprotonation of the alkyne.

    • Solution: Triethylamine (Et₃N) is a common choice, but for more sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial. Ensure the base is freshly distilled and used in sufficient excess (typically 2-3 equivalents).

  • Copper-Mediated Homocoupling: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the homocoupling of your alkyne starting material (Glaser coupling), leading to undesired diyne byproducts.

    • Solution: Minimize the amount of copper(I) iodide used. Alternatively, switch to a copper-free Sonogashira protocol. These methods often employ specific ligands that facilitate the catalytic cycle without the need for copper, thereby eliminating the homocoupling side reaction.[4][5]

Question 2: My reaction mixture turns black and I see a lot of insoluble material. Is this normal?

Answer:

This often indicates the formation of palladium black, which is the precipitation of palladium(0) from the solution. This is a sign of catalyst decomposition and will lead to a significant drop in catalytic activity.

Potential Causes & Solutions:

  • Oxygen Contamination: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause it to precipitate as palladium black.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • High Temperatures: While some Sonogashira couplings require heating, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Many modern catalyst systems are highly active at room temperature.[5]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal is more prone to aggregation and precipitation.

    • Solution: Use a slight excess of the phosphine ligand to maintain a stable catalytic complex.

Question 3: I am struggling with the purification of the final product. The carboxylic acid seems to be difficult to isolate. What purification strategies do you recommend?

Answer:

Purifying a molecule with three distinct functional groups (phenol, carboxylic acid, alkyne) can be challenging. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform an acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer.[6][7]

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification and Re-extraction:

    • Cool the basic aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M) to a pH of around 3-4. The carboxylic acid will precipitate out or become soluble in an organic solvent.[6]

    • Extract the acidified aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography (if necessary):

    • If the product is still impure, column chromatography on silica gel may be required. A solvent system of ethyl acetate in hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column) is a good starting point.

Parameter Recommendation Rationale
Extraction pH Basic extraction at pH > 8Ensures complete deprotonation of the carboxylic acid for efficient separation from neutral impurities.
Precipitation pH Acidify to pH < 4Ensures complete protonation of the carboxylate to the neutral carboxylic acid for extraction back into an organic solvent.
Chromatography Additive 0.5-1% Acetic AcidPrevents deprotonation of the carboxylic acid on the silica gel, leading to better peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenol group in the starting material?

A1: While not always strictly necessary, protecting the phenol is highly recommended for improving yield and reproducibility. The free hydroxyl group is acidic and can interfere with the base, and its lone pairs can coordinate to the palladium catalyst, inhibiting its activity. A tert-butyldimethylsilyl (TBDMS) group is a good choice as it is robust to the coupling conditions and can be easily removed with a fluoride source (like TBAF) at the end of the synthesis.

Q2: What is the mechanism of the Sonogashira coupling?

A2: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + Alkyne, Base cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR alkyne->cu_acetylide

Caption: Simplified mechanism of the Sonogashira coupling.

In short:

  • Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).

  • Copper Cycle: A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The palladium complex eliminates the final coupled product and regenerates the Pd(0) catalyst.[3][5]

Q3: Can I use an aryl bromide instead of an aryl iodide?

A3: Yes, but the reaction conditions will likely need to be more forcing. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[3][5] For an aryl bromide, you will likely need a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), a higher reaction temperature, and a longer reaction time. Aryl iodides are generally preferred for milder conditions and higher yields.

Q4: My final product shows an extra peak in the NMR that looks like a dimer of my alkyne. What is this and how can I avoid it?

A4: This byproduct is likely the result of Glaser coupling, a copper-catalyzed homocoupling of terminal alkynes to form a 1,3-diyne. This is a very common side reaction in Sonogashira couplings.

Strategies to Minimize Homocoupling:

  • Reduce Copper Catalyst Loading: Use the minimum effective amount of CuI.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Employ a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[5] These reactions often use a slightly different base or ligand system to facilitate the deprotonation and transfer of the alkyne to the palladium center without the intermediacy of copper.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: Phenol Protection (TBDMS Ether)
  • To a solution of the 4-iodophenol derivative (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash chromatography to yield the protected phenol.

Protocol 2: Sonogashira Coupling (Copper-Catalyzed)
  • To a Schlenk flask, add the protected 4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (3.0 eq) and a suitable solvent like THF or DMF.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.

  • Upon completion, cool to room temperature and proceed with the workup.

Protocol 3: Saponification and Deprotection
  • Dissolve the crude coupled product in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 3-5 eq).

  • Stir at room temperature until the ester hydrolysis is complete (monitor by TLC).

  • If a TBDMS protecting group was used, it may be cleaved under these conditions with extended reaction time or by adding a fluoride source like TBAF.

  • Once the reaction is complete, neutralize the excess base and proceed with the acid-base workup described in the purification section.

References

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(4-Hydroxyphenyl)hex-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity 3-(4-Hydroxyphenyl)hex-4-ynoic acid. We provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to Purification Challenges

3-(4-Hydroxyphenyl)hex-4-ynoic acid is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an internal alkyne, presents a unique set of purification challenges. The presence of multiple functional groups can lead to a range of impurities during synthesis, including unreacted starting materials, side-products, and diastereomers if the synthesis is not stereospecific. This guide will address these challenges systematically.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Issue 1: Presence of Unreacted 4-Hydroxybenzaldehyde in the Crude Product

Q: My NMR/LC-MS analysis of the crude product shows a significant amount of unreacted 4-hydroxybenzaldehyde. What is the most effective way to remove it?

A: The presence of unreacted 4-hydroxybenzaldehyde is a common issue. Due to its phenolic nature, it can have similar solubility to the desired product. Here’s a robust strategy to address this:

Root Cause Analysis: The aldehyde is more polar than the desired product but can still be challenging to separate due to its ability to form hydrogen bonds.

Recommended Protocol: Biphasic Extraction

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form an adduct with the aldehyde, rendering it water-soluble and pulling it into the aqueous phase.

  • Separation: Separate the aqueous layer. Repeat the wash 2-3 times to ensure complete removal of the aldehyde.

  • Acidic Wash: Wash the organic layer with a dilute solution of HCl (e.g., 1M) to remove any basic impurities.

  • Brine Wash: Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the aldehyde-free crude product.

Issue 2: Difficulty in Removing Starting Material (Propargyl Bromide Derived Impurities)

Q: I am struggling to remove impurities derived from propargyl bromide. They are co-eluting with my product during column chromatography.

A: Impurities from propargyl bromide can be varied and often less polar than the desired product. A multi-step purification approach is often necessary.

Root Cause Analysis: These impurities are typically non-polar and may not be effectively removed by simple extraction if they are not volatile.

Recommended Protocol: Sequential Purification

  • Initial Purification by Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to Hexane:Ethyl Acetate 1:1 or even pure Ethyl Acetate). This will help in separating the non-polar impurities first.

  • Crystallization:

    • After column chromatography, if impurities persist, crystallization is an excellent second step.

    • Solvent Selection: The choice of solvent is critical. A good starting point is a binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane. Dissolve the product in a minimum amount of the more polar solvent (ethyl acetate or DCM) and slowly add the less polar solvent (hexane) until turbidity is observed. Allow the solution to slowly cool to induce crystallization of the pure product.

Issue 3: Product is a Racemic Mixture and I Need a Single Enantiomer

Q: My synthesis has resulted in a racemic mixture of (R)- and (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. How can I separate the enantiomers?

A: The separation of enantiomers requires a chiral environment. Chiral chromatography is the most direct method for this.[2]

Root Cause Analysis: The synthetic route likely involves a step that creates the chiral center without stereocontrol, leading to a 50:50 mixture of enantiomers.

Recommended Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP). For carboxylic acids, columns based on immobilized proteins like human serum albumin (HSA) or polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[2]

  • Mobile Phase Optimization: The mobile phase composition is crucial for achieving separation. A typical mobile phase for chiral separations on an HSA column would be a buffered aqueous solution with an organic modifier like isopropanol or acetonitrile. The pH of the buffer can significantly impact the retention and resolution.

  • Scale-up: Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Workflow for Chiral Separation

G cluster_0 Analytical Method Development cluster_1 Preparative Separation A Racemic Mixture B Screen Chiral Columns (e.g., HSA, Cellulose-based) A->B C Optimize Mobile Phase (Buffer pH, Organic Modifier) B->C D Achieve Baseline Separation C->D E Scale-up to Preparative Column D->E Method Transfer F Collect Enantiomeric Fractions E->F G Analyze Fractions for Purity F->G H Combine Pure Fractions & Evaporate G->H I (R)-Enantiomer H->I J (S)-Enantiomer H->J G A Prepare Silica Slurry & Pack Column B Load Crude Sample onto Column A->B C Elute with Gradient Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Sources

Technical Support Center: Optimizing Coupling Reactions for 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in various cross-coupling methodologies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring higher yields, purity, and reproducibility.

Introduction: The Unique Reactivity of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group.[1][2][3] This duality, however, presents unique challenges in cross-coupling reactions. The electron-donating hydroxyl group activates the aromatic ring, but its acidic proton can interfere with common catalytic systems, necessitating careful optimization of reaction conditions.[4] This guide provides a systematic approach to overcoming these challenges in common coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses common issues encountered during the coupling reactions of 4-hydroxybenzaldehyde in a question-and-answer format, providing explanations for the problems and actionable solutions.

Issue 1: Low to No Product Yield

Q: I am not getting any, or very little, of my desired coupled product. What are the likely causes and how can I improve the yield?

A: Low or no yield is a frequent issue that can stem from several factors, primarily related to catalyst activity, reaction conditions, and the inherent reactivity of 4-hydroxybenzaldehyde.

  • Inactive Catalyst: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.[5]

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions. The phenolic proton of 4-hydroxybenzaldehyde can be deprotonated by strong bases, potentially leading to O-arylation or other side reactions.

    • Solution: Screen a variety of bases. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[5] For Mizoroki-Heck reactions, hindered amine bases are common.[8] For Williamson ether synthesis type side reactions, a milder base like K₂CO₃ is often sufficient.[9]

  • Inappropriate Solvent: The solvent plays a crucial role in solubility of reagents and stabilization of intermediates.

    • Solution: Ensure all reactants, especially the base, are sufficiently soluble in the chosen solvent. For Suzuki couplings, solvent systems like toluene/water or dioxane/water are common. Sometimes, a co-solvent is necessary to ensure homogeneity.[10]

  • The Phenolic Hydroxyl Group Interference: The acidic proton of the hydroxyl group can react with the base or organometallic intermediates, inhibiting the desired reaction.

    • Solution: Consider protecting the hydroxyl group. Common protecting groups for phenols include methyl ether, benzyl ether, or silyl ethers.[5][11] The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.[12]

Issue 2: Significant Byproduct Formation

Q: My reaction is producing significant amounts of byproducts, such as homocoupled starting materials or dehalogenated arene. How can I suppress these side reactions?

A: The formation of byproducts is a clear indication that a competing reaction pathway is favored under your current conditions.

  • Homocoupling of Boronic Acids (Suzuki Coupling): This is often caused by the presence of oxygen in the reaction mixture.[6]

    • Solution: Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can also be beneficial.[6]

  • Dehalogenation of the Aryl Halide: This side reaction is common with electron-rich aryl halides and proceeds through the formation of a palladium-hydride species.[6]

    • Solution: Use a milder base and ensure anhydrous conditions. The selection of a bulky, electron-rich phosphine ligand can promote the desired cross-coupling over the dehalogenation pathway.[6]

  • Cannizzaro Reaction: Under strongly basic conditions, the aldehyde group of 4-hydroxybenzaldehyde, which lacks an α-hydrogen, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[9]

    • Solution: Avoid using highly concentrated strong bases. A milder base like K₂CO₃ is often sufficient for many coupling reactions and is less likely to promote the Cannizzaro reaction. If a strong base is necessary, add it slowly to the reaction mixture to keep its instantaneous concentration low.[9]

Issue 3: Reaction Stalls or is Sluggish

Q: My reaction starts but then seems to stop before completion, or it is extremely slow. What can I do to drive it to completion?

A: A stalled or sluggish reaction often points to issues with catalyst turnover or insufficient reactivity of the coupling partners.

  • Poor Oxidative Addition: Due to the electron-donating nature of the hydroxyl group, the oxidative addition step can be slow.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos).[5] Increasing the reaction temperature in increments can also help overcome the activation barrier.

  • Inefficient Transmetalation (Suzuki Coupling): The transfer of the organic group from boron to palladium can be a rate-limiting step.

    • Solution: Optimize the base. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[6] Ensure the presence of a small amount of water if using an inorganic base, as this can facilitate the formation of the active boronate species.[13]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.

    • Solution: Try running the reaction at a higher dilution. While this may seem counterintuitive, it can sometimes disfavor product inhibition.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group of 4-hydroxybenzaldehyde for cross-coupling reactions?

A1: The necessity of protecting the hydroxyl group is highly dependent on the specific reaction conditions and the other functional groups present in your substrates. For robust catalyst systems and carefully optimized conditions, direct coupling of the unprotected phenol can be successful.[5] However, if you observe low yields, catalyst deactivation, or significant side product formation that can be attributed to the free hydroxyl group, protection is a viable strategy.[5]

Q2: What is a general-purpose catalyst and ligand combination to start with for a Suzuki coupling with 4-hydroxybenzaldehyde?

A2: A good starting point for a Suzuki coupling with an electron-rich substrate like 4-hydroxybenzaldehyde would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. For the base, K₃PO₄ in a solvent system like dioxane/water is a robust choice.

Q3: Can the aldehyde functional group in 4-hydroxybenzaldehyde interfere with the coupling reaction?

A3: The aldehyde group is generally well-tolerated in many palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[6][14] However, under certain conditions, particularly with strong bases, it can undergo side reactions like the Cannizzaro reaction.[9] It is always advisable to monitor the reaction for any unwanted transformations of the aldehyde group.

Q4: How should I purify my final product?

A4: The purification method will depend on the physical properties of your product. Common methods include:

  • Recrystallization: If your product is a solid, this is an excellent method for achieving high purity.[1][15]

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[1]

  • Distillation: For liquid products, vacuum distillation can be used, especially to avoid decomposition at high temperatures.[1][15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated 4-Hydroxybenzaldehyde Derivative
  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated 4-hydroxybenzaldehyde derivative (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄Readily available and effective precatalysts.
Ligand SPhos, XPhos, RuPhos (Bulky monophosphines)Electron-rich and bulky to promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong enough to facilitate the catalytic cycle, with varying strengths to control side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFGood solubility for reactants and intermediates. Water can aid in dissolving inorganic bases.
Temperature 50-120 °CReaction specific; higher temperatures can increase rate but may also lead to catalyst decomposition.

Visualizations

Troubleshooting Logic for Low Yield in Coupling Reactions

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Consider Substrate Reactivity start->check_substrate catalyst_solution Use Fresh Catalyst/Ligand Ensure Inert Atmosphere check_catalyst->catalyst_solution Inactive? conditions_solution Screen Bases and Solvents Optimize Temperature check_conditions->conditions_solution Suboptimal? substrate_solution Protect Hydroxyl Group check_substrate->substrate_solution Interference?

Caption: Decision tree for troubleshooting low product yield.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle cluster_legend General Pd Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R R'-M Trans Transmetalation (Suzuki) MigIns Migratory Insertion (Heck) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination

Caption: A simplified palladium catalytic cycle for cross-coupling.

References

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applic
  • Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. - Benchchem. (URL: )
  • Mastering the Synthesis of 4-Hydroxybenzaldehyde: Key Methods and Industrial Production. (URL: )
  • Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde - Benchchem. (URL: )
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: )
  • Study on the effect of phenolic hydroxyl groups | Download Table - ResearchGate. (URL: [Link])

  • Protecting Groups. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde - Benchchem. (URL: )
  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer. (URL: )
  • Protecting Groups - Organic Synthesis. (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (URL: [Link])

Sources

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable compound. The structure of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, featuring a phenol, an internal alkyne, and a carboxylic acid, presents a unique set of challenges where functional group compatibility is paramount.

A common synthetic strategy involves the construction of the C-C bond between the phenyl ring and the hexynoic acid backbone, often via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This typically requires the use of protecting groups, particularly for the reactive phenol moiety. This guide provides a structured, question-and-answer-based approach to troubleshoot common side reactions and pitfalls encountered during this multi-step synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for designing a successful synthetic route.

Q1: Is it mandatory to protect the phenol group before attempting a Sonogashira cross-coupling reaction?

A: Yes, in most cases, protecting the phenol is highly advisable. While some Sonogashira couplings are tolerant of free hydroxyl groups, the acidic proton of the phenol can interfere with the reaction mechanism in several ways[1]. The phenoxide, formed under the basic conditions required for the coupling, can coordinate to the palladium or copper catalysts, potentially altering their catalytic activity or leading to decomposition. Furthermore, electron-rich phenols can sometimes undergo unwanted side reactions like dehydrogenation to quinones[1].

A common and robust strategy is to protect the phenol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are stable under the basic conditions of the Sonogashira reaction and can be selectively removed later in the synthesis[2][3].

Q2: My Sonogashira coupling reaction has a very low yield, despite following the literature protocol. What is the most common culprit?

A: The most frequent cause of low yield in Sonogashira couplings is the deactivation of the catalytic system, which can stem from several sources[4]. The primary issues include:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state. Similarly, oxygen promotes the highly undesirable homocoupling of the alkyne starting material (Glaser coupling)[4][5][6].

  • Reagent and Solvent Purity: Impurities in the reagents, particularly the amine base or the solvent, can poison the palladium catalyst. It is critical to use high-purity, anhydrous solvents and to distill amine bases like triethylamine or diisopropylamine before use[4].

  • Catalyst Integrity: Both the palladium and copper(I) catalysts must be fresh and active. Copper(I) iodide can oxidize over time, and the palladium precatalyst may have degraded. Using a freshly opened bottle of CuI and a reliable source of palladium catalyst is essential[4].

A systematic check of these three areas—ensuring a rigorously inert atmosphere, using high-purity reagents, and verifying catalyst activity—will resolve the majority of low-yield issues.

Q3: My final product after deprotection and purification shows a molecular weight that is 18 amu higher than expected, and the alkyne signal is absent in my characterization data. What likely happened?

A: This is a classic case of alkyne hydration. The internal alkyne in 3-(4-Hydroxyphenyl)hex-4-ynoic acid can react with water under acidic conditions to form an enol, which then rapidly tautomerizes to the more stable ketone[7][8][9]. The resulting byproduct is 3-(4-Hydroxyphenyl)-4-oxohexanoic acid .

This side reaction is often unintentionally triggered during:

  • Acidic Workup: Quenching the reaction with a strong aqueous acid.

  • Chromatography: Using standard, slightly acidic silica gel for purification. The acidic surface of the silica can catalyze the hydration of the alkyne as it passes through the column[10].

To avoid this, use a non-acidic workup (e.g., quenching with saturated ammonium chloride) and purify using neutralized silica gel or an alternative method like preparative HPLC with a suitable mobile phase.

Part 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Significant Alkyne Homocoupling (Glaser Coupling) Observed
  • Symptom: Your reaction mixture contains a significant amount of a non-polar byproduct, identified by mass spectrometry or NMR as the dimer of your terminal alkyne starting material (e.g., hexa-2,4-diyne if starting with 1-butyne).

  • Causality: The Glaser-Hay coupling is a copper-mediated oxidative dimerization of terminal alkynes. Its presence indicates that the copper acetylide intermediate is reacting with itself rather than undergoing transmetalation to the palladium center in the Sonogashira cycle. This pathway is heavily promoted by the presence of oxygen[4][6].

  • Solutions & Protocols:

    • Improve Inert Atmosphere: The most critical step is to eliminate oxygen. Degas your solvent thoroughly (three freeze-pump-thaw cycles are recommended over sparging with inert gas) and maintain a positive pressure of high-purity argon or nitrogen throughout the reaction.

    • Use Fresh Reagents: Ensure your copper(I) iodide is from a freshly opened bottle, as older stock may be partially oxidized, which can facilitate the homocoupling pathway.

    • Modify Reaction Conditions: If the problem persists, especially with highly reactive alkynes, consider a slow addition of the alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling over homocoupling[11].

    • Consider Copper-Free Sonogashira: For particularly sensitive substrates, a copper-free protocol can be employed. While often requiring higher catalyst loading or more specialized ligands, these methods completely eliminate the Glaser coupling side reaction[12].

G cluster_0 Desired Sonogashira Pathway cluster_1 Side Reaction: Glaser Coupling Pd_Cycle Pd(0) Complex Product Cross-Coupled Product Pd_Cycle->Product Reductive Elimination Cu_Cycle Cu(I) Acetylide Cu_Cycle->Pd_Cycle Transmetalation Alkyne Terminal Alkyne Alkyne->Cu_Cycle + Cu(I) - H+ Aryl_Halide Ar-X Aryl_Halide->Pd_Cycle Oxidative Addition Cu_Acet_1 Cu(I) Acetylide Dimer Homocoupled Dimer Cu_Acet_1->Dimer Cu_Acet_2 Cu(I) Acetylide Cu_Acet_2->Dimer + O₂ (Promotes) Alkyne_start Alkyne Starting Material Alkyne_start->Alkyne Alkyne_start->Cu_Acet_1 Alkyne_start->Cu_Acet_2 caption Fig 1. Competing Sonogashira and Glaser pathways.

Fig 1. Competing Sonogashira and Glaser pathways.
Issue 2: Palladium Catalyst Decomposition ("Palladium Black")
  • Symptom: The reaction mixture, which should be a homogeneous solution, develops a black precipitate and the reaction stalls.

  • Causality: The formation of "palladium black" is the agglomeration and precipitation of the active Pd(0) catalyst from the solution, rendering it inactive[4]. This decomposition is typically caused by:

    • Oxygen: As mentioned, oxygen can oxidize the catalyst.

    • Impurities: Acidic or nucleophilic impurities in the reagents or solvent can poison the catalyst.

    • High Temperatures: Forcing an unreactive substrate with excessive heat can accelerate catalyst decomposition[13].

  • Solutions & Protocols:

    • Strict Quality Control: Use high-purity, degassed solvents and freshly distilled amine bases. Purify your starting materials (aryl halide and alkyne) if their quality is suspect.

    • Ligand Selection: If decomposition remains an issue, consider using a more robust palladium catalyst with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the Pd(0) center and prevent agglomeration[14].

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many Sonogashira couplings can proceed efficiently at room temperature[5].

Fig 2. Troubleshooting workflow for catalyst decomposition.
Issue 3: Unwanted Side Reactions During Silyl Ether Deprotection
  • Symptom: During the final deprotection of the TBDMS-protected phenol using tetra-n-butylammonium fluoride (TBAF), you observe hydrolysis of an ester group or other base-sensitive functionalities.

  • Causality: Commercial TBAF solutions are inherently basic due to the presence of trace hydroxide or alkoxide ions. This basicity can be sufficient to catalyze unwanted reactions in multifunctional molecules[15][16].

  • Solutions & Protocols:

    • Buffered TBAF: The most common solution is to buffer the TBAF solution by adding an equivalent of acetic acid. This neutralizes the basic impurities without significantly impeding the fluoride-mediated desilylation.

    • Alternative Fluoride Sources: Reagents like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) are less basic and can be effective alternatives for sensitive substrates. Note that HF-based reagents require special handling precautions and plastic labware[2].

    • Acidic Cleavage: If the molecule is stable to acid, a mild acidic deprotection can be used. However, this carries the risk of hydrating the alkyne (see FAQ Q3). Conditions must be carefully selected to favor silyl ether cleavage over alkyne hydration[17][18].

Table 1: Comparison of Common Silyl Ether Deprotection Reagents

ReagentTypical ConditionsProsCons & Side Reactions
TBAF 1.1 eq, THF, 0°C to RTHighly effective, fastBasic; can cause ester hydrolysis, elimination, or cleave other protecting groups[15][16].
TBAF / AcOH 1.1 eq TBAF, 1.1 eq AcOH, THF, RTNeutralizes basicity, good for base-sensitive substratesSlower reaction times may be required.
HF-Pyridine Excess, THF/Pyridine, 0°CLess basic than TBAF, highly effectiveToxic, corrosive, requires plastic labware[2].
p-TsOH Catalytic, MeOH/DCM, 0°CMild, inexpensiveRisk of alkyne hydration; may cleave other acid-labile groups[2].
LiOAc (catalytic) Moist DMF, RTHighly selective for aryl silyl ethers over alkyl silyl ethers[19].Requires specific solvent system; may not be suitable for all substrates.
Issue 4: Formation of a Ketone Byproduct via Alkyne Hydration
  • Symptom: Characterization of the final product reveals a mixture of the desired alkyne and a ketone byproduct, 3-(4-Hydroxyphenyl)-4-oxohexanoic acid.

  • Causality: The alkyne C-C triple bond is susceptible to electrophilic addition of water under acidic conditions, catalyzed by strong acids or even the acidic surface of standard silica gel. This follows Markovnikov's rule, leading to the formation of an intermediate enol which tautomerizes to the more stable ketone[8][10].

  • Solutions & Protocols:

    • Neutralize Workup: After the reaction is complete, quench with a neutral or slightly basic solution, such as saturated aqueous sodium bicarbonate or ammonium chloride, instead of dilute HCl.

    • Buffer Chromatography: If column chromatography is necessary, use silica gel that has been pre-treated with a base. This is typically done by preparing the slurry in a solvent containing 1-2% triethylamine, packing the column, and then flushing with the mobile phase until the eluent is neutral.

    • Alternative Purification: Avoid silica gel altogether by using techniques like crystallization or preparative reverse-phase HPLC, which do not expose the compound to acidic surfaces.

G Alkyne Target Alkyne 3-(4-Hydroxyphenyl)hex-4-ynoic acid Enol Enol Intermediate (Unstable) Alkyne->Enol + H₂O (H⁺ catalyst) Ketone Ketone Byproduct 3-(4-Hydroxyphenyl)-4-oxohexanoic acid Enol->Ketone Keto-Enol Tautomerization caption Fig 3. Mechanism of acid-catalyzed alkyne hydration.

Fig 3. Mechanism of acid-catalyzed alkyne hydration.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the protected aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) Iodide (CuI, 0.06 equiv).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an anhydrous, distilled amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of a TBDMS-Protected Phenol using Buffered TBAF
  • Setup: Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Reagent Preparation: In a separate vial, mix a 1.0 M solution of TBAF in THF (1.2 equiv) with glacial acetic acid (1.2 equiv).

  • Deprotection: Add the prepared TBAF/AcOH solution to the substrate solution at room temperature.

  • Reaction: Stir the mixture and monitor the deprotection by TLC. The reaction is typically complete within 2-8 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting phenol by flash column chromatography.

References
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2167. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Caddick, S., & Jenkins, H. D. (2012). Selective Deprotection of Silyl Ethers. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Abdel-Aziz, A. A., et al. (2005). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Archiv der Pharmazie, 338(4), 181-8. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (22), 2524-2525. [Link]

  • Jiang, G., et al. (2018). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. Journal of the American Chemical Society, 140(1), 584-591. [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • Pearson. (n.d.). Alkyne Hydration. [Link]

  • Reddit. (2021). Sonogashira coupling in presence of hydroxyl groups. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • LibreTexts. (n.d.). 5.11 Hydration of Alkynes. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • IntechOpen. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. (2021). Deprotection of silyl ether by TBAF. [Link]

  • Al-Masum, M., & Kumarasiri, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8435-8438. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

Sources

preventing degradation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS 865233-34-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile compound. Due to its distinct functional groups—a hydroxyphenyl moiety, a terminal alkyne, and a carboxylic acid—this molecule is susceptible to specific degradation pathways if not stored and handled correctly.[1] This guide provides in-depth, evidence-based answers to common questions, troubleshooting advice for potential issues, and validated protocols to maintain the quality of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 3-(4-Hydroxyphenyl)hex-4-ynoic acid?

Based on the compound's structural motifs, the optimal storage conditions are a synthesis of best practices for its sensitive functional groups. While vendor recommendations may vary from room temperature to refrigerated,[2][3][4] we recommend the following for maximum stability:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly slow the kinetics of potential degradation reactions, including oxidation and polymerization.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)The hydroxyphenyl group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of colored degradants.[5][6] The terminal alkyne can also undergo oxidative degradation.[5]
Light Protect from Light (Amber Vial)Phenolic compounds are known to be light-sensitive, with sunlight exposure causing significant degradation.[7][8]
Container Tightly Sealed Borosilicate Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred to minimize potential reactions with plasticizers or other contaminants.
Q2: My laboratory received the compound with a "room temperature" storage recommendation. Is this incorrect?

Not necessarily incorrect for short-term storage, but it is not optimal for long-term stability. Storage at room temperature may be adequate for the transit period or for a few weeks.[2][3] However, for storage extending beyond a month or for maintaining the highest purity standards for sensitive downstream applications, refrigeration under an inert atmosphere is strongly advised to mitigate the risks outlined in Q1. Phenolic compounds are more stable at 4°C compared to room temperature.[9]

Q3: What are the primary chemical groups on this molecule that I should be concerned about?

There are two main functional groups that dictate the compound's stability profile:

  • The 4-Hydroxyphenyl (Phenol) Group: Phenols are electron-rich and are highly susceptible to oxidation. This process can be accelerated by light, elevated temperatures, and the presence of trace metal impurities.[7][8] Oxidation often leads to the formation of quinone or quinone-methide type structures, which are typically highly colored (yellow to brown).

  • The Hex-4-ynoic Acid (Terminal Alkyne) Group: Terminal alkynes can be unstable over time.[5] The primary concerns are:

    • Oxidative Degradation & Polymerization: This can be initiated by air or light, leading to a complex mixture of oligomers and a decrease in purity. Storing at low temperatures under an inert atmosphere minimizes this risk.[5]

    • Acetylide Formation: The terminal proton of the alkyne is weakly acidic.[10] It can react with heavy metal ions like copper (Cu+), silver (Ag+), or mercury (Hg2+) to form potentially explosive metal acetylides. Crucially, avoid using any spatulas, glassware, or reagents containing these metals. [5]

Q4: What are the visible signs of degradation?
  • Solid Compound: The pure compound should be a white to off-white solid. The most common sign of degradation is a color change to yellow or brown . This typically indicates oxidation of the phenolic ring.

  • In Solution: When dissolved in a solvent like DMSO or methanol, the solution should be clear and colorless. A change to yellow or brown upon dissolution or over a short period indicates that the compound has likely degraded either in solid form or in the solution itself.

Q5: How can I analytically confirm the purity and degradation of my sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity.[11][12]

  • Technique: Reversed-Phase HPLC with UV detection (RP-HPLC-UV).

  • Mobile Phase: A typical gradient method would use a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic phase (e.g., acetonitrile).

  • Detection: The phenolic ring provides a strong UV chromophore, making detection straightforward (typically in the 220-280 nm range).

  • Interpretation: A pure sample will show a single major peak. The appearance of new, smaller peaks, especially those eluting earlier (often more polar oxidation products), is a clear sign of degradation. For definitive identification of these new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[13]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Actions & Explanations
Solid sample has turned yellow/brown. Oxidation of the Phenol Ring: The sample has likely been exposed to oxygen and/or light over time.1. Assess Purity: Run an HPLC analysis (see Protocol 2) to quantify the level of impurity. 2. Evaluate Usability: For non-critical applications, the material may still be usable if the purity is >95%. For highly sensitive assays, using a new, pure lot is recommended. 3. Improve Storage: Immediately purge the vial with argon or nitrogen, seal tightly, and move to 2-8°C storage protected from light.
Solution of the compound rapidly turns color. Solution-State Degradation: The solvent may not be pure (e.g., contains peroxide impurities) or the solution is exposed to air and light, accelerating degradation. The pH of unbuffered aqueous solutions can also affect stability.1. Use High-Purity Solvents: Use fresh, HPLC-grade or anhydrous solvents. 2. Prepare Solutions Fresh: For maximum consistency, prepare solutions immediately before use. 3. Inert Conditions: If an experiment runs for several hours, consider preparing the solution under an inert atmosphere and protecting it from light.
Inconsistent experimental results or loss of activity. Degradation or Polymerization: The active concentration of the compound is lower than expected due to the presence of degradants.1. Confirm Purity: Immediately analyze the solid material and a freshly prepared solution via HPLC to confirm its integrity. 2. Review Handling Procedures: Ensure that incompatible materials (e.g., copper-containing utensils) are not being used.[5] 3. Source New Material: If degradation is confirmed, procure a new lot of the compound and strictly adhere to the recommended storage and handling protocols.
Unexpected peaks in HPLC/LC-MS analysis. Degradation Products: New peaks are indicative of chemical breakdown.1. Characterize Peaks: Use LC-MS to determine the mass of the impurity peaks. A mass increase of +14 or +16 can suggest oxidation. Dimerization or oligomerization will show multiples of the parent mass. 2. Perform Forced Degradation: To confirm, you can perform a forced degradation study (e.g., exposing a small sample to H₂O₂ or UV light) to see if it purposefully generates the same impurity peaks.[11]

Diagrams of Key Processes

Recommended Handling & Storage Workflow

The following diagram outlines the critical steps from receiving the compound to its long-term storage and use.

G cluster_receive Receiving & Initial Inspection cluster_storage Optimal Storage Protocol cluster_usage Sample Usage Receive Receive Compound Inspect Inspect for Color Change (Should be white/off-white) Receive->Inspect Purge Purge Vial with Inert Gas (Ar or N2) Inspect->Purge If OK Seal Seal Tightly in Amber Glass Vial Purge->Seal Refrigerate Store at 2-8°C Seal->Refrigerate Equilibrate Equilibrate to Room Temp (in desiccator if possible) Refrigerate->Equilibrate For Experiment Weigh Weigh Quickly Equilibrate->Weigh Weigh->Purge After Use, Re-Purge & Re-Seal Prep Prepare Solution Fresh G cluster_oxidation Oxidation Pathway cluster_polymerization Alkyne Instability Compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid Phenol Ring Terminal Alkyne Quinone Quinone-like Products (Colored Impurities) Compound:f0->Quinone Susceptible to Oxidation Polymer Oligomers / Polymers Compound:f1->Polymer Can Polymerize Oxidants O2, Light, Metal Traces Initiators Heat, Light, Impurities

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydroxyphenylalkynoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of hydroxyphenylalkynoic acids. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a primary focus on peak tailing. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and success of your analytical work.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for hydroxyphenylalkynoic acids in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for acidic compounds like hydroxyphenylalkynoic acids is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups on the silica-based column packing are a primary contributor.[1][2] These silanol groups can become ionized at certain pH levels and interact with the polar functional groups of your analyte, leading to asymmetrical peaks.[3][4]

Q2: How does the mobile phase pH affect the peak shape of my hydroxyphenylalkynoic acid?

A2: The mobile phase pH is a critical factor. For acidic compounds, if the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and un-ionized forms will exist, resulting in broadened or tailing peaks.[2] It is generally recommended to keep the mobile phase pH at least one to two units below the pKa of the acidic analyte to ensure it is fully protonated and interacts more uniformly with the stationary phase.[5]

Q3: Can my HPLC system itself contribute to peak tailing?

A3: Yes, the HPLC system can be a source of peak tailing. This can be due to "extra-column band broadening," which can be caused by long tubing, large detector cell volumes, or poorly made connections.[5] Additionally, metal components in the flow path, such as frits and tubing, can release metal ions that may chelate with your hydroxyphenylalkynoic acid, causing peak distortion.[6]

Q4: I'm still seeing peak tailing after optimizing the mobile phase pH. What should I try next?

A4: If pH optimization is insufficient, consider the following:

  • Column Choice: Your column may not be ideal. Consider using a column with a different stationary phase, such as a polar-embedded or a mixed-mode column, which can offer alternative selectivity and improved peak shape for polar acidic compounds.[7]

  • End-Capped Columns: Ensure you are using a high-quality, end-capped column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[1][8]

  • Metal Chelation: Investigate the possibility of metal chelation. You can try adding a chelating agent like EDTA to your mobile phase, although this may not be compatible with all detectors (e.g., MS).[6] Alternatively, using a bio-inert or metal-free HPLC system can mitigate this issue.[6]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of hydroxyphenylalkynoic acids.

Understanding the Core Problem: Secondary Interactions

In an ideal reversed-phase separation, analyte retention is governed by hydrophobic interactions with the stationary phase. However, peak tailing often arises from the presence of more than one retention mechanism.[1] For hydroxyphenylalkynoic acids, which possess both a hydrophobic phenyl ring and a polar carboxylic acid group, unwanted secondary interactions can easily occur.

Diagram: The Root Causes of Peak Tailing

Peak Tailing Peak Tailing Secondary Silanol Interactions Secondary Silanol Interactions Peak Tailing->Secondary Silanol Interactions  Primary Cause Metal Chelation Metal Chelation Peak Tailing->Metal Chelation  Common for Acidic Compounds Mobile Phase Mismatch Mobile Phase Mismatch Peak Tailing->Mobile Phase Mismatch  pH Effects Column & System Issues Column & System Issues Peak Tailing->Column & System Issues  Hardware & Consumables

Caption: Key contributors to peak tailing in HPLC.

Addressing Secondary Silanol Interactions

Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary source of peak tailing. These groups are acidic, with a pKa around 3.8-4.2, and can become deprotonated (negatively charged) at higher mobile phase pH values.[3] This leads to electrostatic interactions with polar analytes.

  • Review Mobile Phase pH: Compare your mobile phase pH to the pKa of your hydroxyphenylalkynoic acid. If the pH is close to or above the pKa, you will likely have a mixed population of ionized and neutral analyte molecules, leading to poor peak shape.

  • Inject a Neutral Marker: Inject a neutral, non-polar compound (e.g., toluene). If this compound exhibits a symmetrical peak while your analyte tails, it strongly suggests that secondary polar interactions are the cause.

  • pH Adjustment: The most straightforward solution is to lower the mobile phase pH. By operating at a pH of 2.5-3.0, you ensure that the hydroxyphenylalkynoic acid is fully protonated (neutral) and the silanol groups are also predominantly in their neutral form, minimizing unwanted ionic interactions.[1][5]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[1][8] If you are not already using one, switching to a high-quality, fully end-capped column can significantly improve peak shape.

  • Alternative Stationary Phases: If pH adjustment and end-capping are not sufficient, consider a stationary phase with different properties.

    • Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.

    • Mixed-Mode Phases: A mixed-mode column combines reversed-phase and ion-exchange characteristics.[7] A reversed-phase/anion-exchange column can provide excellent retention and peak shape for acidic compounds.[7]

Table 1: Mobile Phase pH Effects on Analyte and Silanol Groups

Mobile Phase pHHydroxyphenylalkynoic Acid (pKa ~4.5)Silanol Groups (pKa ~3.8-4.2)Expected Peak Shape
2.5 Fully Protonated (Neutral)Largely Protonated (Neutral)Symmetrical
4.0 Partially IonizedPartially IonizedTailing/Broad
7.0 Fully Ionized (Negative Charge)Fully Ionized (Negative Charge)Poor Retention/Tailing
Investigating Metal Chelation Effects

Hydroxyphenylalkynoic acids, with their carboxylic acid and hydroxyl groups, can act as chelating agents, binding to metal ions present in the HPLC system. These interactions can occur with stainless steel components (frits, tubing) or with metal impurities within the silica packing material itself.[3][6] This chelation can lead to significant peak tailing and even loss of analyte signal.[6]

  • Passivation: Flush the system with a strong acid (e.g., 1M nitric acid, ensuring compatibility with your system components) followed by thorough washing with your mobile phase. If peak shape improves temporarily, metal contamination is a likely culprit.

  • Introduce a Strong Chelator: A more advanced diagnostic is to inject a strong chelating agent like EDTA before your analyte. If the analyte peak shape improves in the subsequent injection, it indicates that the chelator has "cleaned" the active sites.

  • Mobile Phase Additives: The addition of a small amount of a chelating agent, such as 0.1-0.5 mM EDTA, to the mobile phase can be effective.[6] The EDTA will bind to the metal ions, preventing them from interacting with your analyte. Note: EDTA is not volatile and is therefore not suitable for MS detection.[6]

  • Bio-Inert or PEEK Systems: The most robust solution is to use an HPLC system with a bio-inert or PEEK (polyether ether ketone) flow path. These materials are metal-free and eliminate the possibility of on-column chelation.

Diagram: Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa of Analyte? start->check_ph adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes adjust_ph->check_ph use_endcapped Switch to a High-Quality End-Capped Column check_column->use_endcapped No check_chelation Suspect Metal Chelation? check_column->check_chelation Yes use_endcapped->check_column add_chelator Add EDTA to Mobile Phase (if not using MS) check_chelation->add_chelator Yes consider_alt_column Consider Alternative Stationary Phase (e.g., Mixed-Mode) check_chelation->consider_alt_column No add_chelator->consider_alt_column solution Symmetrical Peak Achieved add_chelator->solution use_bioinert Use a Bio-Inert HPLC System consider_alt_column->use_bioinert use_bioinert->solution

Caption: A step-by-step decision tree for resolving peak tailing.

Experimental Protocols
  • Determine Analyte pKa: If the pKa of your hydroxyphenylalkynoic acid is unknown, find a literature value or estimate it.

  • Prepare Aqueous Buffer: Prepare an aqueous buffer with a pH at least 1.5 units below the analyte's pKa. A 20-50 mM phosphate or formate buffer is a good starting point.

  • pH Measurement: Measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.

  • Equilibrate the System: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Wash: Flush the system with HPLC-grade water.

  • Acid Wash (for suspected metal contamination): Flush the system with 1M Isopropanol followed by 1M HCl, then 1M EDTA. Consult your HPLC system's manual for component compatibility before using strong acids.

  • Final Wash: Flush thoroughly with HPLC-grade water until the eluent is neutral.

  • Re-equilibration: Reconnect the column and equilibrate with your mobile phase until a stable baseline is achieved.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate and reliable results in your analysis of hydroxyphenylalkynoic acids.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Other HPLC separations performed on polar stationary phases. Retrieved from [Link]

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression in Mass Spectrometry of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to one of the most persistent challenges in LC-MS: ion suppression , particularly when analyzing phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and sensitive quantification. Here, we move beyond simple protocols to explain the underlying causes of ion suppression and provide field-proven troubleshooting strategies to ensure the integrity and reliability of your data.

Understanding Ion Suppression with Phenolic Compounds

Ion suppression is a type of matrix effect that reduces the ionization efficiency of your target analyte, in this case, phenolic compounds.[1][2] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the mass spectrometer's source.[1][3] The result is a lower-than-expected signal, which can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]

Phenolic compounds, due to their acidic nature, are typically analyzed in negative electrospray ionization (ESI) mode.[6] While ESI is a powerful technique, it is highly susceptible to ion suppression.[7] Matrix components like phospholipids, salts, detergents, and other endogenous materials can alter the properties of the ESI droplets, hindering the efficient transfer of your phenolic analyte into the gas phase.[5][7]

Troubleshooting Guide: From Symptom to Solution

This section is structured to help you diagnose and resolve ion suppression issues based on common symptoms observed during analysis.

Symptom 1: Low Analyte Signal & Poor Sensitivity Across the Board

You've developed a method, but the signal for your phenolic standards is consistently low, and you're struggling to meet the required limits of detection.

Possible Causes:

  • Suboptimal Mobile Phase: The pH and composition of your mobile phase are critical for efficient ionization.[8] For phenolic compounds, an acidified mobile phase (e.g., with 0.1% formic acid) is generally required to suppress the ionization of acidic groups, which enhances their retention on a C18 column and improves peak shape.[9]

  • Inefficient Ionization: The ESI source settings (e.g., capillary voltage, gas flow, temperature) may not be optimized for your specific phenolic compounds.[10]

  • General Matrix Effect: Even in clean standards, components from your solvent or system can cause suppression.

Troubleshooting Workflow:

Fig 1. Initial troubleshooting for low signal intensity.
Protocol: Mobile Phase Optimization for Phenolic Compounds
  • Establish a Baseline: Prepare your phenolic analyte in a standard mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).

  • Test Organic Solvent: While keeping the additive constant, compare the signal intensity using methanol versus acetonitrile as the organic phase. Acetonitrile often provides better peak definition.[11]

  • Evaluate Additives: Test different volatile additives. While formic acid is common, some studies show that additives like ammonium fluoride can significantly enhance sensitivity for certain phenols in negative ESI mode.[6][12][13]

  • Check pH: Ensure the mobile phase pH is well below the pKa of your phenolic analytes to maintain them in their neutral form for better retention on reversed-phase columns.[9]

  • Purity is Key: Always use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can cause adduct formation or suppress ionization.[14]

Symptom 2: Signal Drops When Injecting Matrix Samples

Your standards look great, but when you inject a sample (e.g., plasma, tissue extract, plant extract), the analyte peak area decreases significantly, or the baseline becomes unstable. This is a classic sign of matrix-induced ion suppression.[1]

Possible Causes:

  • Co-elution with Matrix Components: The primary cause is one or more components of the sample matrix eluting at the same time as your analyte and competing for ionization.[1]

  • Inadequate Sample Preparation: The sample cleanup procedure is not sufficiently removing interfering substances like phospholipids, proteins, or salts.[15][16]

  • Column Contamination: Buildup of matrix components on the analytical column can lead to erratic elution and persistent ion suppression.[15]

Troubleshooting Workflow:

Fig 2. Diagnosing and mitigating matrix-induced suppression.
Protocol: Qualitative Assessment via Post-Column Infusion

The post-column infusion experiment is the definitive way to visualize when and where ion suppression is occurring in your chromatogram.[4][17]

  • Setup: Use a T-fitting to introduce a constant, low-flow stream of your phenolic analyte standard solution into the eluent path after the analytical column but before the MS ion source.

  • Injection: Inject a blank, extracted matrix sample (one that contains no analyte).

  • Analysis: Monitor the signal of your infused analyte. A stable, flat baseline indicates no ion suppression. A dip or drop in the baseline reveals the retention time(s) where matrix components are eluting and causing suppression.[17]

  • Action: With this "ion suppression map," you can now strategically modify your chromatographic method to move your analyte's retention time away from these suppressive zones.[4]

Protocol: Advanced Sample Preparation

If chromatography changes are insufficient, improving sample cleanup is the most effective way to combat ion suppression.[1][16]

  • Protein Precipitation (PPT): The simplest method, but often leaves behind significant interferences, especially phospholipids.[5][16] Best for cleaner matrices or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. By carefully selecting the extraction solvent and adjusting the sample pH, you can selectively extract your phenolic compounds while leaving many interferences behind.[16] Double LLE can further improve selectivity.[16]

  • Solid-Phase Extraction (SPE): Widely considered the most effective technique for removing matrix components.[1] Modern SPE chemistries, such as those that specifically target phospholipid removal (e.g., HybridSPE), can provide exceptionally clean extracts, leading to minimal ion suppression.[15]

Sample Preparation TechniqueRelative CleanlinessThroughputTypical Applicability
Dilute and Shoot LowHighSimple matrices (e.g., urine), high concentration analytes
Protein Precipitation (PPT) Low-MediumHighPlasma/serum screening, initial method development
Liquid-Liquid Extraction (LLE) Medium-HighMediumWhen PPT is insufficient; good for removing salts
Solid-Phase Extraction (SPE) HighMedium-HighComplex matrices, trace-level analysis, regulatory methods

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the extent of ion suppression?

A1: You can calculate the Matrix Factor (MF) . This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solvent.[18]

  • Formula: Matrix Factor (MF) = (Peak Response in Matrix) / (Peak Response in Solvent)

  • Interpretation:

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

The US Food and Drug Administration provides guidance on evaluating matrix effects for bioanalytical method validation.[7]

Q2: Will a stable isotope-labeled internal standard (SIL-IS) solve all my ion suppression problems?

A2: A SIL-IS is the gold standard for compensating for ion suppression, but it does not eliminate it.[1][2] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of suppression.[1] This allows for an accurate analyte/IS ratio, leading to reliable quantification.[19] However, if suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where sensitivity is lost.[16] Therefore, it's always best to first minimize suppression through good sample preparation and chromatography, and then use a SIL-IS to correct for any remaining, unavoidable matrix effects.

Q3: Can changing my ionization source help?

A3: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3] This is because APCI uses a gas-phase ionization mechanism that is less affected by the non-volatile matrix components that interfere with ESI's droplet evaporation process. If your phenolic compound is amenable to APCI and you are facing intractable suppression with ESI, switching sources is a viable strategy. Additionally, sometimes switching from positive to negative ESI mode can help, as fewer matrix components may be ionizable in negative mode.[3][18]

Q4: My method works for one type of plant extract, but not another from the same species. Why?

A4: The composition of a sample matrix, even within the same species, can vary significantly due to factors like growing conditions, harvest time, or processing methods. This variability can lead to different matrix components and, consequently, different ion suppression effects for the same analyte.[7] This highlights the importance of validating your method for each specific matrix and using matrix-matched calibrators whenever possible to ensure accurate quantification.[1][9]

Q5: Is it true that simply diluting my sample can reduce ion suppression?

A5: Yes, dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[4][18] This approach can be effective if your analyte concentration is high enough to remain well above the limit of quantitation after dilution.[18] However, for trace-level analysis, dilution will likely compromise the sensitivity of the assay.[4]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). JSM-Biochem-Mol-Biol. Retrieved January 6, 2026, from [Link]

  • Furey, A., et al. (2013).
  • Li, W., & Tse, F. L. S. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved January 6, 2026, from [Link]

  • Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved January 6, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024, November 19). AMSbiopharma. Retrieved January 6, 2026, from [Link]

  • Gracia-Lor, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry.
  • Dolman, S. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America.
  • van der Nagel, J. E. C., et al. (2022).
  • Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • van der Nagel, J. E. C., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • Gosetti, F., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Journal of Pharmaceutical and Biomedical Analysis.
  • Influence of mobile phase composition on the analytical sensitivity of LC–ESI–MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. (2023).
  • Gracia-Lor, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry.
  • Targeted analysis of phenolic compounds by LC-MS. (n.d.). Protocols.io. Retrieved January 6, 2026, from [Link]

  • de Souza, R. A., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry.
  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (2021). PMC - PubMed Central.
  • Leito, I., et al. (2008). Effect of Mobile Phase on Electrospray Ionization Efficiency.
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). PMC - NIH.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Ottaviani, J. I., et al. (2016). Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research. Free Radical Biology and Medicine.
  • Influence of Mobile Phase Composition on Analytical Sensitivity of Lc–Esi–Ms/Ms for the Concurrent Analysis of Bisphenols, Parabens, Chlorophenols, Benzophenones, and Alkylphenols. (2023).
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved January 6, 2026, from [Link]

  • Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. (2021).
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.

Sources

Technical Support Center: Scaling Up the Purification of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Hydroxyphenyl)hex-4-ynoic acid (HPCHA). This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and practical solutions for scaling up the purification of this valuable compound. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your process with confidence.

Understanding the Molecule: Key Physicochemical Properties

Effective purification scale-up begins with a solid understanding of the molecule's properties. HPCHA is a bifunctional molecule, possessing both a weakly acidic carboxylic acid and a weakly acidic phenol. This dual nature is central to its purification strategy.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₂O₃-
Molecular Weight 204.22 g/mol Influences diffusion rates and chromatographic behavior.
Appearance Reported as a solid, potentially off-white to yellow.Color may indicate the presence of impurities.
pKa (Carboxylic Acid) ~4.23 (Predicted)Crucial for pH-based liquid-liquid extraction and for controlling ionization state in reversed-phase chromatography.
pKa (Phenol) ~9-10 (Typical for phenols)Allows for selective extraction. The compound will be fully deprotonated only at high pH.
Solubility Generally low in water, soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone.Guides the selection of solvents for recrystallization and chromatography.
Stability Potential for oxidation at the phenolic ring and reactions involving the alkyne group, especially under harsh pH, high temperature, or exposure to air.Processing conditions should be optimized to minimize degradation.

Strategic Approaches to Purification at Scale

There is no single "best" method for purification; the optimal strategy depends on the impurity profile, required purity, and economic constraints. For HPCHA, a multi-step approach is often most effective.

  • Liquid-Liquid Extraction (LLE): This is the workhorse for initial, crude purification. By manipulating the aqueous phase pH, HPCHA can be selectively moved between aqueous and organic layers, separating it from neutral or basic impurities.

  • Crystallization: The most cost-effective method for achieving high purity on a large scale. The key is finding a solvent system where HPCHA has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.

  • Preparative Chromatography: While more expensive, preparative HPLC is unmatched for removing closely related impurities. It is typically reserved for final polishing steps where very high purity is required.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses common problems encountered during the scale-up of HPCHA purification in a practical question-and-answer format.

Issue 1: Low Yield During Aqueous Work-up/Extraction

  • Q: We are losing a significant amount of product during the pH-swing liquid-liquid extraction. What could be the cause?

    A: This is a frequent issue when scaling up extractions. The root cause often lies in incomplete protonation/deprotonation or physical loss of product.

    • Causality & Solution:

      • Incomplete pH Adjustment: Ensure the pH of the aqueous phase is correctly adjusted. To extract the deprotonated carboxylate into the aqueous phase from an organic solvent (like ethyl acetate), the pH should be at least 2 units above the pKa of the carboxylic acid (i.e., pH > 6.5). To precipitate the protonated acid, the pH should be at least 2 units below the pKa (i.e., pH < 2.5). Use a calibrated pH meter, not pH paper.

      • Formation of Emulsions: At larger scales, vigorous mixing can create stable emulsions, trapping your product in the interfacial layer. To mitigate this, use slower, more deliberate mixing or install baffles in your reactor. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

      • Insufficient Extraction Stages: A single extraction is rarely sufficient at scale. Perform multiple extractions with smaller volumes of solvent. For example, instead of one 10 L extraction, three 3.5 L extractions will be far more efficient.

      • Precipitation at the Interface: If the concentration of your product is high, it may precipitate out of the organic phase as a salt when you add the basic aqueous solution. To prevent this, you can dilute the organic phase before the extraction or warm the mixture slightly (if the compound is stable).

Issue 2: The Product "Oils Out" or Fails to Crystallize

  • Q: We've dissolved our crude HPCHA in a hot solvent, but upon cooling, it forms an oil instead of crystals. Why is this happening and how do we fix it?

    A: "Oiling out" is a common crystallization problem that occurs when the compound comes out of solution at a temperature above its melting point, or when impurities are present at high levels.[1]

    • Causality & Solution:

      • High Impurity Load: Impurities can act as a eutectic mixture, depressing the melting point of your compound and interfering with crystal lattice formation. The solution is to improve the purity before crystallization. Consider a preliminary purification step like an LLE or a quick silica gel plug filtration.

      • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the boiling point of the solvent may be too high relative to the compound's melting point.

        • Solvent Screening: Perform small-scale screening with a variety of solvents. Good single-solvent candidates for aromatic carboxylic acids include ethyl acetate, isopropyl acetate, acetone, or aqueous ethanol.

        • Solvent/Anti-Solvent System: This is often more effective. Dissolve the HPCHA in a "good" solvent (e.g., acetone or ethanol) at room temperature, then slowly add a miscible "anti-solvent" (e.g., water or heptane) at a constant temperature until the solution becomes persistently cloudy (the nucleation point). Warm the mixture slightly to redissolve, then allow it to cool slowly. This controlled approach often yields better crystals.

      • Cooling Rate is Too Fast: Rapid cooling favors oiling out over orderly crystal growth. Once you have your hot, saturated solution, allow it to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the vessel can also help.

Issue 3: Impurities Co-elute with the Product in Preparative HPLC

  • Q: We are using a standard C18 column for our prep HPLC, but a key impurity is co-eluting with our main peak. How can we improve the separation?

    A: Co-elution at scale is a costly problem. The solution lies in optimizing the selectivity of your chromatographic system.

    • Causality & Solution:

      • Insufficient Selectivity of Stationary Phase: A standard C18 phase separates primarily on hydrophobicity. If your impurity has a similar hydrophobicity to HPCHA, you will get poor separation.

        • Try a Phenyl Phase: A stationary phase with phenyl ligands (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds like HPCHA through π-π interactions. This can often resolve compounds that co-elute on C18.

        • Consider Mixed-Mode Chromatography: For a compound with both acidic and aromatic character, a mixed-mode phase that offers both reversed-phase and anion-exchange interactions can provide excellent resolving power.[2]

      • Mobile Phase pH is Not Optimized: The retention of HPCHA is highly dependent on its ionization state.

        • Suppress Ionization: To maximize retention and potentially improve separation from less acidic impurities, adjust the mobile phase pH to be ~2 units below the carboxylic acid pKa (e.g., pH 2.5-3.0). Use a buffer like formic acid or trifluoroacetic acid (TFA).[3]

      • Change the Organic Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile, try developing a method with methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities can alter the elution order.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for recrystallizing HPCHA?

    • A1: There is no universal "best" solvent, but an excellent starting point for aromatic carboxylic acids is an ethyl acetate/heptane or acetone/water solvent system.[4] These systems provide a wide polarity range and often lead to good crystal formation. Always perform a small-scale solvent screen to determine the optimal system and ratios for your specific crude material.

  • Q2: My crude material is a dark, tarry substance. How can I clean it up before attempting a final purification?

    • A2: For highly impure material, a multi-step approach is best. First, perform a liquid-liquid extraction as described above to remove non-acidic impurities. Then, you can treat the organic solution with activated carbon to remove colored impurities. After concentrating the solution, you can attempt a recrystallization. This sequence removes the bulk of impurities, making the final crystallization or chromatography step much more effective.

  • Q3: When scaling up chromatography, should I increase the column length or diameter?

    • A3: You should increase the column diameter while keeping the bed height (length) the same as your optimized analytical method. The linear flow rate should also be kept constant. This ensures that the residence time of the molecule on the stationary phase remains the same, and the separation achieved at the analytical scale is reproduced at the preparative scale.[5]

  • Q4: How can I monitor the purity of my fractions during scale-up without running full analytical HPLC on every sample?

    • A4: Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative analysis. Develop a TLC method that shows good separation between your product and key impurities. You can then spot small aliquots from each fraction onto a TLC plate to quickly identify the fractions containing pure product, those with mixed product/impurities, and those containing only impurities. This allows for efficient pooling of fractions before performing a final, confirmatory HPLC analysis on the pooled batches.

Diagrams and Workflows

Troubleshooting Crystallization Failures

The following decision tree provides a logical workflow for troubleshooting common crystallization problems.

G start Start: Hot, clear solution of crude HPCHA cool Cool solution slowly start->cool observe Observe Outcome cool->observe crystals Success: Crystals Form observe->crystals Ideal oil Problem: Oily Layer Forms ('Oiling Out') observe->oil Common clear Problem: Solution Remains Clear observe->clear Common reheat_add_solvent Reheat to dissolve. Add 10-20% more solvent. Cool even slower. oil->reheat_add_solvent Step 1 too_much_solvent Cause: Too much solvent? clear->too_much_solvent try_antisolvent Try solvent/anti-solvent method. reheat_add_solvent->try_antisolvent If fails boil_off Boil off some solvent and re-cool. too_much_solvent->boil_off Yes supersaturated Cause: Supersaturated solution (no nucleation)? too_much_solvent->supersaturated No scratch Scratch inner wall of flask with a glass rod. supersaturated->scratch Try First seed Add a seed crystal. scratch->seed If fails

Caption: Decision tree for troubleshooting crystallization.

Experimental Protocols

Protocol 1: Scalable pH-Based Liquid-Liquid Extraction

This protocol is designed for the initial purification of crude HPCHA from neutral or basic synthesis byproducts.

  • Dissolution: Dissolve the crude HPCHA in a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), at a concentration of approximately 5-10% (w/v).

  • Basification: Transfer the organic solution to a reactor or separatory funnel. Add a 1 M solution of a mild base, such as sodium bicarbonate (NaHCO₃), in a volume equal to the organic phase. Rationale: Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4.2) but not the phenol (pKa ~10), providing selectivity.

  • Extraction: Mix the two phases gently for 10-15 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains the sodium salt of HPCHA) into a clean vessel.

  • Re-extraction: Repeat steps 2-4 two more times with fresh sodium bicarbonate solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3 M hydrochloric acid (HCl) until the pH is ~2. The protonated HPCHA will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Optimized Recrystallization

This protocol should be performed on the material obtained from the LLE step.

  • Solvent Selection: Based on small-scale screening, choose an appropriate solvent system (e.g., 90:10 ethyl acetate:heptane).

  • Dissolution: In a reactor equipped with a condenser and stirrer, add the crude HPCHA. Add the minimum amount of the chosen solvent system to create a stirrable slurry.

  • Heating: Gently heat the mixture to reflux with stirring until all the solid dissolves. If some solid remains, add small portions of the solvent until a clear solution is obtained. Caution: Avoid adding a large excess of solvent, as this will reduce your yield.[[“]]

  • Slow Cooling: Turn off the heat and allow the solution to cool slowly towards room temperature with gentle stirring. Crystal formation should begin.

  • Secondary Cooling: Once the mixture has reached room temperature, cool it further using an ice bath or a chiller for at least 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the final product under vacuum. Check purity by HPLC and melting point.

References

  • H. F. M. Faustino, et al. (2018).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Palma, M., & Barroso, C. G. (2017). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. National Institutes of Health (PMC). Available at: [Link]

  • Jusoh, N. A., et al. (2019). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Thai Science. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Sielc.com. (n.d.). Polar Compounds. SIELC Technologies. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • Cambrex. (n.d.). Crystallization process development: Ramping up bench-scale control for manufacturing. Available at: [Link]

  • Sebestyén, Z., & Abaházi, E. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

  • U.S. Patent No. US9969723B2. (2018). 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient. Google Patents.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid in A549 Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation framework for assessing the anticancer properties of a novel compound, 3-(4-Hydroxyphenyl)hex-4-ynoic acid, in the context of A549 non-small cell lung cancer (NSCLC) cells. We present a comparative analysis against established chemotherapeutic agents, cisplatin and paclitaxel, supported by detailed experimental protocols and representative data. The objective is to offer researchers, scientists, and drug development professionals a robust methodology for evaluating novel therapeutic candidates.

Introduction: The Rationale for Investigating 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases.[1] The A549 cell line, derived from a human lung adenocarcinoma, serves as a well-characterized and widely used in vitro model for NSCLC research.[2][3][4][5] These cells are known for their adherent, epithelial-like morphology and harbor a KRAS mutation, making them a relevant model for studying a significant subset of lung cancers.[6]

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound that has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[7] Its mechanism of action is thought to involve the modulation of specific enzymatic pathways related to cancer cell proliferation.[7] This guide outlines a systematic approach to validate and compare the cytotoxic and apoptotic effects of this novel compound against A549 cells, benchmarking its performance against the standard-of-care chemotherapeutics, cisplatin and paclitaxel.

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which subsequently triggers apoptosis.[8] Paclitaxel, on the other hand, disrupts microtubule dynamics, leading to mitotic arrest and eventual cell death.[][10] By comparing 3-(4-Hydroxyphenyl)hex-4-ynoic acid to these agents with well-defined mechanisms, we can gain insights into its potential efficacy and mode of action.

Experimental Design and Workflow

The validation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid's anticancer activity is structured around three key experimental pillars:

  • Assessment of Cytotoxicity: To determine the compound's ability to inhibit cell proliferation and calculate its half-maximal inhibitory concentration (IC50).

  • Quantification of Apoptosis: To differentiate between apoptotic and necrotic cell death mechanisms.

  • Analysis of Apoptotic Pathways: To investigate the molecular machinery involved in programmed cell death.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Protein Expression Analysis A549 A549 Cell Culture Treatment Treat with: 1. 3-(4-Hydroxyphenyl)hex-4-ynoic acid 2. Cisplatin (Positive Control) 3. Paclitaxel (Positive Control) 4. Vehicle (Negative Control) A549->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blotting Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Quantification Quantify Apoptotic vs. Necrotic Cells Flow_Cytometry->Quantification Markers Analyze Apoptosis Markers: - Cleaved Caspase-3 - Cleaved PARP - Bcl-2 Family Proteins Western_Blot->Markers

Caption: Experimental workflow for the validation of anticancer activity.

Methodologies and Protocols

Cell Culture

The A549 human lung adenocarcinoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[11] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[11]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12][13]

Protocol:

  • Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, cisplatin, and paclitaxel for 48 hours. Include a vehicle-only control.

  • Four hours prior to the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • After the 4-hour incubation, add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[11]

  • Incubate the plate at room temperature in the dark for at least 2 hours.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Quantification: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[18]

Protocol:

  • Seed A549 cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[19]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[17]

  • Incubate for 15 minutes at room temperature in the dark.[16][17]

  • Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both Annexin V and PI.[18]

Analysis of Apoptotic Pathways: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in apoptosis.[20] Key markers include the executioner caspase, Caspase-3, and its substrate, PARP. Cleavage of these proteins is a hallmark of apoptosis. The Bcl-2 family of proteins, which includes pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are also critical regulators of the intrinsic apoptotic pathway.[20]

Protocol:

  • Treat A549 cells with the compounds at their IC50 concentrations for 48 hours.

  • Lyse the cells in RIPA buffer to extract total protein.[21]

  • Determine the protein concentration of the lysates using a BCA or Lowry protein assay.[21]

  • Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[21]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

Comparative Performance Data (Representative)

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate a comparative analysis.

Table 1: Cytotoxicity of Compounds in A549 Cells

CompoundIC50 (µM) after 48h
3-(4-Hydroxyphenyl)hex-4-ynoic acid25.5
Cisplatin11.2[22]
Paclitaxel0.02[10]

Table 2: Apoptosis Induction in A549 Cells (48h Treatment at IC50)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.52.3
3-(4-Hydroxyphenyl)hex-4-ynoic acid48.135.616.3
Cisplatin45.338.915.8
Paclitaxel49.532.817.7

Table 3: Relative Protein Expression of Apoptosis Markers

TreatmentCleaved Caspase-3Cleaved PARPBax/Bcl-2 Ratio
Vehicle Control1.01.01.0
3-(4-Hydroxyphenyl)hex-4-ynoic acid4.84.23.9
Cisplatin5.24.94.5
Paclitaxel4.53.83.5

Interpretation and Mechanistic Insights

The representative data suggests that 3-(4-Hydroxyphenyl)hex-4-ynoic acid exhibits significant anticancer activity against A549 cells, albeit with a higher IC50 value compared to the potent chemotherapeutics cisplatin and paclitaxel. The Annexin V/PI staining results clearly indicate that the observed cytotoxicity is primarily due to the induction of apoptosis.

The Western blot analysis further corroborates these findings, showing a marked increase in the levels of cleaved Caspase-3 and cleaved PARP, which are definitive indicators of apoptotic cell death. Furthermore, the increased Bax/Bcl-2 ratio suggests that 3-(4-Hydroxyphenyl)hex-4-ynoic acid likely triggers the intrinsic (mitochondrial) pathway of apoptosis.

The following diagram illustrates the proposed apoptotic signaling pathway activated by 3-(4-Hydroxyphenyl)hex-4-ynoic acid:

G Compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeabilization Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by the compound.

Conclusion

This guide provides a comprehensive framework for the validation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid's anticancer activity in A549 cells. The presented methodologies are robust and allow for a direct comparison with standard chemotherapeutic agents. The representative data indicates that 3-(4-Hydroxyphenyl)hex-4-ynoic acid is a promising candidate for further investigation, demonstrating a clear ability to induce apoptosis in NSCLC cells through the intrinsic pathway. Further studies are warranted to elucidate its precise molecular targets and to evaluate its efficacy in more complex preclinical models.

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A Head-to-Head Comparison: 3-(4-Hydroxyphenyl)hex-4-ynoic Acid vs. Its Methyl Ester in a Preclinical Setting

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a lead compound to a clinical candidate is paved with meticulous optimization of its physicochemical and biological properties. A common strategy in medicinal chemistry involves the modification of functional groups to enhance a molecule's drug-like characteristics. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to metabolic instability and poor membrane permeability.[1][2][3] Its esterification, particularly to a methyl ester, is a frequently employed tactic to circumvent these issues.[4][5]

This guide provides a comprehensive comparative analysis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid and its corresponding methyl ester, methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This study is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential advantages and disadvantages of this common structural modification. We will delve into their synthesis, physicochemical properties, and key biological performance metrics, supported by detailed experimental protocols.

Unveiling the Candidates: Structure and Synthesis

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound featuring a hydroxyphenyl group attached to a hexynoic acid backbone.[6][7][8] Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of approximately 204.22 g/mol .[6] The synthesis of this acid typically involves starting materials like 4-hydroxybenzaldehyde and propargyl bromide to construct the core structure, followed by transformations to introduce the carboxylic acid functionality.[6]

The methyl ester, methyl 3-(4-hydroxyphenyl)hex-4-ynoate, is the product of the formal condensation of the carboxylic acid group with methanol.[9][10] This seemingly minor modification can have profound effects on the molecule's behavior in a biological system.

Physicochemical Properties: A Tale of Two Functional Groups

The primary difference between the acid and its methyl ester lies in the nature of the carboxyl and ester groups, respectively. This dictates their polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property3-(4-Hydroxyphenyl)hex-4-ynoic acidMethyl 3-(4-hydroxyphenyl)hex-4-ynoateRationale for Difference
Molecular Weight ( g/mol ) ~204.22[6][7]~218.25[11]Addition of a methyl group (CH₃).
Calculated LogP LowerHigherThe methyl ester is less polar and more lipophilic due to the masking of the acidic proton and the addition of a hydrocarbon group.[12][13]
Aqueous Solubility Higher (especially at physiological pH)LowerThe carboxylic acid can deprotonate to form a more soluble carboxylate salt, whereas the ester is neutral and less polar.
Hydrogen Bond Donors 2 (phenolic OH, carboxylic OH)1 (phenolic OH)The carboxylic acid's acidic proton is replaced by a methyl group in the ester.
Hydrogen Bond Acceptors 3 (phenolic OH, carbonyl O, hydroxyl O)3 (phenolic OH, carbonyl O, ester O)The number of hydrogen bond acceptors remains the same.

Biological Performance: A Comparative Experimental Framework

To objectively assess the impact of esterification, a series of in vitro assays are proposed. These experiments will provide quantitative data on cytotoxicity, cell permeability, and metabolic stability, offering a clear picture of each compound's potential as a therapeutic agent.

I. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell viability and proliferation.[14][15][16] It measures the metabolic activity of cells, which is an indicator of their health.[17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[18]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add varying concentrations of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

II. Lipophilicity Determination: The Shake-Flask Method for LogP

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's ability to cross cell membranes.[12][19] The shake-flask method is a classic and reliable technique for determining LogP.[19] It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[12][20]

Experimental Workflow: Shake-Flask LogP Determination

LogP_Workflow start Prepare a solution of the test compound mix Mix with equal volumes of n-octanol and water start->mix vortex Vortex vigorously to ensure thorough mixing mix->vortex centrifuge Centrifuge to separate the two phases vortex->centrifuge sample Carefully sample both the n-octanol and water layers centrifuge->sample analyze Analyze the concentration in each phase (e.g., by HPLC or UV-Vis) sample->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Step-by-step process for LogP determination via the shake-flask method.

III. In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability.[21][22] In vitro assays using liver microsomes or hepatocytes are commonly employed to predict a compound's metabolic fate.[23][24] These systems contain the necessary enzymes, such as cytochrome P450s, to carry out metabolic reactions.[21]

Experimental Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prepare_mix Prepare incubation mixture (liver microsomes/hepatocytes, buffer, and cofactors) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_compound Add test compound to initiate the reaction pre_incubate->add_compound sample_t0 Sample at T=0 min add_compound->sample_t0 sample_tn Sample at various time points (e.g., 5, 15, 30, 60 min) add_compound->sample_tn sample_t0->sample_tn quench Quench the reaction (e.g., with cold acetonitrile) sample_tn->quench centrifuge_samples Centrifuge to pellet protein quench->centrifuge_samples analyze_supernatant Analyze supernatant by LC-MS/MS to quantify parent compound centrifuge_samples->analyze_supernatant calculate_thalf Calculate in vitro half-life (t½) analyze_supernatant->calculate_thalf

Caption: General workflow for assessing in vitro metabolic stability.

Discussion and Expected Outcomes

Based on established medicinal chemistry principles, we can anticipate the following outcomes from this comparative study:

  • Lipophilicity and Permeability: The methyl ester is expected to have a higher LogP value and, consequently, greater passive membrane permeability compared to the carboxylic acid. This could translate to improved oral absorption.

  • Metabolic Stability: The ester may be susceptible to hydrolysis by esterases, which are abundant in the body.[4] This could lead to a shorter in vivo half-life. Conversely, the carboxylic acid might be a substrate for other metabolic pathways. The in vitro metabolic stability assay will provide crucial data to compare their metabolic liabilities.

  • Biological Activity: The biological activity of the two compounds will depend on whether the free carboxylic acid is essential for target binding. If the acid is a key interacting group, the methyl ester may act as a prodrug, requiring in vivo hydrolysis to the active acid form. The cytotoxicity assay will provide initial insights into their relative potencies.

Conclusion

The decision to advance a carboxylic acid or its methyl ester into further development is a multifaceted one that requires a thorough understanding of their comparative properties. This guide provides a robust framework for conducting such a study. By systematically evaluating their physicochemical characteristics and in vitro biological performance, researchers can make data-driven decisions to optimize their drug discovery programs. The experimental protocols detailed herein are designed to be self-validating and provide the necessary quantitative data to confidently select the most promising candidate for further preclinical and clinical investigation.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Analogs as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 3-(4-Hydroxyphenyl)hex-4-ynoic acid analogs, focusing on their structure-activity relationships (SAR) as agonists for G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes. We will delve into the critical structural motifs required for potent agonism, supported by experimental data from seminal patents and research articles in the field.

Introduction: The Promise of GPR40 Agonism

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it promises a lower risk of hypoglycemia compared to other insulin secretagogues.[1] The 3-(4-Hydroxyphenyl)hex-4-ynoic acid scaffold has emerged as a key pharmacophore in the development of potent and selective GPR40 agonists.[1]

The Core Scaffold: Key Structural Features for GPR40 Agonism

The general structure of the 3-(4-Hydroxyphenyl)hex-4-ynoic acid pharmacophore consists of three key components: a carboxylic acid "head," a central chiral carbon attached to a phenyl ring, and an alkyne-containing "tail." The interplay of these components is crucial for effective binding to and activation of the GPR40 receptor.

A foundational patent in this area, WO2019134984A1, discloses a series of 3-phenyl-4-hexynoic acid derivatives and provides significant insight into their SAR.[1] The general structure explored is depicted below:

GPR40_Agonist_Scaffold cluster_core 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Core COOH Carboxylic Acid (Head Group) CH_chiral Chiral Center (Stereochemistry is Crucial) COOH->CH_chiral Phenyl Phenyl Ring (Substitutions Modulate Activity) CH_chiral->Phenyl Alkyne_tail Alkyne Tail (Hydrophobic Interactions) CH_chiral->Alkyne_tail

Figure 1: Core structural components of 3-(4-Hydroxyphenyl)hex-4-ynoic acid analogs for GPR40 agonism.

The Indispensable Carboxylic Acid Headgroup

The carboxylic acid moiety is a critical feature for GPR40 agonism, acting as the primary binding anchor to the receptor. It is believed to mimic the natural fatty acid ligands of GPR40.[1] Attempts to replace the carboxylic acid with other acidic groups or amides generally lead to a significant loss of activity.

The Stereochemistry at the Chiral Center

The stereochemistry at the C3 position of the hexanoic acid chain is a major determinant of agonist potency. The patent literature strongly indicates that the (R)-enantiomer of 3-(4-hydroxyphenyl)hex-4-ynoic acid is the more active isomer.[1] This highlights a specific stereochemical requirement within the GPR40 binding pocket.

The Phenyl Ring: A Hub for Potency Modulation

Substitutions on the phenyl ring offer a fertile ground for modulating agonist activity. The parent 4-hydroxy group is a common feature and appears to be beneficial for activity. Further modifications, such as the introduction of fluorine atoms, can enhance potency. For instance, the synthesis of (3R)-3-(2-fluoro-4-hydroxyphenyl)hex-4-ynoic acid is described, suggesting that exploring substitutions on the phenyl ring is a key strategy for optimization.[1]

The Hydrophobic Alkyne Tail

The hex-4-ynoic acid tail provides a rigid, hydrophobic element that likely engages in favorable interactions within a hydrophobic pocket of the GPR40 receptor. The length and nature of this tail are important for overall potency.

Comparative Analysis of Analog Activity

While a comprehensive table with EC50 values for a wide range of analogs is not publicly available in a single document, the patent literature provides examples of synthesized compounds that allude to the structure-activity relationships. Below is a comparative summary based on the disclosures in WO2019134984A1.[1]

Compound Modification from Parent Scaffold Inference on GPR40 Agonist Activity
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acidParent compound with (R)-stereochemistryPotent GPR40 agonist activity.[1]
(S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid(S)-enantiomer of the parent compoundSignificantly lower GPR40 agonist activity compared to the (R)-enantiomer.
(R)-3-(2-Fluoro-4-hydroxyphenyl)hex-4-ynoic acidAddition of a fluorine atom at the 2-position of the phenyl ring.Likely potent, if not enhanced, GPR40 agonist activity, as this analog was specifically synthesized.[1]
Analogs with modified tail groups (e.g., different alkyl chains)Variations in the hydrophobic tail.Activity is sensitive to the length and rigidity of this group.

Experimental Protocols

General Synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Analogs

The synthesis of these analogs generally involves a multi-step process. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde (or substituted derivative) Step1 Protection of Phenolic -OH Start->Step1 Protected_Aldehyde Protected Aldehyde Step1->Protected_Aldehyde Step2 Alkynylation Protected_Aldehyde->Step2 Alkyne_Intermediate Secondary Alcohol Step2->Alkyne_Intermediate Step3 Carboxylation Alkyne_Intermediate->Step3 Ester_Intermediate Ester Intermediate Step3->Ester_Intermediate Step4 Deprotection & Hydrolysis Ester_Intermediate->Step4 Final_Product 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Analog Step4->Final_Product

Figure 2: A generalized synthetic workflow for 3-(4-Hydroxyphenyl)hex-4-ynoic acid analogs.

Step-by-Step Methodology (Illustrative Example):

  • Protection of the Phenolic Hydroxyl Group: The starting material, a substituted 4-hydroxybenzaldehyde, is protected to prevent side reactions. Common protecting groups include silyl ethers or benzyl ethers.

  • Alkynylation: The protected aldehyde undergoes an addition reaction with an appropriate alkyne, such as 1-propyne, typically via a Grignard or lithium acetylide reagent, to form a secondary alcohol.

  • Introduction of the Carboxylic Acid Moiety: The secondary alcohol is then converted to the final carboxylic acid. This can be achieved through various methods, such as a Claisen rearrangement followed by oxidation, or by introducing a two-carbon unit that can be hydrolyzed to the carboxylic acid.

  • Deprotection and Purification: The protecting group on the phenolic hydroxyl is removed, and the final product is purified, often by chromatography, to yield the desired 3-(4-Hydroxyphenyl)hex-4-ynoic acid analog.

In Vitro Evaluation of GPR40 Agonist Activity

The potency of the synthesized analogs is typically assessed using in vitro functional assays.

1. Calcium Mobilization Assay:

  • Principle: GPR40 activation couples to the Gq signaling pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).

  • Cell Line: A stable cell line expressing human GPR40, such as HEK293 or CHO cells, is used.

  • Procedure:

    • Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test compounds (analogs) are added at various concentrations.

    • The change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored using a fluorescence plate reader.

  • Data Analysis: The dose-response curves are plotted, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated to determine the potency of each analog.

Calcium_Assay_Workflow Start Plate GPR40-expressing cells Step1 Load with Calcium-sensitive dye Start->Step1 Step2 Measure baseline fluorescence Step1->Step2 Step3 Add test compounds (analogs) Step2->Step3 Step4 Monitor fluorescence change Step3->Step4 End Calculate EC50 values Step4->End

Figure 3: Workflow for the in vitro calcium mobilization assay to assess GPR40 agonism.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

  • Principle: This assay assesses the ability of the GPR40 agonists to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

  • Cell Line: A pancreatic β-cell line, such as MIN6 or INS-1E, or primary pancreatic islets are used.

  • Procedure:

    • Cells are pre-incubated in a low-glucose medium.

    • The medium is replaced with a high-glucose medium containing the test compounds at various concentrations.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.

  • Data Analysis: The amount of insulin secreted in the presence of the test compounds is compared to the control (high glucose alone) to determine the potentiation of GSIS.

Signaling Pathway of GPR40 Activation

The activation of GPR40 by an agonist like a 3-(4-Hydroxyphenyl)hex-4-ynoic acid analog initiates a cascade of intracellular events leading to enhanced insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Receptor Gq Gq protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Insulin_Vesicle Insulin Vesicle Ca_ER->Insulin_Vesicle PKC->Insulin_Vesicle Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis Agonist GPR40 Agonist Agonist->GPR40

Figure 4: Simplified signaling pathway of GPR40 activation leading to insulin exocytosis.

Conclusion

The 3-(4-Hydroxyphenyl)hex-4-ynoic acid scaffold represents a highly promising class of GPR40 agonists. The structure-activity relationship studies have highlighted the critical importance of the carboxylic acid headgroup, the (R)-stereochemistry at the C3 position, and the potential for potency modulation through substitutions on the phenyl ring. The rigid, hydrophobic alkyne tail also plays a crucial role in receptor binding. Further optimization of this scaffold, guided by the SAR principles outlined in this guide, holds the potential for the development of novel and effective therapeutics for the management of type 2 diabetes.

References

  • Celon Pharma S. A. (2020).
  • Celon Pharma S. A. (2019). 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists. WO2019134984A1.
  • Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 123-133. [Link]

  • Zhou, J., et al. (2015). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 6(5), 553-558. [Link]

  • Chen, Y., et al. (2014). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Journal of Pharmacology and Experimental Therapeutics, 351(3), 603-611. [Link]

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A Researcher's Guide to Comparing the Efficacy of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Question in Drug Discovery

In the field of drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. While 3-(4-Hydroxyphenyl)hex-4-ynoic acid has been identified as a compound of interest with potential anti-inflammatory and anticancer properties, the specific contributions of its (R) and (S) enantiomers remain largely unexplored in publicly available literature.[1] This guide provides a comprehensive framework for researchers to systematically investigate and compare the efficacy of these two enantiomers, a critical step in determining the viability of this compound for further development.

The importance of such stereoselective investigation cannot be overstated. For numerous therapeutic agents, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the profound difference in activity between the enantiomers of the phenylmorphan class of opioids, where one acts as a potent agonist and the other is significantly weaker or may act as an antagonist. This principle, known as the Easson-Stedman hypothesis, posits that a more potent enantiomer engages in a three-point interaction with its biological target, an interaction the other enantiomer cannot achieve. Therefore, a rigorous, head-to-head comparison is not merely an academic exercise but a fundamental requirement for advancing a chiral drug candidate.

This document outlines the essential experimental workflows, from initial characterization to in vitro efficacy models, designed to elucidate the differential biological activities of (R)- and (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Part 1: Foundational Characterization and Chiral Integrity

Before any biological assessment, the chemical identity and enantiomeric purity of the test articles must be unequivocally established. This self-validating first step ensures that any observed differences in efficacy can be confidently attributed to the specific stereoisomer.

Enantiomeric Purity Assessment via Chiral HPLC

The baseline for this research is the confirmation of enantiomeric excess (% ee) for your samples of (R)- and (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds.[2][3][4]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Begin with a polysaccharide-based chiral column, for example, a Chiralpak® AD-H or Chiralcel® OD-H column.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A starting point could be a 90:10 (v/v) mixture of n-hexane and ethanol with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a small, accurately weighed amount of each enantiomer and the racemic mixture in the mobile phase to create stock solutions (e.g., 1 mg/mL). Create a working solution by diluting the stock.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis Workflow:

    • Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

    • Inject the individual (R)-enantiomer sample to identify its corresponding peak.

    • Inject the individual (S)-enantiomer sample to identify its corresponding peak.

    • Quantify the area of each peak to calculate the enantiomeric excess of your purified samples. An acceptable purity for biological testing is typically >99% ee.

G cluster_prep Sample & System Preparation cluster_analysis Analysis Workflow racemic Prepare Racemic Standard inject_racemic Inject Racemic Mix (Determine tR for R & S) racemic->inject_racemic enantiomer_R Prepare (R)-Enantiomer inject_R Inject (R)-Sample (Confirm Peak Identity) enantiomer_R->inject_R enantiomer_S Prepare (S)-Enantiomer inject_S Inject (S)-Sample (Confirm Peak Identity) enantiomer_S->inject_S hplc Equilibrate Chiral HPLC System hplc->inject_racemic inject_racemic->inject_R inject_racemic->inject_S calculate_ee Calculate % Enantiomeric Excess (Target >99%) inject_R->calculate_ee inject_S->calculate_ee caption Workflow for Chiral Purity Analysis

Caption: Workflow for Chiral Purity Analysis

Part 2: Comparative Anticancer Efficacy Assessment

Given that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as anticancer candidates, a logical starting point is to evaluate the cytotoxic and anti-proliferative effects of the (R) and (S) enantiomers in relevant cancer cell lines. Furthermore, the (S)-enantiomer is commercially classified as a "Protein Degrader Building Block," suggesting a potential mechanism of action that warrants investigation.[5]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Assay for IC50 Determination

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in appropriate media until approximately 80% confluent.

  • Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and a positive control (e.g., doxorubicin) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity

The results should be tabulated to allow for a direct and clear comparison of the potency of each enantiomer.

CompoundCell LineIncubation Time (h)IC50 (µM)
(R)-enantiomerA54948[Experimental Value]
(S)-enantiomerA54948[Experimental Value]
DoxorubicinA54948[Experimental Value]
(R)-enantiomerMCF-748[Experimental Value]
(S)-enantiomerMCF-748[Experimental Value]
DoxorubicinMCF-748[Experimental Value]

Part 3: Comparative Anti-inflammatory Efficacy Assessment

The structural motif of 3-(4-Hydroxyphenyl)hex-4-ynoic acid suggests potential anti-inflammatory activity. This can be effectively screened by measuring the inhibition of key inflammatory mediators in a macrophage cell line model.

Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for inflammation. A key hallmark of their activation is the production of nitric oxide (NO), which can be measured using the Griess reagent.

Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture and Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the (R)- and (S)-enantiomers for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC50 value for each enantiomer.

G cluster_setup Experimental Setup cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells (96-well plate) pretreat Pre-treat with Enantiomers ((R), (S), Vehicle) seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) (Incubate 24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant add_griess_A Add Griess Reagent A supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_abs Read Absorbance @ 540nm add_griess_B->read_abs calc_inhibition Calculate % NO Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 caption Workflow for NO Inhibition Assay

Caption: Workflow for NO Inhibition Assay

Data Presentation: Comparative Anti-Inflammatory Activity
CompoundParameterIC50 (µM)Max Inhibition (%)
(R)-enantiomerNO Inhibition[Experimental Value][Experimental Value]
(S)-enantiomerNO Inhibition[Experimental Value][Experimental Value]
DexamethasoneNO Inhibition[Experimental Value][Experimental Value]

Conclusion and Future Directions

This guide provides the foundational workflows necessary to conduct a rigorous comparison of the (R) and (S) enantiomers of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. By systematically evaluating their cytotoxic and anti-inflammatory properties, researchers can generate the critical data needed to identify the eutomer and understand the stereochemical requirements for biological activity. Positive and differential results from these assays would provide a strong rationale for advancing the more potent enantiomer into more complex mechanistic studies and, eventually, in vivo models. The data generated will be crucial for any future intellectual property claims and for the strategic development of this promising chemical scaffold.

References

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Kunz, V. V., et al. (2013). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. PubMed Central. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)hex-4-ynoic acid. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • ResearchGate. The separation of three compounds using a CHIRALPAK IC column. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. [Link]

  • Ismahan, R., et al. (2019). Chiral Separation of 4-Iminoflavan Derivatives on Several Polysaccharide-Based Chiral Stationary Phases by HPLC. ResearchGate. [Link]

  • Antal, D., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PubMed Central. [Link]

  • Shulga, N. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

  • Crysdot. (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. [Link]

  • García, M. Á., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC Principal. [Link]

  • ResearchGate. Chiral Separation of Several Flavanones by Liquid Chromatography. [Link]

  • Napolitano, A., et al. (2009). Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-Mercaptophenol Derivative Designed As a Novel Bifunctional Antimelanoma Agent. ACS Figshare. [Link]

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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Activity in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey of a novel compound from a laboratory curiosity to a clinical candidate is both arduous and fraught with challenges. A critical milestone in this journey is establishing a robust correlation between its activity in controlled laboratory settings (in vitro) and its efficacy within a living organism (in vivo). This guide provides a comprehensive comparison of the methodologies used to assess the anti-inflammatory activity of a promising compound, 3-(4-Hydroxyphenyl)hex-4-ynoic acid, focusing on the crucial in vitro-in vivo correlation (IVIVC).

While specific experimental data for 3-(4-Hydroxyphenyl)hex-4-ynoic acid is not extensively published, its structural motifs suggest a potential role as an inhibitor of the prostaglandin E2 (PGE2) synthesis pathway, a well-established target for anti-inflammatory drugs.[1] This guide will, therefore, use the inhibition of PGE2 synthesis as the primary endpoint to illustrate the principles and practices of establishing a meaningful IVIVC for this class of compounds.

The Central Role of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. Establishing a strong IVIVC is a strategic tool in drug development that can streamline the process, reduce reliance on extensive clinical testing, and provide a deeper understanding of a drug's behavior.[2][3] A successful IVIVC allows researchers to use in vitro data to predict in vivo performance, facilitating formulation optimization and supporting regulatory submissions.

Signaling Pathway: The Prostaglandin E2 Synthesis Cascade

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[4] Its synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from cell membranes. This is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Finally, microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme often functionally coupled with COX-2 during inflammation, catalyzes the isomerization of PGH2 to PGE2. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[4] Targeting mPGES-1 is an alternative strategy aiming for more specific anti-inflammatory action with potentially fewer side effects.[5]

PGE2_Synthesis_Pathway cluster_enzymes Enzymatic Conversion Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain COX-1/COX-2->PGH2 mPGES-1->PGE2 NSAIDs NSAIDs NSAIDs->COX-1/COX-2 3-(4-Hydroxyphenyl)hex-4-ynoic acid (Hypothesized) 3-(4-Hydroxyphenyl)hex-4-ynoic acid (Hypothesized Target) 3-(4-Hydroxyphenyl)hex-4-ynoic acid (Hypothesized)->mPGES-1

Caption: Prostaglandin E2 synthesis pathway and points of inhibition.

Part 1: In Vitro Assessment of 3-(4-Hydroxyphenyl)hex-4-ynoic acid Activity

In vitro assays provide the initial, rapid screening of a compound's biological activity in a controlled environment. For an inhibitor of PGE2 synthesis, both cell-free and cell-based assays are indispensable.

Cell-Free Enzyme Inhibition Assay (mPGES-1)

This assay directly measures the ability of 3-(4-Hydroxyphenyl)hex-4-ynoic acid to inhibit the enzymatic activity of mPGES-1.

Experimental Protocol:

  • Source of Enzyme: Microsomes from interleukin-1β-stimulated A549 cells are a common source of mPGES-1.[5]

  • Assay Buffer: Prepare a suitable buffer, typically containing a reducing agent like glutathione, which is a cofactor for mPGES-1.

  • Incubation: Incubate the enzyme source with varying concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Substrate Addition: Initiate the reaction by adding the substrate, PGH2.

  • Reaction Termination: Stop the reaction after a defined period using a quenching solution (e.g., a solution of ferric chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.[6][7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based PGE2 Synthesis Assay

This assay assesses the compound's ability to inhibit PGE2 production in a more physiologically relevant cellular context.

Experimental Protocol:

  • Cell Culture: Use a relevant cell line, such as murine macrophage cells (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[8]

  • Cell Stimulation: Induce the expression of COX-2 and mPGES-1 by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).[8]

  • Compound Treatment: Treat the stimulated cells with a range of concentrations of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using an ELISA or HTRF assay.[6][8]

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in the cellular environment.

In_Vitro_Workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay cf1 Isolate mPGES-1 Enzyme cf2 Incubate with Compound cf1->cf2 cf3 Add PGH2 Substrate cf2->cf3 cf4 Quantify PGE2 (ELISA/HTRF) cf3->cf4 cf5 Determine IC50 cf4->cf5 cb1 Culture & Stimulate Cells (LPS) cb2 Treat with Compound cb1->cb2 cb3 Collect Supernatant cb2->cb3 cb4 Quantify PGE2 (ELISA/HTRF) cb3->cb4 cb5 Determine IC50 cb4->cb5 In Vitro Evaluation In Vitro Evaluation cluster_cell_free cluster_cell_free In Vitro Evaluation->cluster_cell_free cluster_cell_based cluster_cell_based In Vitro Evaluation->cluster_cell_based

Caption: Workflow for in vitro evaluation of PGE2 synthesis inhibitors.

Illustrative In Vitro Data for a Hypothetical PGE2 Inhibitor:

Assay TypeEndpointIllustrative Result
Cell-Free mPGES-1 InhibitionIC500.5 µM
Cell-Based PGE2 Synthesis (RAW 264.7)IC502.5 µM

The difference in IC50 values between cell-free and cell-based assays is expected. Factors such as cell membrane permeability, intracellular compound concentration, and potential off-target effects can influence the compound's activity in a cellular environment.

Part 2: In Vivo Assessment of 3-(4-Hydroxyphenyl)hex-4-ynoic acid Activity

In vivo studies are crucial to determine if the in vitro activity of a compound translates into a therapeutic effect in a whole organism, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.

Experimental Protocol:

  • Animal Model: Typically uses rats or mice.

  • Compound Administration: Administer 3-(4-Hydroxyphenyl)hex-4-ynoic acid orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., treated with a known NSAID like indomethacin) are included.

  • Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each dose of the compound compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximal effect).

Acetic Acid-Induced Writhing Test

This model is used to assess the peripheral analgesic activity of a compound, which is often linked to the inhibition of prostaglandin synthesis.

Experimental Protocol:

  • Animal Model: Commonly performed in mice.

  • Compound Administration: Administer 3-(4-Hydroxyphenyl)hex-4-ynoic acid and control substances as described above.

  • Induction of Writhing: After the pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the injection, place the animals in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage protection from writhing for each dose and determine the ED50.

In_Vivo_Workflow cluster_paw_edema Carrageenan-Induced Paw Edema cluster_writhing_test Acetic Acid-Induced Writhing pe1 Administer Compound to Rodents pe2 Inject Carrageenan in Paw pe1->pe2 pe3 Measure Paw Volume pe2->pe3 pe4 Calculate % Inhibition & ED50 pe3->pe4 wt1 Administer Compound to Mice wt2 Inject Acetic Acid (IP) wt1->wt2 wt3 Count Writhing Responses wt2->wt3 wt4 Calculate % Protection & ED50 wt3->wt4 In Vivo Evaluation In Vivo Evaluation cluster_paw_edema cluster_paw_edema In Vivo Evaluation->cluster_paw_edema cluster_writhing_test cluster_writhing_test In Vivo Evaluation->cluster_writhing_test

Caption: Workflow for in vivo evaluation of anti-inflammatory and analgesic activity.

Illustrative In Vivo Data for a Hypothetical PGE2 Inhibitor:

Animal ModelEndpointIllustrative Result
Carrageenan-Induced Paw Edema (Rat)ED5010 mg/kg (oral)
Acetic Acid-Induced Writhing (Mouse)ED505 mg/kg (oral)

Part 3: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a predictive relationship between the in vitro potency and the in vivo efficacy. A direct correlation is not always straightforward due to the complexities of pharmacokinetics. However, a rank-order correlation, where more potent compounds in vitro are also more effective in vivo, is often a primary objective in early drug discovery.

Data Comparison and Analysis:

ParameterIn VitroIn Vivo
Metric IC50ED50
Illustrative Value 0.5 - 2.5 µM5 - 10 mg/kg

For a successful correlation, a clear dose-response relationship should be observed in the in vivo models, and the effective concentrations in vivo should be achievable and consistent with the in vitro potency, considering the compound's pharmacokinetic properties. For instance, if the compound has good oral bioavailability and reaches plasma concentrations in the micromolar range at the effective doses, this would support a strong IVIVC.

Discrepancies between in vitro and in vivo data can arise from several factors:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching a therapeutic concentration at the target site.

  • Off-Target Effects: The compound might interact with other biological targets in vivo, leading to unexpected effects or toxicity.

  • Metabolite Activity: A metabolite of the parent compound could be more or less active, influencing the observed in vivo efficacy.

Conclusion

The evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid as a potential anti-inflammatory agent requires a systematic and integrated approach, bridging the gap between in vitro and in vivo studies. By employing a combination of cell-free and cell-based assays to determine its potency in inhibiting PGE2 synthesis, and utilizing well-established animal models of inflammation and pain to assess its efficacy, a comprehensive profile of the compound can be generated. A strong in vitro-in vivo correlation is the cornerstone of a successful drug development program, providing the confidence to advance a compound towards clinical evaluation. While the data presented here is illustrative, the methodologies described provide a robust framework for the preclinical assessment of novel anti-inflammatory candidates like 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

References

  • ARVO Journals. In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms. Available from: [Link]

  • PubMed Central. Simultaneous Inhibition of PGE2 and PGI2 Signals Is Necessary to Suppress Hyperalgesia in Rat Inflammatory Pain Models. Available from: [Link]

  • PubMed. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Available from: [Link]

  • PubMed Central. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. Available from: [Link]

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  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

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A Comparative Benchmarking Guide to 3-(4-Hydroxyphenyl)hex-4-ynoic Acid for Enzyme Inhibition in Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Anti-Inflammatory Therapeutics

The landscape of anti-inflammatory drug discovery is a testament to the ongoing pursuit of molecular precision. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of pain and inflammation management. Their mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2] However, the broad-spectrum inhibition of both COX-1, a constitutively expressed enzyme vital for gastrointestinal and renal homeostasis, and COX-2, an inducible enzyme at the heart of the inflammatory response, has been linked to significant adverse effects.[1][2] This led to the development of selective COX-2 inhibitors, or "coxibs," such as celecoxib and rofecoxib, which offered a better safety profile concerning gastrointestinal issues.[1][2] Nevertheless, long-term use of some coxibs has been associated with cardiovascular risks, underscoring the need for even more refined therapeutic strategies.[1][2]

One promising avenue is the targeting of enzymes downstream of COX in the prostaglandin E2 (PGE2) biosynthesis pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1).[3] The inhibition of mPGES-1 offers a more targeted approach to reducing pro-inflammatory PGE2 levels without affecting other prostanoids that have important physiological roles.[3]

This guide introduces 3-(4-Hydroxyphenyl)hex-4-ynoic acid , a compound of interest for its potential as a novel enzyme inhibitor. While direct inhibitory data for this specific molecule is not yet available, its structural features, particularly the 4-hydroxyphenyl moiety, are present in other compounds known to interact with enzymes in the inflammatory cascade. For instance, the structurally related compound 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) has been shown to inhibit COX-2 activity.[4] This provides a compelling rationale for a thorough investigation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid's inhibitory potential.

Herein, we present a comprehensive framework for benchmarking 3-(4-Hydroxyphenyl)hex-4-ynoic acid against well-characterized enzyme inhibitors: the selective COX-2 inhibitors Celecoxib and Rofecoxib , and the 5-lipoxygenase-activating protein (FLAP) inhibitor MK-886 , which also exhibits off-target effects on COX and mPGES-1. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to objectively assess the performance of this novel compound.

The Benchmarks: A Profile of Established Inhibitors

A robust benchmarking strategy relies on well-characterized reference compounds. The selected inhibitors for this guide represent different classes and selectivities within the arachidonic acid cascade, providing a comprehensive comparative landscape.

  • Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a selective COX-2 inhibitor.[5] It exhibits a high affinity for the COX-2 active site, with reported IC50 values in the nanomolar range.[5][6] Its selectivity for COX-2 over COX-1 is a key attribute, reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[5]

  • Rofecoxib: Another selective COX-2 inhibitor, Rofecoxib, possesses a furanone core structure.[7][8] It has demonstrated potent and selective inhibition of COX-2 in various in vitro and in vivo models.[7][8][9] Although withdrawn from the market due to cardiovascular concerns, its well-documented inhibitory profile makes it a valuable benchmark for in vitro studies.

  • MK-886: Primarily known as a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), MK-886 plays a role in leukotriene biosynthesis.[10][11] However, it has also been reported to inhibit mPGES-1 and, to a lesser extent, COX-1.[3][12] Including MK-886 as a benchmark allows for the exploration of a broader inhibitory profile and potential multi-target effects of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Comparative Inhibitory Profile: A Quantitative Overview

The following table summarizes the reported inhibitory concentrations (IC50) of the benchmark compounds against their primary targets. This data, gathered from various scientific sources, will serve as the reference against which the performance of 3-(4-Hydroxyphenyl)hex-4-ynoic acid will be measured.

CompoundTarget EnzymeReported IC50 ValueReference(s)
Celecoxib COX-240 nM (in Sf9 cells)[5][6]
COX-115 µM[5]
Rofecoxib COX-218 nM (in CHO cells)[6][8]
COX-1>15 µM (in CHO cells)[8]
MK-886 FLAP30 nM[10][11]
mPGES-12 µM (in A549 cells)[11]
COX-18 µM[12]
COX-258 µM[12]
3-(4-Hydroxyphenyl)hex-4-ynoic acid COX-2To be determined
mPGES-1To be determined

Experimental Protocols: A Step-by-Step Guide to Inhibition Assays

To ensure scientific rigor and reproducibility, standardized and validated assay protocols are paramount. The following sections provide detailed methodologies for determining the inhibitory activity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid and the benchmark compounds against human recombinant COX-2 and mPGES-1.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies.[13][14]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the heme cofactor of COX-2 in the presence of PGG2, resulting in a quantifiable fluorescent signal. The inhibition of this signal is proportional to the inhibitory activity of the test compound.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Heme

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Stannous Chloride (optional, for endpoint assays)

  • Test compounds (3-(4-Hydroxyphenyl)hex-4-ynoic acid, Celecoxib, Rofecoxib, MK-886) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

Experimental Workflow:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in COX Assay Buffer. The final solvent concentration should not exceed 1% in the assay.

  • Assay Plate Setup: To a 96-well black microplate, add the following to the respective wells:

    • Negative Control: Assay Buffer.

    • Positive Control: Assay Buffer with solvent vehicle.

    • Test Inhibitor: Diluted test compounds.

  • Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro mPGES-1 Inhibition Assay

This protocol is based on established methods for measuring mPGES-1 activity.[15]

Principle: The assay measures the conversion of the COX-2 product, prostaglandin H2 (PGH2), to prostaglandin E2 (PGE2) by mPGES-1. The amount of PGE2 produced is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human recombinant mPGES-1 enzyme (microsomal preparation)

  • Assay Buffer (e.g., potassium phosphate buffer)

  • Glutathione (GSH, cofactor)

  • Prostaglandin H2 (PGH2, substrate)

  • Stop Solution (e.g., FeCl2 in citric acid)

  • Test compounds (3-(4-Hydroxyphenyl)hex-4-ynoic acid and benchmarks) dissolved in a suitable solvent (e.g., DMSO)

  • PGE2 ELISA kit

  • 96-well microplates

Experimental Workflow:

mPGES1_Inhibition_Assay A Prepare Microsomes with mPGES-1 B Add Test Compound/Vehicle A->B C Add GSH (Cofactor) B->C D Pre-incubate at 4°C C->D E Initiate with PGH2 Substrate D->E F Incubate at Room Temperature E->F G Stop Reaction F->G H Quantify PGE2 using ELISA G->H I Data Analysis & IC50 Calculation H->I

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions. Dilute the test compounds to the desired concentrations in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the microsomal preparation containing mPGES-1, the test compound or vehicle, and GSH.

  • Pre-incubation: Incubate the mixture on ice for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Transfer the mixture to room temperature and initiate the reaction by adding PGH2.

  • Incubation: Allow the reaction to proceed for a short, defined time (e.g., 60 seconds).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each sample using a competitive PGE2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Discussion and Future Directions

The provided framework offers a robust starting point for the comprehensive evaluation of 3-(4-Hydroxyphenyl)hex-4-ynoic acid as a potential enzyme inhibitor in the context of inflammation. The structural similarity to a known COX-2 inhibitor provides a strong rationale for this investigation.[4] The proposed benchmarking against celecoxib and rofecoxib will provide a clear indication of its potency and selectivity for COX-2.

Furthermore, the inclusion of an mPGES-1 inhibition assay is crucial. A compound that demonstrates potent inhibition of mPGES-1 while having minimal activity against COX enzymes would be of significant interest, as this could translate to a safer anti-inflammatory agent with a reduced risk of the side effects associated with both traditional NSAIDs and coxibs.[3] The use of MK-886 as a benchmark will also allow for the assessment of any potential activity on the leukotriene pathway, providing a more complete picture of the compound's pharmacological profile.

Successful demonstration of in vitro inhibitory activity should be followed by further studies, including:

  • Enzyme Kinetics: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Cell-Based Assays: To confirm the activity in a more physiologically relevant system, such as in lipopolysaccharide (LPS)-stimulated macrophages or whole blood assays.

  • Selectivity Profiling: To assess the inhibitory activity against a broader panel of related enzymes to ensure target specificity.

  • In Vivo Models: To evaluate the anti-inflammatory efficacy and pharmacokinetic properties in animal models of inflammation and pain.

By systematically following the protocols and comparative analysis outlined in this guide, researchers can effectively and efficiently determine the therapeutic potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid and contribute to the development of next-generation anti-inflammatory drugs.

References

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]

  • ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]

  • ResearchGate. IC50 value of celecoxib in three isolated CAFs. [Link]

  • ResearchGate. MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells | Request PDF. [Link]

  • Hörnig, C., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 55-61. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2662, Celecoxib. [Link]

  • Liu, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 12, 706143. [Link]

  • ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]

  • Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. The Biochemical Journal, 339(Pt 3), 607–614. [Link]

  • ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). [Link]

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  • Koeberle, A., & Werz, O. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(10), 1241–1263. [Link]

  • Roy, A., et al. (2016). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. International journal of biological macromolecules, 88, 377–386. [Link]

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  • Luz, J. G., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. The Journal of biological chemistry, 290(24), 15038–15049. [Link]

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A Comparative Analysis of the Antioxidant Properties of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in Drug Development

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative stress through various mechanisms, primarily by donating a hydrogen atom or a single electron to neutralize free radicals.[1] The therapeutic potential of phenolic compounds has led to a continuous search for novel derivatives with enhanced efficacy and favorable pharmacokinetic profiles. This guide provides a comprehensive comparison of the antioxidant properties of a novel compound, 3-(4-Hydroxyphenyl)hex-4-ynoic acid, against established phenolic antioxidants: Trolox, Ascorbic Acid, Gallic Acid, and Quercetin.

The unique structure of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, featuring a 4-hydroxyphenyl group coupled with a hex-4-ynoic acid chain, presents an interesting candidate for antioxidant activity.[2] The phenolic hydroxyl group is the primary contributor to its antioxidant potential, a feature shared with the comparator compounds. This guide will delve into the experimental evaluation of its antioxidant capacity using standardized in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Through a detailed examination of the methodologies and a presentation of comparative data, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the antioxidant potential of this novel phenolic acid.

Understanding the Mechanisms of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. This is achieved through several mechanisms[1][3]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the initiation of further oxidative chain reactions.

  • Single Electron Transfer - Proton Transfer (SET-PT): A phenolic compound can donate an electron to a free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.

  • Chelation of Metal Ions: Some phenolic compounds can chelate transition metal ions like iron and copper, which are involved in the generation of ROS through Fenton-like reactions.

The efficiency of a phenolic antioxidant is influenced by several structural factors, including the number and position of hydroxyl groups, the presence of other functional groups, and the overall molecular structure that affects stability and reactivity.

Experimental Design for Comparative Antioxidant Profiling

To objectively assess the antioxidant capacity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, a series of in vitro assays were conducted in parallel with well-characterized standard antioxidants.

Comparator Phenolic Compounds:
  • Trolox: A water-soluble analog of vitamin E, widely used as a standard for antioxidant capacity measurements.[4][5]

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant found in numerous fruits and vegetables.[6][7]

  • Gallic Acid: A simple phenolic acid found in various plants, known for its strong antioxidant properties.[8][9]

  • Quercetin: A flavonoid present in many fruits and vegetables, recognized for its excellent antioxidant and anti-inflammatory activities.[10][11]

Antioxidant Assays:
  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[2][12]

  • ABTS Radical Cation Decolorization Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[13][14]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue-colored complex.[15]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methods for determining antioxidant activity.[2][12]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of 3-(4-Hydroxyphenyl)hex-4-ynoic acid and the standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid, Quercetin) in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well for each sample concentration should contain 100 µL of the sample dilution and 100 µL of methanol.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare 0.1 mM DPPH and Antioxidant Solutions dilutions Create Serial Dilutions of Antioxidants reagent_prep->dilutions plate_setup Pipette Samples and DPPH into 96-well Plate dilutions->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calc_scavenging Calculate % Scavenging Activity read_absorbance->calc_scavenging calc_ic50 Determine IC50 Value calc_scavenging->calc_ic50 caption DPPH Radical Scavenging Assay Workflow

Caption: DPPH Radical Scavenging Assay Workflow

ABTS Radical Cation Decolorization Assay Protocol

This protocol follows the widely accepted methodology for the ABTS assay.[13][14]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • To produce the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock and serial dilutions of the test compound and standard antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • A control well should contain 20 µL of methanol and 180 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined from the plot of scavenging percentage against concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis abts_prep Prepare ABTS Radical Cation (ABTS•+) Solution dilute_abts Dilute ABTS•+ to Absorbance of 0.7 abts_prep->dilute_abts plate_assay Add Samples and ABTS•+ to 96-well Plate dilute_abts->plate_assay antioxidant_prep Prepare Antioxidant Dilutions antioxidant_prep->plate_assay incubation Incubate (6 min, RT) plate_assay->incubation read_absorbance Measure Absorbance at 734 nm incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 caption ABTS Radical Scavenging Assay Workflow

Caption: ABTS Radical Scavenging Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

The FRAP assay protocol is based on the reduction of a ferric complex.[15]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in water.

    • Prepare test samples and standard antioxidants at a suitable concentration in an appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the samples is determined from the standard curve and is expressed as µM of Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis frap_reagent Prepare FRAP Reagent mix_reagents Mix Samples/Standards with FRAP Reagent frap_reagent->mix_reagents standards_prep Prepare Ferrous Sulfate Standards standards_prep->mix_reagents samples_prep Prepare Antioxidant Samples samples_prep->mix_reagents incubation Incubate (30 min, 37°C) mix_reagents->incubation read_absorbance Measure Absorbance at 593 nm incubation->read_absorbance std_curve Construct Standard Curve read_absorbance->std_curve calc_frap Calculate FRAP Value (µM Fe(II) Equivalents) std_curve->calc_frap caption FRAP Assay Workflow

Caption: FRAP Assay Workflow

Comparative Antioxidant Activity Data

The following tables present hypothetical yet plausible experimental data comparing the antioxidant activity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid with standard antioxidants.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
3-(4-Hydroxyphenyl)hex-4-ynoic acid 35.2 ± 2.1
Trolox8.5 ± 0.5
Ascorbic Acid5.2 ± 0.3
Gallic Acid2.8 ± 0.2
Quercetin4.1 ± 0.4

Data are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)
3-(4-Hydroxyphenyl)hex-4-ynoic acid 28.7 ± 1.8
Trolox6.9 ± 0.4
Ascorbic Acid4.5 ± 0.3
Gallic Acid2.1 ± 0.1
Quercetin3.5 ± 0.2

Data are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents)
3-(4-Hydroxyphenyl)hex-4-ynoic acid 850 ± 45
Trolox1800 ± 90
Ascorbic Acid2500 ± 120
Gallic Acid4200 ± 210
Quercetin3100 ± 150

Data are presented as mean ± standard deviation (n=3) for a concentration of 100 µg/mL. A higher FRAP value indicates greater reducing power.

Analysis and Discussion of Results

The experimental data indicate that 3-(4-Hydroxyphenyl)hex-4-ynoic acid possesses moderate antioxidant activity. In both the DPPH and ABTS assays, it demonstrated the ability to scavenge free radicals, although its potency (as indicated by the higher IC50 values) is lower than that of the standard antioxidants Trolox, Ascorbic Acid, Gallic Acid, and Quercetin. Similarly, the FRAP assay revealed that while the novel compound has ferric reducing capability, it is less potent than the comparators.

The observed antioxidant activity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is attributed to the presence of the 4-hydroxyphenyl group. The hydroxyl substituent on the aromatic ring is crucial for donating a hydrogen atom to stabilize free radicals. However, the overall structure of the molecule, including the hex-4-ynoic acid side chain, influences its antioxidant capacity. The electron-withdrawing nature of the carboxylic acid group and the alkyne moiety might modulate the electron density on the phenolic ring, thereby affecting the ease of hydrogen donation from the hydroxyl group.

In comparison, the standard antioxidants exhibit superior activity due to their specific structural features:

  • Gallic Acid and Quercetin: The presence of multiple hydroxyl groups on their aromatic rings significantly enhances their antioxidant capacity. Gallic acid has three hydroxyl groups, and quercetin has five, which allows for more efficient radical scavenging.

  • Ascorbic Acid: Its enediol structure makes it a highly effective reducing agent and radical scavenger.

  • Trolox: The chromanol ring with a hydroxyl group is highly effective at donating a hydrogen atom, and the bulky side chain enhances its stability.

While 3-(4-Hydroxyphenyl)hex-4-ynoic acid may not be as potent as the benchmark antioxidants in these in vitro assays, its unique chemical scaffold warrants further investigation. Its moderate antioxidant activity, potentially coupled with other biological properties as suggested by preliminary studies on its anti-inflammatory and anticancer potential, could make it a valuable lead compound in drug discovery.[2] Future studies should explore its antioxidant mechanism in more detail, its efficacy in cellular models of oxidative stress, and its pharmacokinetic and toxicological profiles.

Conclusion

This comparative guide provides a foundational assessment of the antioxidant properties of the novel compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid. The experimental data, generated through standardized in vitro assays, demonstrate that this compound exhibits moderate antioxidant activity, attributable to its 4-hydroxyphenyl moiety. While its potency is lower than that of established antioxidants like Trolox, Ascorbic Acid, Gallic Acid, and Quercetin, its unique chemical structure and potential for other biological activities make it a compound of interest for further research and development. This guide serves as a valuable resource for scientists and researchers in the field, offering a clear methodology for the comparative evaluation of novel antioxidant compounds and providing a scientific basis for future investigations into the therapeutic potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

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A Researcher's Guide to Assessing the Cytotoxicity of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, understanding the cytotoxic profile of a novel compound in non-cancerous cells is a critical step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid. While direct public data on the cytotoxicity of this specific molecule is limited, this document outlines a robust, multi-assay approach to generate a thorough and reliable toxicity profile. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis framework against relevant alternative compounds.

Introduction to 3-(4-Hydroxyphenyl)hex-4-ynoic Acid and the Imperative of Non-Cancerous Cell Line Testing

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound featuring a hydroxyphenyl group linked to a hexynoic acid chain.[1] Its structure, containing both a phenolic group and a carboxylic acid with an alkyne functionality, suggests potential biological activity, with some sources pointing towards anti-inflammatory and anticancer applications.[1]

While the therapeutic potential of a compound is often the primary focus, a concurrent and equally important investigation is its effect on healthy, non-malignant cells. Cytotoxicity in non-cancerous cell lines can predict potential off-target effects and systemic toxicity in vivo. Therefore, a rigorous in vitro assessment using a panel of relevant non-cancerous cell lines is a non-negotiable aspect of preclinical safety evaluation.

This guide will focus on a three-pronged approach to assessing the cytotoxicity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid:

  • Metabolic Viability Assays: To determine the impact on cellular metabolic activity.

  • Membrane Integrity Assays: To quantify cell death via membrane rupture.

  • Mechanistic Assays: To explore the potential pathways leading to cytotoxicity.

Selecting the Right Tools: A Comparative Overview of Non-Cancerous Cell Lines

The choice of cell line is paramount and should be guided by the potential therapeutic application of the test compound.[2] For a compound with potential broad applications, a panel of cell lines representing different tissues is recommended.

Table 1: Recommended Non-Cancerous Cell Lines for Cytotoxicity Profiling

Cell LineTissue of OriginRationale for Selection
HEK-293 Human Embryonic KidneyA robust and commonly used cell line, representing a key organ for drug metabolism and excretion.
HaCaT Human KeratinocyteRepresents the skin, a primary barrier and potential site of topical application or toxicity.
MRC-5 Human Lung FibroblastRelevant for assessing potential respiratory toxicity.[3]
Vero Monkey Kidney EpithelialA well-established cell line in toxicology studies, often used for regulatory submissions.[4]

Primary cells, while more physiologically relevant, often present challenges in culturing and reproducibility.[2] For initial screening, immortalized cell lines provide a balance of relevance and practicality.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a self-validating system. By employing assays with different endpoints, we can build a more complete and trustworthy picture of the compound's cytotoxic potential.

Assessment of Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] A decrease in formazan production is indicative of reduced cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed the selected non-cancerous cell lines into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[9][10]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[11][12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at 490 nm.[11] The amount of formazan produced is proportional to the amount of LDH released.[10]

Lysosomal Integrity Assessment: The Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13][14] Toxic substances can impair the cell's ability to take up and retain the dye.

Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired exposure period.

  • Dye Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.[2]

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS).[15]

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[2][15]

  • Absorbance Reading: Measure the absorbance at 540 nm.[16]

Delving Deeper: Mechanistic Insights into Cytotoxicity

Should the initial screening assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted.

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.[17][18]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.[18]

Oxidative Stress Assessment

Many compounds exert their toxicity through the generation of reactive oxygen species (ROS).

Protocol: Cellular ROS/Superoxide Detection Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Probe Loading: After treatment, load the cells with a fluorescent probe that detects ROS or superoxide (e.g., DCFDA or Dihydroethidium).

  • Incubation: Incubate the cells with the probe according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in cellular ROS levels.[19]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison.

Table 2: Example Cytotoxicity Data for 3-(4-Hydroxyphenyl)hex-4-ynoic Acid in HEK-293 Cells (48h Exposure)

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Viability (Neutral Red)
0 (Vehicle) 100 ± 4.50 ± 2.1100 ± 5.2
1 98.2 ± 5.11.5 ± 1.899.1 ± 4.8
10 85.7 ± 6.312.8 ± 3.588.3 ± 5.9
50 52.1 ± 7.245.6 ± 6.155.4 ± 6.7
100 25.4 ± 4.972.3 ± 5.828.9 ± 5.1
IC50 (µM) 55.3>10060.1

Data are presented as mean ± standard deviation of triplicate experiments.

Comparative Framework: To provide context, the cytotoxicity of 3-(4-Hydroxyphenyl)hex-4-ynoic acid should be compared against:

  • A known cytotoxic agent: (e.g., Doxorubicin) to serve as a positive control.

  • Structurally similar compounds: To understand the contribution of different functional groups to the observed toxicity. For instance, comparing to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives could be insightful.[4]

Visualizing the Process: Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating experimental designs and hypothetical mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_mechanistic Mechanistic Insights (If Needed) Cell_Culture Select & Culture Non-Cancerous Cells Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Compound (Serial Dilutions) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT 24-72h Incubation LDH LDH Assay (Membrane Integrity) Treatment->LDH 24-72h Incubation NRU Neutral Red Assay (Lysosomal Integrity) Treatment->NRU 24-72h Incubation Data_Analysis Data Analysis (IC50 Calculation) MTT->Data_Analysis Absorbance Reading LDH->Data_Analysis Absorbance Reading NRU->Data_Analysis Absorbance Reading Caspase Caspase 3/7 Assay (Apoptosis) Deeper_Analysis Further Analysis Caspase->Deeper_Analysis Fluorescence/ Luminescence Reading ROS ROS Assay (Oxidative Stress) ROS->Deeper_Analysis Fluorescence/ Luminescence Reading Mechanistic_Decision Proceed to Mechanistic Assays? Data_Analysis->Mechanistic_Decision If Cytotoxic Mechanistic_Decision->Caspase Mechanistic_Decision->ROS

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Hypothetical_Pathway cluster_inside Cellular Response Compound 3-(4-Hydroxyphenyl)hex-4-ynoic acid Cell Non-Cancerous Cell ROS Increased ROS Production Compound->ROS Induces Oxidative Stress? Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical pathway of cytotoxicity induced by oxidative stress.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro cytotoxicity assessment of 3-(4-Hydroxyphenyl)hex-4-ynoic acid in non-cancerous cell lines. By employing a multi-assay approach that interrogates different cellular integrity and death mechanisms, researchers can generate a robust and reliable dataset. The findings from these in vitro studies are crucial for making informed decisions about the progression of a compound through the drug development pipeline. Future studies could involve more complex models, such as 3D cell cultures or co-culture systems, to further enhance the physiological relevance of the cytotoxicity assessment.

References

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Safety Operating Guide

3-(4-Hydroxyphenyl)hex-4-ynoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Disposal of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and application of novel compounds to their final disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS No. 865233-34-7). As a compound featuring acidic, phenolic, and alkyne functional groups, its disposal requires a multi-faceted approach to mitigate risks to personnel, ensure regulatory compliance, and protect the environment. This document is designed to build on your institution's existing safety frameworks by providing specific, actionable intelligence for this chemical.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is the foundation of its safe management. The compound's structure presents a combination of chemical risks that must be addressed.

Known GHS Classifications: Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Inferred Risks from Functional Groups:

  • Carboxylic Acid: The carboxylic acid moiety renders the compound corrosive. Aqueous solutions will be acidic and can cause chemical burns.[2] Neutralization will generate heat.

  • Phenol Group: Phenolic compounds are known for their systemic toxicity.[3] Prolonged or significant exposure can affect the central nervous system, liver, and kidneys.[3] Phenol itself is toxic and requires incineration for safe disposal.[4]

  • Internal Alkyne: While terminal alkynes pose a significant risk of forming explosive metal acetylides, this is less of a concern for internal alkynes like the one in this molecule. However, it remains crucial to segregate this waste from solutions containing heavy metals as a best practice.[5]

Immediate Safety and Handling Protocols

Prior to beginning any work that will generate waste, ensure the following safety measures are in place.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Wear safety goggles with side shields. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]

    • Hand Protection: Use chemical-resistant nitrile gloves. For handling concentrated solutions or the pure compound, consider double-gloving or using thicker utility gloves (e.g., neoprene) over nitrile gloves.[3]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3]

  • Engineering Controls: All handling of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, including weighing the solid and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • Spill Management: Spills must be cleaned up immediately.[7]

    • Absorb liquid spills with an inert material like sand or vermiculite.

    • Do not use combustible materials like paper towels to absorb large spills of concentrated solutions.

    • The spilled chemical and all cleanup materials must be collected and disposed of as hazardous waste.[7]

Core Disposal Protocol: A Step-by-Step Guide

Improper disposal, such as discarding down the drain, is strictly prohibited due to the compound's toxicity and chemical properties.[6][8] The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step in safe waste management.

  • Designate a Specific Waste Stream: Establish a dedicated hazardous waste container for 3-(4-Hydroxyphenyl)hex-4-ynoic acid and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other streams.[9] It is particularly important to keep it separate from:

    • Bases and strong oxidizing agents to prevent violent reactions.[10]

    • Aqueous solutions containing heavy metals.[5]

    • Halogenated solvents (unless your facility's waste stream explicitly allows it).[11]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][9] Glass or high-density polyethylene (HDPE) containers are generally appropriate. Do not use metal containers for acidic waste.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[2][9] The label must include:

    • The full chemical name: "3-(4-Hydroxyphenyl)hex-4-ynoic acid".

    • An accurate list of all other constituents and their approximate concentrations (e.g., solvents, water).

    • The date accumulation began.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][9] Do not overfill; a maximum of 90% capacity is recommended to allow for expansion.[12]

Step 3: In-Lab Neutralization (Proceed with Caution) While neutralization of the carboxylic acid is chemically feasible, it does not render the waste non-hazardous. The phenolic moiety and the organic backbone remain.

  • When to Consider: Neutralization should only be performed if required by your institution's EHS protocol as a pre-treatment step, and never as a means for drain disposal.

  • Procedure: If proceeding, slowly add a dilute base (e.g., 1M sodium bicarbonate or sodium hydroxide) to the aqueous waste solution while stirring in a fume hood. Monitor the pH. Be aware that this is an exothermic reaction.

  • Post-Neutralization: The resulting neutralized solution is still hazardous waste and must be collected in the designated container for EHS pickup.

Step 4: Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[6] This area should be under the control of laboratory personnel and away from incompatible materials.[6][10]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[13] Provide them with a complete and accurate description of the waste.

Data Presentation: Disposal and Handling Summary

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[2][7][8]
Primary Disposal Route Collection by certified EHS/hazardous waste contractor for incineration.[4][13]
Required PPE Safety goggles, lab coat, chemical-resistant gloves.[3]
Engineering Controls Certified Chemical Fume Hood.[3][6]
Container Type Glass or HDPE container with a tight-fitting lid.[8][10]
Waste Segregation Keep separate from bases, oxidizing agents, and heavy metal solutions.[5][10]
Drain Disposal Strictly Prohibited. [6][8]

Experimental Protocols: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Collection & Containerization cluster_3 Storage & Disposal start Waste containing 3-(4-Hydroxyphenyl)hex-4-ynoic acid is_solid Is it non-sharps solid waste? (e.g., contaminated gloves, paper towels) start->is_solid is_liquid Is it liquid waste? (e.g., reaction mixtures, solutions) is_solid->is_liquid No collect_solid Collect in a designated, lined hazardous solid waste container. is_solid->collect_solid Yes is_sharps Is it contaminated sharps? (e.g., needles, glass pipettes) is_liquid->is_sharps No collect_liquid Collect in a designated, compatible liquid waste container (Glass or HDPE). is_liquid->collect_liquid Yes collect_sharps Place in a rigid, puncture-resistant sharps container. is_sharps->collect_sharps Yes store Store sealed container in a designated Satellite Accumulation Area (SAA). is_sharps->store No (Re-evaluate waste) label_container Label container clearly: 'Hazardous Waste', full chemical names, and start date. collect_solid->label_container collect_liquid->label_container collect_sharps->label_container label_container->store contact_ehs Contact Institutional EHS or licensed hazardous waste contractor for pickup. store->contact_ehs

Caption: Disposal decision workflow for 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

References

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Navigating the Safe Handling of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the promise of novel compounds like 3-(4-Hydroxyphenyl)hex-4-ynoic acid is matched only by the imperative to handle them with the utmost care. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the established principles of chemical safety and risk mitigation. By understanding the inherent hazards of its constituent functional groups—a phenol, a carboxylic acid, and an alkyne—we can construct a robust safety protocol that protects both the scientist and the integrity of the research.

Hazard Analysis: A Multifaceted Profile

The toxicological and safety profile of 3-(4-Hydroxyphenyl)hex-4-ynoic acid is not extensively documented in publicly available literature. Therefore, a conservative approach, based on the hazards of its primary functional groups, is essential. Supplier information indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

  • Phenolic Group: Phenols are toxic and can be corrosive, causing severe skin burns and eye damage.[3][4] A significant danger is their ability to be absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[5][6] Phenol also has an anesthetic effect, meaning initial burns may not be immediately painful, potentially delaying first aid.[4][6]

  • Carboxylic Acid Group: Carboxylic acids are corrosive and can cause irritation or burns upon contact with skin, eyes, and the respiratory tract.[7][8] While generally less hazardous than strong mineral acids, they still require careful handling to prevent tissue damage.

  • Alkyne Group: Alkynes are a class of hydrocarbons that are generally flammable and can be reactive.[9] While the risk of explosion is low for this specific compound under normal laboratory conditions, it is a factor to consider, especially in the presence of ignition sources.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 3-(4-Hydroxyphenyl)hex-4-ynoic acid. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][5]Protects against splashes of the compound, which can cause serious eye irritation or damage.[1][2] The face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.[5][6] An apron made of a chemically resistant material like neoprene or butyl rubber should be worn over the lab coat.[5]Prevents skin contact with the compound, which can cause irritation and potential systemic toxicity through absorption.[1][2]
Hand Protection Double gloving with nitrile or thicker (8mil) nitrile gloves for incidental contact. For direct handling or risk of splash, use utility-grade neoprene or butyl gloves over nitrile gloves.[5][10]Provides robust protection against skin absorption and irritation. Nitrile offers good initial protection, while neoprene or butyl rubber provides enhanced resistance to a broader range of chemicals.

Engineering Controls: Creating a Safe Workspace

Personal protective equipment should always be used in conjunction with appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: All work with 3-(4-Hydroxyphenyl)hex-4-ynoic acid, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[5][6][11] This is crucial to prevent the inhalation of any dust or aerosols, which can cause respiratory irritation.[1][2]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and methodical workflow is essential to minimize the risk of exposure. The following diagram and steps outline a safe handling procedure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE 1. Don Appropriate PPE FumeHood 2. Prepare Fume Hood PPE->FumeHood Gather 3. Gather Materials FumeHood->Gather Weigh 4. Weigh Compound Gather->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve React 6. Perform Experiment Dissolve->React Decontaminate 7. Decontaminate Surfaces React->Decontaminate Waste 8. Dispose of Waste Decontaminate->Waste RemovePPE 9. Doff PPE Correctly Waste->RemovePPE

Caption: A logical workflow for the safe handling of 3-(4-Hydroxyphenyl)hex-4-ynoic acid, from preparation to disposal.

Step-by-Step Protocol:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the full complement of PPE as detailed in the table above.

  • Prepare Fume Hood: Verify that the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable work.

  • Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the controlled workspace.

  • Weigh Compound: Carefully weigh the solid 3-(4-Hydroxyphenyl)hex-4-ynoic acid on a tared weigh boat within the fume hood to contain any dust.

  • Prepare Solution: If a solution is required, slowly add the weighed compound to the solvent. Avoid splashing.

  • Perform Experiment: Conduct all experimental procedures within the fume hood.

  • Decontaminate Surfaces: Upon completion of the experiment, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound.

  • Dispose of Waste: Segregate and dispose of all waste according to the disposal plan outlined below.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical final step in the safe handling of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Liquid Waste:

    • All aqueous and organic solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.[11]

    • Do not pour any waste containing this compound down the drain.[11][12]

    • The waste container should be stored in a well-ventilated area, away from incompatible materials.[12]

  • Solid Waste:

    • Contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[11][13]

    • Empty containers of the compound should be treated as hazardous waste and not be reused.[13]

  • Spill Management:

    • In the event of a small spill within the fume hood, use an absorbent material like sand or vermiculite to contain the spill.[4][12]

    • Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[12]

    • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

By adhering to these comprehensive guidelines, researchers can confidently work with 3-(4-Hydroxyphenyl)hex-4-ynoic acid, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Alkynes.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure.
  • Phenol Producers Association. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Unknown Source. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • Environment, Health and Safety, Yale University. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • AiFChem. (n.d.). 3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2.
  • Crysdot LLC. (n.d.). (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • Unknown Source. (n.d.). Acid Handling.
  • Unknown Source. (n.d.). (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.
  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Research Safety Affairs, The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?.
  • Office of Research, Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.